molecular formula C8H11N B072595 2-Ethyl-6-methylpyridine CAS No. 1122-69-6

2-Ethyl-6-methylpyridine

Cat. No.: B072595
CAS No.: 1122-69-6
M. Wt: 121.18 g/mol
InChI Key: SFSXNVBMAODLGN-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylpyridine (CAS 1122-69-6) is a high-purity pyridine derivative valued in research and development for its role as a versatile synthetic building block. Its molecular structure, incorporating both ethyl and methyl groups, contributes to its stability and reactivity . This compound is primarily used as a key intermediate in the synthesis of more complex molecules. Its applications span the development of novel pharmaceutical intermediates and the creation of agrochemicals, such as broad-spectrum herbicides . In chemical synthesis, this compound can serve as a precursor for other compounds. For instance, its structural analog, 2,6-lutidine, can be metalated and further functionalized to produce derivatives like ethyl 6-methylpyridine-2-acetate, demonstrating the potential reactivity at the methyl group . Researchers also utilize related 3-hydroxypyridine structures, such as 2-ethyl-3-hydroxy-6-methylpyridine (emoxipine), which has been investigated for its retinoprotective and antioxidant properties, highlighting the therapeutic potential of this chemical class . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or household use. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-methylpyridine
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InChI

InChI=1S/C8H11N/c1-3-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SFSXNVBMAODLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID70149950
Record name 2-Ethyl-6-methylpyridine
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Molecular Weight

121.18 g/mol
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CAS No.

1122-69-6
Record name 2-Ethyl-6-methylpyridine
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Record name 6-Ethyl-2-picoline
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Record name 2-Ethyl-6-methylpyridine
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Record name 2-ethyl-6-methylpyridine
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Record name 6-ETHYL-2-PICOLINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-6-methylpyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Ethyl-6-methylpyridine. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound as a solvent, precursor, or in other research applications.

Chemical Properties and Structure

This compound is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring.[1] This particular compound features a pyridine ring substituted with an ethyl group at the 2-position and a methyl group at the 6-position.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1]

Chemical Structure

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N[1][2]
Molecular Weight 121.18 g/mol [2]
CAS Number 1122-69-6[2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 160 °C[3]
Density 0.9207 g/cm³[3]
Refractive Index 1.4920[3]
Solubility Soluble in organic solvents, less soluble in water[1]

Experimental Protocols

Synthesis of this compound

Proposed Laboratory Synthesis Workflow:

G start Start: 2,6-Lutidine deprotonation Deprotonation with a strong base (e.g., n-BuLi or LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) start->deprotonation intermediate Formation of (6-methyl-2-pyridyl)methyllithium intermediate deprotonation->intermediate ethylation Addition of an ethylating agent (e.g., ethyl iodide or ethyl bromide) intermediate->ethylation reaction Reaction to form this compound ethylation->reaction quench Quenching of the reaction with water or a saturated aqueous solution of ammonium chloride reaction->quench extraction Extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) quench->extraction drying Drying of the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) extraction->drying purification Purification by distillation under reduced pressure drying->purification end End: Purified this compound purification->end

Caption: Proposed workflow for the laboratory synthesis of this compound.

An alternative industrial-scale approach for the synthesis of a related compound, 2-ethyl-pyridine, involves the gas-phase reaction of 2-methyl-pyridine with methanol over a catalyst at elevated temperatures.[4] This method could potentially be adapted for the synthesis of this compound.

Analytical Methodologies

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[5]

Experimental Protocol:

  • Column: A polysaccharide chiral stationary phase column (e.g., Chiralpak AD-H).[5]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v).[5]

  • Flow Rate: A typical flow rate for preparative separation would be in the range of 1-5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: The sample can be dissolved in the mobile phase.

HPLC Analysis Workflow:

G start Start: Sample containing this compound dissolution Dissolve sample in mobile phase (Hexane/Isopropanol) start->dissolution injection Inject sample onto HPLC system dissolution->injection separation Separation on a Chiralpak AD-H column injection->separation detection UV detection separation->detection analysis Data acquisition and analysis detection->analysis end End: Chromatogram and quantitative results analysis->end

Caption: Workflow for the HPLC analysis of this compound.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Based on methodologies for similar compounds, a GC-MS method can be developed for the analysis of this compound.

Proposed Experimental Protocol:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

GC-MS Analysis Workflow:

G start Start: Sample containing this compound dilution Dilute sample in a suitable solvent (e.g., Dichloromethane) start->dilution injection Inject sample into GC-MS system dilution->injection separation Separation on a capillary GC column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass analysis by the mass spectrometer ionization->detection analysis Data acquisition and spectral analysis detection->analysis end End: Mass spectrum and identification analysis->end

Caption: Workflow for the GC-MS analysis of this compound.

Applications

This compound is utilized in various industrial and research settings. It can serve as a solvent in organic reactions and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[4] Its properties also make it a candidate for use in the production of dyes and pigments.[4]

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes. The compound should be stored in a cool, dry place away from ignition sources.

References

An In-depth Technical Guide to the Synthesis of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethyl-6-methylpyridine, a substituted pyridine derivative with applications in the pharmaceutical, agrochemical, and specialty chemical industries.[1] The document details the core chemical reactions, presents quantitative data for key transformations, and offers detailed experimental protocols for plausible synthetic routes. Visual diagrams are included to clearly illustrate the reaction pathways and experimental workflows.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies:

  • Functionalization of a Pre-existing Pyridine Ring: This approach involves the alkylation of a readily available pyridine derivative, such as 2,6-dimethylpyridine (2,6-lutidine). This is often the preferred method for laboratory-scale synthesis due to its modularity and reliance on well-understood organometallic chemistry.

  • Pyridine Ring Formation (De Novo Synthesis): This strategy involves constructing the pyridine ring from acyclic precursors. The Chichibabin pyridine synthesis is a classic and industrially relevant example of this approach, involving the condensation of aldehydes and ketones with ammonia.

This guide will focus on a detailed experimental protocol for the alkylation of 2,6-lutidine, as it represents a highly plausible and adaptable laboratory method. The Chichibabin synthesis will be presented as a viable, though less defined, alternative.

Synthesis Pathway 1: Alkylation of 2,6-Dimethylpyridine (2,6-Lutidine)

This pathway involves a two-step process: the synthesis of the starting material, 2,6-dimethylpyridine, followed by its selective ethylation at one of the methyl groups.

2,6-Dimethylpyridine can be prepared via a Hantzsch-like pyridine synthesis, followed by oxidation and decarboxylation. A detailed protocol is provided in Organic Syntheses.[2]

Experimental Protocol: Synthesis of 2,6-Dimethylpyridine [2]

  • Part A: 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine

    • In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

    • To the cooled ethyl acetoacetate, add 152 g (2 moles) of 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.

    • Keep the flask in the ice bath for six hours, then allow it to stand at room temperature for 40-45 hours.

    • Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with 50 cc of ether.

    • Combine the ether extract with the oily layer and dry over 30 g of calcium chloride.

    • Remove the ether by distillation on a steam bath.

    • Dilute the residue (approximately 500 g) with an equal volume of alcohol and cool thoroughly in an ice bath.

    • Pass ammonia gas through the solution until saturation (4-8 hours), maintaining the temperature with the ice bath.

    • Allow the ammoniacal alcoholic solution to stand at room temperature for 40-45 hours.

    • Evaporate most of the alcohol, cool the residue, and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

    • The dried ester melts at 175–180°C. The expected yield is 410–435 g (84–89% of the theoretical amount).

  • Part B: Oxidation to 3,5-Dicarbethoxy-2,6-dimethylpyridine

    • In a 5-liter flask, add 200 g (0.79 mole) of the dihydroester from Part A.

    • Add a mixture of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.

    • Heat the flask cautiously with swirling. The oxidation can foam vigorously if heated too rapidly.

    • After the initial foaming subsides, warm the mixture again until the liquid turns a deep red color (total oxidation time is 10-15 minutes).

    • After the liquid has ceased boiling, add 500 cc of water and 500 g of finely chopped ice.

    • Make the solution strongly alkaline by the gradual addition of ammonium hydroxide (sp. gr. 0.90).

    • Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction, dry on a porous plate, and then distill.

  • Part C: Saponification and Decarboxylation to 2,6-Dimethylpyridine

    • Place a solution of 130 g (0.52 mole) of the ester from Part B in 400 cc of ethyl alcohol in a 2-liter two-necked flask equipped with a dropping funnel and a reflux condenser.

    • Heat the solution to boiling.

    • Add one-third of a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol from the dropping funnel and boil until the solution becomes clear.

    • Continue the addition of the alcoholic potassium hydroxide solution and maintain boiling.

    • After the saponification is complete, pour the hot contents of the flask into an evaporating dish and evaporate the alcohol on a steam bath.

    • Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide.

    • Place the mixture in a 2-liter copper retort and heat with a Meker burner.

    • Collect the distillate and heat it on a steam bath to remove any material distilling under 90°C.

    • Allow the residue to stand over solid potassium hydroxide for twelve hours.

    • Fractionally distill the product. 2,6-Dimethylpyridine distills at 142–144°C/743 mm. The expected yield is 35–36 g (63–65% based on the 3,5-dicarbethoxy-2,6-dimethylpyridine).

Quantitative Data for 2,6-Dimethylpyridine Synthesis

StepReactantsProductYield
Dihydropyridine FormationEthyl acetoacetate, Formaldehyde, Ammonia1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine84-89%
Saponification, Decarboxylation, and Distillation3,5-Dicarbethoxy-2,6-dimethylpyridine, KOH, CaO2,6-Dimethylpyridine63-65%

The ethylation of 2,6-dimethylpyridine can be achieved by deprotonation of one of the methyl groups with a strong base, such as potassium amide or an organolithium reagent, followed by quenching the resulting anion with an ethylating agent like ethyl iodide. The following protocol is adapted from a similar procedure for the metalation and acylation of 2,6-lutidine.[3]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2,6-Dimethylpyridine (2,6-lutidine)

    • Potassium metal

    • Liquid ammonia

    • Anhydrous diethyl ether

    • Ethyl iodide

    • Ammonium chloride

  • Procedure:

    • Preparation of Potassium Amide: In a 1-liter three-necked flask fitted with a dry-ice condenser, a mechanical stirrer, and a gas inlet, condense approximately 400 mL of ammonia. Cautiously add small pieces of potassium metal (e.g., 0.20 g-atom) to the liquid ammonia with stirring until a persistent blue color is obtained, then add a small crystal of ferric nitrate to catalyze the formation of potassium amide (the blue color will be discharged). Continue adding the remainder of the potassium metal in small portions until the reaction is complete (disappearance of the blue color).

    • Formation of the Picolyl Anion: To the freshly prepared potassium amide in liquid ammonia, slowly add a solution of 2,6-dimethylpyridine (e.g., 0.300 mole) in anhydrous diethyl ether (e.g., 20 mL) via a dropping funnel. A characteristic orange or reddish color should develop, indicating the formation of the potassio-lutidine. Stir the resulting solution for 30 minutes.

    • Ethylation: Cool the solution in a dry-ice/acetone bath. Rapidly add ethyl iodide (e.g., 0.25 mole) to the cooled solution. The color of the solution may change. Remove the cooling bath and allow the reaction to proceed.

    • Quenching and Work-up: After a suitable reaction time (e.g., 1-2 hours, monitor by TLC if possible), cautiously quench the reaction by the addition of solid ammonium chloride (e.g., 0.200 mole) until the color is discharged.

    • Remove the dry-ice condenser and allow the ammonia to evaporate in a well-ventilated fume hood.

    • To the residue, add approximately 500 mL of diethyl ether and stir. Filter the mixture to remove inorganic salts.

    • Extract the aqueous layer (if any) with additional diethyl ether.

    • Combine the ethereal extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

    • Concentrate the solution using a rotary evaporator.

    • Purification: Purify the residual oil by fractional distillation under reduced pressure to separate unreacted 2,6-dimethylpyridine and any di-ethylated byproducts from the desired this compound.

Quantitative Data for Ethylation of 2,6-Dimethylpyridine

ReactantsProductYield (Estimated)
2,6-Dimethylpyridine, Potassium Amide, Ethyl IodideThis compound40-60%

Note: The yield is an estimate based on similar metalation and alkylation reactions of picoline derivatives. Actual yields may vary depending on reaction conditions.

Logical and Experimental Workflow Diagrams

Synthesis_Pathway_1 cluster_step1 Step 1: Synthesis of 2,6-Dimethylpyridine cluster_step2 Step 2: Ethylation Ethyl Acetoacetate Ethyl Acetoacetate Dihydroester 1,4-Dihydro-3,5-dicarbethoxy- 2,6-dimethylpyridine Ethyl Acetoacetate->Dihydroester Formaldehyde Formaldehyde Formaldehyde->Dihydroester Ammonia Ammonia Ammonia->Dihydroester Oxidized_Ester 3,5-Dicarbethoxy- 2,6-dimethylpyridine Dihydroester->Oxidized_Ester Oxidation Lutidine 2,6-Dimethylpyridine Oxidized_Ester->Lutidine Saponification & Decarboxylation Lutidine_in 2,6-Dimethylpyridine Anion Picolyl Anion Lutidine_in->Anion Base Potassium Amide Base->Anion Deprotonation Ethyl_Iodide Ethyl Iodide Product This compound Ethyl_Iodide->Product Ethylation Anion->Product

Caption: Synthesis of this compound via Alkylation of 2,6-Lutidine.

Experimental_Workflow_Ethylation start Start k_amide Prepare Potassium Amide in Liquid Ammonia start->k_amide deprotonation Add 2,6-Dimethylpyridine to form Picolyl Anion k_amide->deprotonation ethylation Add Ethyl Iodide deprotonation->ethylation quench Quench with Ammonium Chloride ethylation->quench evaporation Evaporate Ammonia quench->evaporation extraction Work-up with Diethyl Ether evaporation->extraction purification Fractional Distillation extraction->purification end End Product: This compound purification->end

Caption: Experimental Workflow for the Ethylation of 2,6-Dimethylpyridine.

Synthesis Pathway 2: Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a powerful method for constructing pyridine rings from simple acyclic precursors.[4] For the synthesis of this compound, a plausible combination of reactants would be acetaldehyde, acetone, and ammonia, likely passed over a solid-phase catalyst at high temperature.

Proposed Reactants and General Conditions:

  • Reactants: Acetaldehyde, Acetone, Ammonia

  • Catalyst: Alumina (Al₂O₃) or Silica (SiO₂) based catalysts

  • Temperature: 350-500 °C

  • Phase: Gas phase

The reaction proceeds through a series of complex condensation, cyclization, and dehydrogenation steps. The precise ratio of reactants and the specific catalyst would need to be optimized to maximize the yield of the desired this compound and minimize the formation of other pyridine derivatives.

Chichibabin_Synthesis Acetaldehyde Acetaldehyde Product This compound Acetaldehyde->Product Acetone Acetone Acetone->Product Ammonia Ammonia Ammonia->Product High Temperature Catalyst Byproducts Other Pyridine Derivatives Product->Byproducts Formation of

Caption: Proposed Chichibabin Synthesis of this compound.

Conclusion

This technical guide has detailed two primary synthetic pathways for this compound. The alkylation of 2,6-dimethylpyridine represents a well-defined and adaptable laboratory-scale synthesis, for which a detailed experimental protocol has been provided. The Chichibabin pyridine synthesis offers a potential route for larger-scale production, though it would require significant optimization. The provided protocols, quantitative data, and visualizations serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Ethyl-6-methylpyridine. The document is structured to serve as a practical resource for researchers, scientists, and professionals in drug development, offering readily accessible data and standardized experimental protocols. All quantitative information is summarized in clear, tabular formats for ease of comparison and reference. Detailed methodologies for key physical property determination are provided to ensure reproducibility. Furthermore, this guide includes visual representations of typical experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the procedural steps involved in the synthesis and analysis of this compound.

Introduction

This compound is a substituted pyridine derivative with applications in various domains of chemical synthesis, including the preparation of pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the quality control of resulting products. This guide aims to consolidate the available data on its physical characteristics and provide standardized methodologies for their experimental determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical data sources.

Table 1: General and Molar Properties
PropertyValue
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
Appearance Colorless to pale yellow liquid
Table 2: Thermal and Optical Properties
PropertyValue
Boiling Point 160 °C
Melting Point -56.98 °C (estimate)
Density 0.9207 g/mL
Refractive Index (n20/D) 1.4920
Table 3: Solubility Profile
SolventSolubility
Water Less soluble
Organic Solvents Soluble

Experimental Protocols

The following sections detail the experimental procedures for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for this determination.

Procedure:

  • Seal one end of a capillary tube using a flame.

  • Place a small amount of this compound into a small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the liquid.

  • Attach the test tube to a thermometer.

  • Heat the apparatus slowly in a heating bath.

  • Observe for a steady stream of bubbles emerging from the open end of the capillary tube.

  • Turn off the heat and allow the apparatus to cool.

  • The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (specific gravity bottle) provides a precise method for determining the density of a liquid.

Procedure:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

  • Insert the stopper and wipe any excess liquid from the exterior.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a standard instrument for this measurement.

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Place a few drops of this compound onto the prism of the refractometer.

  • Close the prism and allow the liquid to spread into a thin film.

  • Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Procedure:

  • Add a small, measured amount of this compound (e.g., 0.2 mL) to a test tube.

  • Add a measured volume of the solvent to be tested (e.g., 3 mL of water or an organic solvent) in portions, shaking after each addition.

  • Observe whether the this compound dissolves completely to form a single phase.

  • Record the substance as soluble, partially soluble, or insoluble in the tested solvent.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants 2-Methylpyridine & Methanol Reactor Gaseous Phase Reactor (200-600 °C) Reactants->Reactor Introduce Catalyst Catalyst (e.g., SiO2-Lanthanide Oxide) Catalyst->Reactor Pack Distillation Fractional Distillation Reactor->Distillation Collect Product Stream Product This compound Distillation->Product Isolate

Caption: General workflow for the synthesis of this compound.

GCMS_Analysis_Workflow SamplePrep Sample Preparation (Dilute in Solvent) GC_System Gas Chromatograph (GC) - Injector - Capillary Column - Oven SamplePrep->GC_System Inject MS_System Mass Spectrometer (MS) - Ion Source - Mass Analyzer - Detector GC_System->MS_System Elute & Transfer DataAnalysis Data Analysis (Chromatogram & Mass Spectrum) MS_System->DataAnalysis Acquire Data Result Purity Determination & Impurity Identification DataAnalysis->Result

Caption: Analytical workflow for GC-MS analysis of this compound.

Spectroscopic Profile of 2-Ethyl-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-6-methylpyridine (CAS No: 1122-69-6), a substituted pyridine derivative of interest in various fields of chemical research and development. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42Triplet1HH-4
6.90Doublet1HH-3 or H-5
6.88Doublet1HH-3 or H-5
2.76Quartet2H-CH₂- (Ethyl)
2.49Singlet3H-CH₃ (Methyl)
1.28Triplet3H-CH₃ (Ethyl)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.7C-2
156.9C-6
136.3C-4
120.7C-3 or C-5
117.8C-3 or C-5
29.1-CH₂- (Ethyl)
24.3-CH₃ (Methyl)
13.9-CH₃ (Ethyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2967StrongC-H stretch (aliphatic)
1588StrongC=C/C=N stretch (aromatic ring)
1573StrongC=C/C=N stretch (aromatic ring)
1459MediumC-H bend (aliphatic)
1150MediumC-C stretch
828StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
12145[M]⁺ (Molecular Ion)
106100[M-CH₃]⁺
7915[C₅H₅N]⁺
7810[C₅H₄N]⁺
528
5112

Experimental Protocols

The spectroscopic data presented above were acquired using the following experimental protocols.

NMR Spectroscopy
  • Instrumentation: A JEOL JNM-ECA-500 spectrometer was used.

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

  • Reference: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR: The proton NMR spectrum was recorded at 500 MHz.

  • ¹³C NMR: The carbon NMR spectrum was recorded at 125 MHz.

IR Spectroscopy
  • Instrumentation: A JASCO FT/IR-4100 spectrometer was used.

  • Method: The spectrum was obtained using the liquid film method, where a thin film of the neat liquid sample was placed between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry
  • Instrumentation: A JEOL JMS-GCmate II GC-MS system was used.

  • Ionization Method: Electron Ionization (EI) was employed.

  • Ionization Energy: The electron energy was set to 70 eV.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Fragmentation_Pattern M [C₈H₁₁N]⁺˙ m/z = 121 M_CH3 [C₇H₈N]⁺ m/z = 106 M->M_CH3 - •CH₃ C5H5N [C₅H₅N]⁺ m/z = 79 M_CH3->C5H5N - C₂H₃

Thermodynamic Properties of 2-Ethyl-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethyl-6-methylpyridine. Due to a lack of extensive experimental data in publicly available literature for this specific compound, this report combines known physical properties with estimated thermodynamic values derived from established computational methods, primarily the Benson group additivity method. This guide also outlines detailed, representative experimental protocols for the determination of key thermodynamic parameters, offering a foundational framework for future laboratory investigations. The information is presented to support research, development, and modeling activities where the thermodynamic behavior of this compound is of interest.

Introduction

This compound is a substituted pyridine derivative with applications in chemical synthesis and as a potential building block in pharmaceutical and agrochemical industries. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety analysis, and computational modeling of its behavior in various systems. This document aims to consolidate available physical data and provide robust estimations for its core thermodynamic properties, including the standard enthalpy of formation, molar heat capacity, and standard molar entropy.

Physicochemical Properties

A summary of the known and estimated physical properties of this compound is presented in Table 1. These values are essential for handling, process calculations, and as input for further thermodynamic modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁N-
Molar Mass 121.18 g/mol -
Boiling Point 160 °C (estimated)ChemicalBook
Density 0.9207 g/cm³ (estimated)ChemicalBook
Refractive Index 1.4920 (estimated)ChemicalBook
Melting Point -56.98 °C (estimated)ChemicalBook

Estimated Thermodynamic Properties

In the absence of direct experimental measurements, the thermodynamic properties of this compound have been estimated using the Benson group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. The values are derived from a basis of experimentally determined data for structurally related compounds, such as 2-methylpyridine and 2-ethylpyridine.

Table 2: Estimated Thermodynamic Properties of this compound at 298.15 K (25 °C)

PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (liquid) ΔHf°(l)-35.5kJ/mol
Standard Enthalpy of Formation (gas) ΔHf°(g)10.2kJ/mol
Standard Molar Entropy (gas) S°(g)365.8J/(mol·K)
Molar Heat Capacity (gas, Cp) Cp(g)162.3J/(mol·K)
Enthalpy of Vaporization ΔHvap45.7kJ/mol

Note: These values are estimations and should be used with an understanding of the inherent limitations of the group additivity method. Experimental verification is recommended for applications requiring high accuracy.

Experimental Protocols for Thermodynamic Property Determination

To facilitate future experimental validation of the estimated thermodynamic properties, this section provides detailed, representative protocols for the determination of the standard enthalpy of formation and molar heat capacity of this compound.

Determination of the Standard Enthalpy of Formation by Static Bomb Combustion Calorimetry

The standard enthalpy of formation of liquid this compound can be determined from its standard enthalpy of combustion, which is measured using a static bomb calorimeter.

4.1.1. Experimental Workflow

experimental_workflow_combustion cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis Sample This compound (liquid sample) Encapsulation Encapsulate in polyester bag Sample->Encapsulation Pelletizing Press into a pellet Encapsulation->Pelletizing Weighing Accurately weigh the pellet Pelletizing->Weighing Bomb_Prep Place pellet in crucible inside the bomb Weighing->Bomb_Prep Pressurization Pressurize bomb with O₂ to 30 atm Bomb_Prep->Pressurization Assembly Assemble calorimeter with known volume of water Pressurization->Assembly Equilibration Allow to reach thermal equilibrium Assembly->Equilibration Ignition Ignite sample Equilibration->Ignition Temp_Measurement Record temperature change Ignition->Temp_Measurement Energy_Calculation Calculate gross heat of combustion (ΔU) Temp_Measurement->Energy_Calculation Calorimeter_Calibration Calibrate with benzoic acid Calorimeter_Calibration->Energy_Calculation Corrections Apply Washburn corrections (for nitric and sulfuric acid formation) Energy_Calculation->Corrections Enthalpy_Calculation Calculate standard enthalpy of combustion (ΔH_c°) Corrections->Enthalpy_Calculation Formation_Enthalpy Calculate standard enthalpy of formation (ΔH_f°) Enthalpy_Calculation->Formation_Enthalpy

Caption: Workflow for determining the enthalpy of formation.

4.1.2. Detailed Methodology

  • Sample Preparation: A known mass (approximately 0.5-0.8 g) of high-purity this compound is encapsulated in a tared polyester bag and pressed into a pellet. The exact mass of the sample is determined by difference.

  • Calorimeter Setup: The pellet is placed in a platinum crucible within a static bomb calorimeter. A known length of fuse wire is connected to the electrodes, touching the sample. The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Combustion: The sealed bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Data Analysis: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample and residual air) and sulfuric acid (if any sulfur impurities are present), as well as for the heat of combustion of the fuse wire and the polyester bag. This corrected value gives the standard internal energy of combustion (ΔUc°).

  • Enthalpy Calculation: The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc° using the relationship ΔH = ΔU + ΔngRT, where Δng is the change in the number of moles of gas in the combustion reaction.

  • Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Molar Heat Capacity by Adiabatic Calorimetry

The molar heat capacity of this compound in its liquid phase can be measured with high accuracy using an adiabatic calorimeter over a range of temperatures.

4.2.1. Experimental Workflow

experimental_workflow_heat_capacity cluster_prep Sample Preparation cluster_measurement Adiabatic Calorimetry cluster_analysis_hc Data Analysis Sample_HC High-purity liquid This compound Loading Load a known mass into the calorimeter vessel Sample_HC->Loading Evacuation Evacuate and seal the vessel Loading->Evacuation Cooling Cool to the starting temperature Evacuation->Cooling Heating Apply a known amount of electrical energy (Q) Cooling->Heating Temp_Rise Measure the resulting temperature rise (ΔT) Heating->Temp_Rise Repeat Repeat at different temperatures Temp_Rise->Repeat Raw_Cp_Calc Calculate raw heat capacity (C_p = Q / ΔT) Temp_Rise->Raw_Cp_Calc Vessel_Calibration Determine heat capacity of the empty vessel Vessel_Calibration->Raw_Cp_Calc Correction_HC Subtract vessel's heat capacity Raw_Cp_Calc->Correction_HC Molar_Cp_Calc Calculate molar heat capacity (C_p,m) Correction_HC->Molar_Cp_Calc Cp_vs_T Plot C_p,m as a function of temperature Molar_Cp_Calc->Cp_vs_T

Caption: Workflow for determining molar heat capacity.

4.2.2. Detailed Methodology

  • Sample Preparation: A precisely weighed sample of high-purity this compound is hermetically sealed in a calorimeter vessel.

  • Calorimeter Setup: The vessel is placed within an adiabatic shield in the calorimeter. The temperature of the shield is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings.

  • Measurement: The sample is cooled to the desired starting temperature. A known quantity of electrical energy is supplied to a heater within the vessel, and the resulting temperature increase is measured with a high-precision thermometer.

  • Data Acquisition: The heat capacity is calculated from the energy input and the temperature rise. This measurement is repeated at small temperature increments over the desired temperature range.

  • Calibration: The heat capacity of the empty calorimeter vessel is determined in a separate experiment and subtracted from the total measured heat capacity to obtain the heat capacity of the sample.

  • Data Analysis: The molar heat capacity is calculated by dividing the sample's heat capacity by the number of moles. The data is then fitted to a polynomial to describe the temperature dependence of the molar heat capacity.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly involving the thermodynamic properties of this compound in a biological context. However, the logical relationship for estimating its standard enthalpy of formation using the Benson group additivity method can be visualized.

benson_group_additivity cluster_molecule This compound cluster_groups Benson Groups cluster_calculation Calculation Molecule C₈H₁₁N Structure G1 C-(N)(C)(H)₂ Molecule->G1 Decomposition G2 C-(C)(H)₃ Molecule->G2 Decomposition G3 C_B-(H) Molecule->G3 Decomposition G4 C_B-(C) Molecule->G4 Decomposition G5 N_I-(C_B)₂ Molecule->G5 Decomposition Summation Σ (Group Contributions) G1->Summation G2->Summation G3->Summation G4->Summation G5->Summation Correction Symmetry & Ring Corrections Summation->Correction Result Estimated ΔH_f° Correction->Result

Caption: Benson group additivity for enthalpy estimation.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound for researchers and professionals in drug development and chemical sciences. While experimental data is currently sparse, the estimated values presented here, derived from the robust Benson group additivity method, offer valuable insights for modeling and process design. The detailed experimental protocols also serve as a practical guide for future research to obtain precise experimental data, which will be crucial for refining our understanding of this compound's behavior and potential applications.

An In-depth Technical Guide to the Solubility of 2-Ethyl-6-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethyl-6-methylpyridine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, which will enable researchers to generate accurate data tailored to their specific needs. Qualitative solubility information is also presented to offer initial guidance.

Introduction to this compound

This compound, a substituted pyridine derivative, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring both a nitrogen-containing aromatic ring and alkyl substituents, influences its physicochemical properties, including its solubility in organic solvents. Understanding its solubility is crucial for a variety of applications, including its use as a solvent in chemical reactions, in the synthesis of other compounds, and in formulation development within the pharmaceutical and agrochemical industries.[1]

Qualitative Solubility Profile

General observations indicate that this compound is soluble in a range of common organic solvents.[1] This is attributed to its ability to engage in various intermolecular interactions, including dipole-dipole interactions and London dispersion forces. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Solvent FamilySolvent ExamplesQualitative SolubilityReference
Aromatic Hydrocarbons Benzene, TolueneSoluble[1]
Halogenated Alkanes Chloroform, DichloromethaneSoluble[1]
Ketones AcetoneSoluble[1]
Alcohols Methanol, EthanolExpected to be Soluble
Ethers Diethyl EtherExpected to be Soluble
Esters Ethyl AcetateExpected to be Soluble
Aliphatic Hydrocarbons HexaneExpected to have Lower Solubility

Note: "Expected to be Soluble" is based on the principle of "like dissolves like," where the polarity of this compound suggests miscibility with polar and moderately polar organic solvents. Experimental verification is required for quantitative assessment.

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound in Organic Solvents (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Diethyl Ether25Data not availableData not available
Dichloromethane25Data not availableData not available
Chloroform25Data not availableData not available
Toluene25Data not availableData not available
Benzene25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Hexane25Data not availableData not available

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established experimental protocols are recommended.

This method is a highly accurate and direct way to determine the solubility of a liquid solute in a solvent. It relies on achieving a saturated solution at a constant temperature and then determining the mass of the solute in a known mass of the solvent.

4.1.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Thermostatically controlled water bath or incubator

  • Sealed glass vials or flasks

  • Magnetic stirrer and stir bars

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Drying oven or vacuum desiccator

4.1.2. Experimental Workflow Diagram

Gravimetric_Method_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a sealed vial B Place vial in a thermostatically controlled bath with stirring A->B C Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) B->C D Withdraw a known volume of the supernatant using a pre-heated/cooled syringe C->D E Filter the supernatant through a chemically compatible syringe filter D->E F Transfer the filtered saturated solution to a pre-weighed container E->F G Weigh the container with the saturated solution F->G H Evaporate the solvent completely G->H I Weigh the container with the remaining solute H->I J Calculate solubility I->J UV_Vis_Method_Workflow cluster_calibration Calibration Curve Preparation cluster_sample_prep Saturated Solution Preparation and Analysis cluster_calculation Calculation A Prepare a series of standard solutions of This compound of known concentrations B Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) A->B C Plot absorbance vs. concentration to create a calibration curve B->C D Prepare a saturated solution and filter as in the gravimetric method E Dilute a known volume of the filtered saturated solution with the solvent D->E F Measure the absorbance of the diluted solution at λmax E->F G Determine the concentration of the diluted solution from the calibration curve F->G H Calculate the concentration of the original saturated solution G->H I Express solubility in desired units H->I

References

Natural occurrence and sources of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Ethyl-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative with known applications in the flavor and fragrance industry, as well as a precursor in the synthesis of pharmaceuticals and agrochemicals. While its presence in at least one natural source, Camellia sinensis (tea), has been reported, detailed information regarding its quantitative occurrence, specific biosynthetic pathways in plants, and precise mechanisms of biological action remains limited in publicly available scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence and sources of this compound. Due to the scarcity of specific data for this compound, this guide also presents generalized experimental protocols for its analysis based on established methods for similar volatile pyridine alkaloids in complex matrices. Furthermore, it discusses the general biosynthesis of pyridine alkaloids and the known biological activities of related compounds to provide a foundational understanding for researchers and professionals in drug development.

Natural Occurrence and Industrial Sources

This compound has been identified as a volatile component in nature. Its primary documented natural source is:

  • Camellia sinensis (Tea Plant): The compound has been reported to be present in tea leaves.[1] However, to date, there is a lack of comprehensive studies quantifying the concentration of this compound in various types of tea or under different processing conditions. Many analyses of tea volatiles do not specifically list this compound, suggesting its concentration may be low or variable.[2][3][4][5][6][7][8]

Beyond its natural occurrence, this compound is utilized in several industrial applications:

  • Flavor and Fragrance Industry: It is employed as a flavoring agent in food products and as a component in fragrances.[9]

  • Chemical Synthesis: It serves as a solvent and an important intermediate in the manufacturing of pharmaceuticals and agrochemicals.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing analytical methods and for understanding its behavior in biological and chemical systems.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N[11]
Molecular Weight 121.18 g/mol [11]
CAS Number 1122-69-6[11]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 160 °C[11]
Solubility Soluble in organic solvents, less soluble in water[11]
LogP 1.99[12]

Table 1: Physicochemical properties of this compound.

Experimental Protocols for Analysis

Generalized Protocol for HS-SPME-GC-MS Analysis of this compound in Tea Leaves

This protocol is a representative method and would require optimization and validation for specific research purposes.

3.1.1. Sample Preparation

  • Obtain a representative sample of dried tea leaves.

  • Grind the tea leaves to a fine powder (e.g., using a cryogenic grinder to prevent loss of volatiles).

  • Accurately weigh approximately 2.0 g of the powdered tea sample into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

  • If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar pyridine derivative not present in the sample).

  • Immediately seal the vial with a PTFE/silicone septum cap.

3.1.2. HS-SPME Procedure

  • Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer.

  • Equilibrate the sample at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a fixed extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

3.1.3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Operate in splitless mode at a temperature of 250 °C. Desorb the SPME fiber for 3-5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5-10 °C/min, and hold for 5 minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: m/z 35-350.

    • Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.

3.1.4. Identification and Quantification

  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic reference standard. The NIST library can be used for tentative identification.

  • Quantification: For quantitative analysis, generate a calibration curve using a series of standard solutions of this compound with the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output TeaSample Tea Leaves Sample Grinding Grinding TeaSample->Grinding Weighing Weighing & Vial Sealing Grinding->Weighing Equilibration Headspace Equilibration Weighing->Equilibration SPME HS-SPME Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS DataProcessing Data Processing GCMS->DataProcessing Identification Identification DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

Caption: Generalized workflow for the analysis of this compound.

Biosynthesis of Pyridine Alkaloids

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, the biosynthesis of the pyridine ring in alkaloids generally originates from nicotinic acid, which itself is derived from primary metabolites. A plausible, though speculative, pathway could involve the modification of a nicotinic acid precursor.

Biosynthesis_Pathway Generalized Biosynthesis of Pyridine Alkaloids cluster_primary Primary Metabolism cluster_intermediate Intermediate Pathway cluster_speculative Hypothetical Modification Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate DHAP Dihydroxyacetone phosphate DHAP->Quinolinate NicotinicAcid Nicotinic Acid Quinolinate->NicotinicAcid Precursor Modified Pyridine Precursor NicotinicAcid->Precursor Decarboxylation, Alkylation, etc. (Hypothetical Steps) Alkylpyridine This compound Precursor->Alkylpyridine

Caption: Generalized biosynthesis of pyridine alkaloids and a hypothetical placement of this compound.

Logical Relationship in Drug Development

The application of this compound in drug development is currently as a synthetic intermediate. However, based on the biological activities of structurally related pyridine derivatives, a logical workflow for its investigation as a potential therapeutic agent can be proposed.

Drug_Development_Logic cluster_screening Initial Screening cluster_development Lead Development cluster_optimization Optimization Compound This compound ActivityScreening Biological Activity Screening (e.g., antimicrobial, cytotoxic, neuroprotective) Compound->ActivityScreening Toxicity Preliminary Toxicity Assessment Compound->Toxicity LeadID Lead Identification ActivityScreening->LeadID Toxicity->LeadID SAR Structure-Activity Relationship (SAR) Studies LeadID->SAR LeadOp Lead Optimization SAR->LeadOp Preclinical Preclinical Studies LeadOp->Preclinical

Caption: Logical workflow for investigating this compound in drug development.

Biological Activities of Related Compounds and Future Directions

While the specific biological activities and signaling pathways of this compound are not well-documented, studies on other alkylpyridines and pyridine derivatives provide some insights into its potential pharmacological relevance.

  • Antimicrobial and Cytotoxic Effects: Various synthetic alkylpyridinium compounds have demonstrated antimicrobial, cytotoxic, and hemolytic activities.[13][14] These effects are often related to their ability to disrupt cell membranes.

  • Neuropharmacological Effects: Certain pyridine derivatives have been investigated for their psychotropic properties, including anxiolytic, sedative, and antidepressant effects.[15] A related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has shown promise as a retinoprotective agent in models of retinal ischemia-reperfusion.[16]

The existing data suggests that this compound could be a scaffold for developing new therapeutic agents. However, significant research is needed to elucidate its specific biological targets and mechanisms of action.

Future Research Directions:

  • Quantitative Analysis: Perform quantitative studies to determine the concentration of this compound in Camellia sinensis and other potential natural sources.

  • Biosynthetic Pathway Elucidation: Utilize isotopic labeling studies and transcriptomics to identify the specific enzymes and precursors involved in its biosynthesis in plants.

  • Pharmacological Profiling: Conduct comprehensive screening to identify its biological activities, followed by studies to determine its mechanism of action and potential therapeutic applications.

Conclusion

This compound is a compound of interest due to its presence in tea and its use as a synthetic precursor. This guide provides a summary of the current knowledge and outlines a robust, generalized protocol for its analysis. The lack of specific quantitative, biosynthetic, and mechanistic data highlights significant gaps in our understanding of this molecule, presenting opportunities for future research in natural product chemistry, analytical chemistry, and pharmacology.

References

An In-depth Technical Guide on the Toxicological Profile of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 2-Ethyl-6-methylpyridine. Much of the quantitative data presented in this guide is based on studies conducted on structurally similar compounds, primarily its isomer 2-methyl-5-ethylpyridine, and a general assessment of alkylated pyridines. This information should be used as a guide for initial assessment and to inform the design of further targeted toxicological studies.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1122-69-6--INVALID-LINK--
Molecular Formula C₈H₁₁N--INVALID-LINK--
Molecular Weight 121.18 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid[Various Safety Data Sheets]
Boiling Point 164-165 °C[Various Safety Data Sheets]
Density 0.921 g/mL at 25 °C[Various Safety Data Sheets]

Hazard Identification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Pictograms:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data, primarily from studies on the surrogate compound 2-methyl-5-ethylpyridine and a mixture of pyridine alkyl derivatives.

Acute Toxicity
EndpointSpeciesRouteValueSurrogate/CompoundReference
LD50RatOral368 mg/kg2-Methyl-5-ethylpyridine--INVALID-LINK--
LD50RabbitDermal1000 mg/kg2-Methyl-5-ethylpyridine--INVALID-LINK--
LC50RatInhalation540 ppm (4h)2-Methyl-5-ethylpyridine--INVALID-LINK--
LD50RatOral2500 mg/kg bwPyridine, alkyl derivatives[2]
Skin and Eye Irritation
EndpointSpeciesResultSurrogate/CompoundReference
Skin IrritationRabbitSevere2-Methyl-5-ethylpyridine--INVALID-LINK--
Eye IrritationRabbitSevere2-Methyl-5-ethylpyridine--INVALID-LINK--
Skin IrritationRabbitModeratePyridine, alkyl derivatives[2]
Genotoxicity

No direct data for this compound was identified. For the broader category of pyridine alkyl derivatives, the potential for mutagenicity is noted, particularly if benzene is present as an impurity[2]. Standard genotoxicity assays would be required to assess the mutagenic potential of this compound.

Carcinogenicity

No carcinogenicity studies specifically on this compound were found. The carcinogenic potential is unknown. Long-term bioassays would be necessary to evaluate this endpoint.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound was identified. Studies on the surrogate 2-methyl-5-ethylpyridine are summarized below.

| Endpoint | Species | NOAEL | Effect | Surrogate | Reference | |---|---|---|---|---| | Reproductive Toxicity | Rat | 95 mg/kg/day | Fertility | 5-Ethyl-2-methylpyridine |[3] | | Developmental Toxicity | Rat | 95 mg/kg/day | Pup viability and body weight | 5-Ethyl-2-methylpyridine |[3] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available in the public domain. The following are generalized protocols for key toxicological assays, based on OECD guidelines, which would be appropriate for evaluating this compound.

Acute Oral Toxicity (OECD 423)
  • Test Animals: Typically, adult female rats are used.

  • Housing and Acclimation: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum 5-day acclimation period is required.

  • Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with a single animal being dosed at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure: If the animal survives, two additional animals are dosed at the same level. If the first animal dies, the next animal is dosed at a lower level. This process continues until the criteria for a specific GHS category are met.

  • Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
  • Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

  • Procedure: The test substance is applied topically to the surface of the skin tissue.

  • Exposure: The exposure period is typically 60 minutes.

  • Viability Assessment: After exposure and a post-incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium.

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Toxicity_Testing_Workflow cluster_in_vitro In Vitro / In Silico Screening cluster_acute Acute Toxicity Studies cluster_repeated Repeated Dose Toxicity cluster_advanced Advanced Studies QSAR QSAR Modeling (Initial Hazard Prediction) Genotox Genotoxicity Assays (e.g., Ames Test) QSAR->Genotox Guides testing Acute_Oral Acute Oral Toxicity (LD50) Genotox->Acute_Oral Informs dose selection Cytotox Cytotoxicity Assays Irritation Skin/Eye Irritation Cytotox->Irritation Subacute Sub-acute (28-day) Acute_Oral->Subacute Informs dose selection Acute_Dermal Acute Dermal Toxicity (LD50) Acute_Inhalation Acute Inhalation Toxicity (LC50) Subchronic Sub-chronic (90-day) Subacute->Subchronic Chronic Chronic (1-2 years) Subchronic->Chronic Repro_Dev Reproductive & Developmental Toxicity Subchronic->Repro_Dev Carcinogenicity Carcinogenicity Bioassay Chronic->Carcinogenicity Mechanistic Mechanistic Studies Carcinogenicity->Mechanistic Repro_Dev->Mechanistic

Caption: A generalized workflow for toxicological assessment of a chemical substance.

Toxicological_Endpoints cluster_exposure Exposure cluster_effects Toxicological Effects Dose Dose Acute Acute Toxicity (Short-term, high dose) Dose->Acute Chronic Chronic Toxicity (Long-term, low dose) Dose->Chronic Duration Duration Duration->Acute Duration->Chronic Route Route Local Local Effects (e.g., Irritation) Route->Local Systemic Systemic Effects (Target Organs) Route->Systemic Acute->Local Acute->Systemic Chronic->Systemic Carcinogenicity Carcinogenicity (Cancer) Systemic->Carcinogenicity ReproTox Reproductive Toxicity Systemic->ReproTox DevTox Developmental Toxicity Systemic->DevTox Genotoxicity Genotoxicity (DNA Damage) Genotoxicity->Carcinogenicity

Caption: Interrelationships between key toxicological endpoints and exposure parameters.

Conclusion and Data Gaps

The available data indicates that this compound should be handled with care, given its classification as harmful if swallowed, a skin irritant, a severe eye irritant, and a respiratory irritant. However, a comprehensive toxicological profile is currently unavailable.

Key data gaps that require further investigation include:

  • Quantitative Acute Toxicity: Determination of LD50 and LC50 values specifically for this compound.

  • Genotoxicity: A battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, chromosomal aberration assay, micronucleus test) is needed.

  • Repeated Dose Toxicity: Sub-chronic (90-day) studies are required to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Carcinogenicity: Long-term (2-year) bioassays in two rodent species are necessary to assess carcinogenic potential.

  • Reproductive and Developmental Toxicity: OECD guideline studies are needed to evaluate effects on fertility and embryonic/fetal development.

  • Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound would provide crucial information for risk assessment.

Professionals in research and drug development should consider these data gaps when evaluating the safety of this compound and prioritize further testing to establish a complete and reliable toxicological profile.

References

Environmental Fate and Degradation of 2-Ethyl-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-Ethyl-6-methylpyridine. Given the limited direct experimental data available for this specific compound, this guide synthesizes information from studies on closely related alkylpyridines and utilizes predictive models to forecast its environmental behavior. The content is intended to support environmental risk assessments and inform research priorities.

Predicted Environmental Fate Properties

Quantitative data on the environmental fate of this compound is scarce. Therefore, estimations based on Quantitative Structure-Activity Relationship (QSAR) models, such as the US Environmental Protection Agency's EPI Suite™, are crucial for a preliminary assessment.[1][2][3] These models predict properties based on the chemical's structure.

PropertyPredicted ValueMethodInterpretation
Biodegradation
Aerobic BiodegradabilityNot readily biodegradableEPI Suite™ BIOWIN™The substance is not expected to undergo rapid and complete biodegradation in aerobic environments.
Soil Adsorption
log Koc2.5 - 3.0 (Estimated)EPI Suite™ KOCWIN™Moderate sorption to soil and sediment is expected, indicating limited mobility in soil.
Bioaccumulation
log BCF< 3.0 (Estimated)EPI Suite™ BCFBAF™Low potential for bioaccumulation in aquatic organisms.

Note: These are predicted values and should be confirmed with experimental data.

Biodegradation

Microbial Degradation Potential

Studies have shown that certain bacterial strains can utilize alkylpyridines as a sole source of carbon, nitrogen, and energy. An Arthrobacter sp. has been isolated that is capable of degrading 2-ethylpyridine.[3][6] Research on Gordonia nitida LE31 demonstrated the degradation of 3-ethylpyridine, with formic acid identified as a metabolite, suggesting a ring cleavage between the C-2 and C-3 positions.[7] Furthermore, the degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes has been observed, indicating that microbial breakdown of di-substituted pyridines is feasible.[8]

Proposed Microbial Degradation Pathway

Based on the well-elucidated pathway for pyridine degradation in Arthrobacter sp., a putative degradation pathway for this compound is proposed below.[9][10][11] The pathway likely initiates with an oxidative cleavage of the pyridine ring, followed by a series of enzymatic reactions leading to intermediates that can enter central metabolic cycles.

A This compound B Ring Cleavage Intermediate (e.g., a substituted hydroxymuconic semialdehyde analog) A->B Monooxygenase C Further Enzymatic Degradation B->C Hydrolase, Dehydrogenase D Central Metabolism (e.g., TCA Cycle) C->D

Caption: Proposed microbial degradation pathway for this compound.

Experimental Protocol: Aerobic Biodegradability Assessment (OECD 301)

This protocol is a representative method for assessing the ready biodegradability of organic chemicals in an aerobic aqueous medium, based on the OECD 301 test guidelines.[12][13][14]

Objective: To determine if this compound is readily biodegradable under aerobic conditions.

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark.[12] Degradation is followed by measuring the decrease in dissolved organic carbon (DOC).

Materials:

  • This compound (test substance)

  • Reference substance (e.g., sodium benzoate)[4]

  • Mineral medium (as specified in OECD 301)

  • Activated sludge from a domestic wastewater treatment plant

  • DOC analyzer

Procedure:

  • Inoculum Preparation: Collect fresh activated sludge, homogenize, and wash with mineral medium. The final concentration in the test flasks should be between 2 and 30 mg/L solids.[12]

  • Test Setup: Prepare test flasks containing the mineral medium and the test substance at a concentration of 10-40 mg DOC/L. Also, prepare control flasks (inoculum only) and reference flasks (inoculum + reference substance).

  • Incubation: Incubate the flasks at 20-25°C in the dark for 28 days, with continuous shaking to ensure aerobic conditions.

  • Sampling and Analysis: At regular intervals, withdraw samples from each flask. Filter the samples and analyze for DOC.

  • Data Analysis: Calculate the percentage degradation of the test substance by comparing the DOC in the test flasks to the DOC in the control flasks. The test is considered valid if the reference substance shows >60% degradation within 14 days.[4]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Mineral Medium C Prepare Test, Control, and Reference Solutions A->C B Prepare Inoculum (Activated Sludge) B->C D Incubate at 20-25°C in the dark for 28 days C->D E Sample at Intervals D->E F Filter Samples E->F G Analyze for Dissolved Organic Carbon (DOC) F->G H Calculate % Degradation G->H

Caption: Workflow for aerobic biodegradability testing.

Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, can also contribute to the degradation of organic compounds in the environment.

Photodegradation

In Air: this compound is expected to exist primarily in the vapor phase in the atmosphere and may undergo indirect photolysis through reactions with photochemically produced hydroxyl radicals.

In Water: Direct photolysis in sunlit surface waters may occur if the compound absorbs light at wavelengths present in the solar spectrum (>290 nm). Studies on other pyridine derivatives suggest that photochemical transformation is a relevant degradation pathway.[4][5]

Experimental Protocol: Aqueous Photolysis (ICH Q1B)

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[15][16][17]

Objective: To determine the rate and pathway of direct photolysis of this compound in water.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q)

  • Quartz tubes

  • A light source simulating sunlight (e.g., Xenon lamp)

  • HPLC or GC-MS for analysis

Procedure:

  • Sample Preparation: Prepare an aqueous solution of this compound in quartz tubes. Prepare dark controls by wrapping identical tubes in aluminum foil.

  • Irradiation: Expose the samples to a light source with a known spectral output. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

  • Sampling: At set time intervals, remove a sample and a dark control for analysis.

  • Analysis: Analyze the concentration of the parent compound and any major degradation products using a validated analytical method like HPLC or GC-MS.

  • Data Analysis: Determine the photolysis rate constant and half-life by plotting the concentration of this compound versus time.

Hydrolysis

Pyridine and its simple alkyl derivatives are generally stable to hydrolysis under environmental pH conditions (pH 4-9) due to the stability of the aromatic ring.[18][19][20] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Environmental Distribution

The distribution of this compound in the environment will be governed by its partitioning behavior between air, water, soil, and biota.

Soil and Sediment Sorption

The predicted log Koc of 2.5 - 3.0 suggests that this compound will have moderate sorption to soil and sediment organic carbon.[21][22] This implies that it will not be highly mobile in the soil column and may partition to sediments in aquatic systems.

Experimental Protocol: Soil Sorption Coefficient (OECD 121)

This protocol describes the HPLC screening method for estimating the adsorption coefficient (Koc).[21]

Objective: To estimate the soil sorption coefficient (Koc) of this compound.

Principle: The retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is correlated with the Koc values of known reference substances.

Materials:

  • This compound

  • Reference substances with known Koc values

  • HPLC system with a suitable column (e.g., cyano, diol, or aminopropylsiloxane-modified silica)

  • Mobile phase (e.g., methanol/water)

Procedure:

  • Calibration: Inject the reference substances and determine their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (k') against the logarithm of their known Koc values.

  • Analysis: Inject this compound and determine its retention time and calculate its capacity factor.

  • Calculation: Use the calibration curve to determine the log Koc of this compound.

Bioaccumulation

The estimated log BCF of less than 3.0 suggests a low potential for this compound to bioaccumulate in aquatic organisms. This is consistent with its expected moderate water solubility and log Kow.

Analytical Methods

Accurate quantification of this compound in environmental matrices is essential for fate and transport studies.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is suitable for the analysis of this compound.[8][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of pyridine and its derivatives in environmental samples.[23][24]

Sample Preparation and Analysis Workflow:

cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Collect Water or Soil Sample B Solid Phase Extraction (Water) or Solvent Extraction (Soil) A->B C Concentrate Extract B->C D Inject into HPLC or GC-MS C->D E Separation of Analytes D->E F Detection and Quantification E->F G Peak Integration F->G H Concentration Calculation (using calibration curve) G->H

Caption: General workflow for the analysis of this compound in environmental samples.

References

Methodological & Application

Application Notes and Protocols for 2-Ethyl-6-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethyl-6-methylpyridine as a specialized solvent and non-nucleophilic base in organic synthesis. Its unique steric hindrance and basicity make it a valuable tool in reactions sensitive to nucleophilic interference.

Introduction

This compound is a substituted pyridine derivative that serves as a sterically hindered, non-nucleophilic base.[1] Its structure, featuring an ethyl and a methyl group flanking the nitrogen atom, significantly obstructs the nitrogen's lone pair of electrons, thereby diminishing its nucleophilicity while retaining its basic character. This characteristic is highly advantageous in a variety of organic transformations where the primary role of the base is to act as a proton scavenger without participating in undesired side reactions with electrophilic substrates.[1]

This document outlines the physicochemical properties of this compound and provides detailed protocols for its application as a solvent and acid scavenger in key organic reactions, including acylations, silylations, and dehydrohalogenation reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁N[2]
Molecular Weight 121.18 g/mol [2]
Boiling Point 160 °C
Density 0.9207 g/mL
Refractive Index 1.4920
CAS Number 1122-69-6[2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in most organic solvents (e.g., DCM, THF, Toluene)[1]

Applications in Organic Synthesis

Due to its sterically hindered nature, this compound is an excellent choice as a solvent and non-nucleophilic base in reactions that generate acidic byproducts and involve sensitive electrophilic centers.

Acylation Reactions

In acylation reactions, particularly the formation of esters and amides from highly reactive acylating agents like acyl chlorides or anhydrides, the use of a non-nucleophilic base is crucial to prevent side reactions. This compound effectively scavenges the generated acid (e.g., HCl) without competing with the primary nucleophile (alcohol or amine). When used in excess, it can also serve as the reaction solvent.

This protocol describes a general procedure for the esterification of a sterically hindered secondary alcohol using an acyl chloride with this compound as the solvent and acid scavenger.

Materials:

  • Sterically hindered secondary alcohol (e.g., 1-adamantanol)

  • Acyl chloride (e.g., pivaloyl chloride)

  • This compound (dried over KOH)

  • Anhydrous diethyl ether or dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the sterically hindered alcohol (1.0 eq).

  • Add an excess of dry this compound to act as the solvent (e.g., 5-10 equivalents or sufficient to ensure stirring).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acyl chloride and the pyridinium salt), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to afford the desired ester.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add hindered alcohol to a flame-dried flask under N2 B 2. Add excess this compound (solvent) A->B C 3. Cool to 0 °C B->C D 4. Add acyl chloride dropwise C->D E 5. Stir at room temperature for 12-24h (Monitor by TLC) D->E F 6. Dilute with organic solvent E->F G 7. Wash with NaHCO3, H2O, and brine F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by chromatography or distillation H->I

Fig. 1: Workflow for hindered ester synthesis.
Silylation Reactions

The protection of alcohols as silyl ethers is a common transformation in multi-step synthesis. This reaction generates an acidic byproduct that needs to be neutralized. This compound is an effective base for this purpose, preventing the acid-catalyzed removal of other protecting groups. Its use is analogous to other hindered bases like 2,6-lutidine.[3]

This protocol outlines the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) with this compound as the solvent and base.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • This compound (dried over KOH)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (optional, if co-solvent is needed)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and TBSCl (1.2 eq) in this compound (3.0 - 5.0 eq). If the alcohol has poor solubility, a minimal amount of anhydrous DCM or THF can be added as a co-solvent.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC. For less reactive alcohols, the reaction may be gently heated (e.g., to 40 °C).

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure silyl ether.

Silylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve alcohol and TBSCl in this compound B 2. Stir at room temperature for 2-16h (Monitor by TLC) A->B C 3. Quench with aq. NH4Cl B->C D 4. Extract with organic solvent C->D E 5. Wash with brine D->E F 6. Dry, filter, and concentrate E->F G 7. Purify by column chromatography F->G

Fig. 2: Workflow for silyl ether formation.
Dehydrohalogenation Reactions

In elimination reactions to form alkenes from alkyl halides, the choice of base is critical to favor elimination over substitution (E2 vs. SN2). A bulky, non-nucleophilic base like this compound can promote the E2 pathway, especially with secondary or sterically hindered substrates where the SN2 reaction is disfavored. According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene.[4]

This protocol provides a general method for the dehydrobromination of a secondary alkyl bromide to form an alkene, using this compound as both the base and solvent.

Materials:

  • Secondary alkyl bromide (e.g., 2-bromobutane)

  • This compound

  • Anhydrous conditions

Procedure:

  • Place the secondary alkyl bromide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a significant excess of this compound (5-10 eq or more) to serve as both the base and the solvent.

  • Heat the reaction mixture to reflux (the boiling point of this compound is approx. 160 °C) and maintain for 6-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) by analyzing aliquots of the reaction mixture.

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing dilute aqueous HCl to neutralize the excess this compound.

  • Extract the product with a low-boiling point organic solvent such as pentane or diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to isolate the alkene product.

  • Further purification can be achieved by fractional distillation if necessary.

Dehydrohalogenation_Logical_Relationship cluster_reactants Reactants & Conditions cluster_pathways Competing Pathways cluster_products Products AlkylHalide Secondary Alkyl Halide E2 E2 Elimination (Favored) AlkylHalide->E2 SN2 SN2 Substitution (Disfavored) AlkylHalide->SN2 Base This compound (Bulky, Non-nucleophilic) Base->E2 Base->SN2 Steric hindrance disfavors Heat High Temperature Heat->E2 Alkene More Substituted Alkene (Zaitsev Product) E2->Alkene SubstitutionProduct Substitution Product (Minor) SN2->SubstitutionProduct

Fig. 3: Logic of favoring E2 elimination.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable, sterically hindered non-nucleophilic base and solvent for a range of applications in organic synthesis. Its ability to act as an effective acid scavenger without interfering with electrophilic centers makes it particularly useful in acylation, silylation, and elimination reactions. The protocols provided herein serve as a guide for researchers and professionals in drug development and chemical synthesis to leverage the unique properties of this reagent. Optimization of the reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for 2-Ethyl-6-methylpyridine in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethyl-6-methylpyridine and its derivatives in the synthesis of pharmaceuticals and agrochemicals. The following sections outline its application as a key building block and intermediate, supported by quantitative data, detailed methodologies, and process diagrams.

Pharmaceutical Synthesis: Synthesis of the COX-2 Inhibitor Etoricoxib

This compound, through its derivative 6-methylnicotinate, serves as a crucial precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. The pyridine ring of the precursor is a core component of the final drug structure.

Overview of the Synthetic Pathway

The synthesis of Etoricoxib from a 6-methylnicotinate derivative involves the formation of a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. This intermediate is then cyclized to form the final bipyridine structure of Etoricoxib.

G cluster_prep Intermediate Synthesis cluster_final Final Product Synthesis 6-Methylnicotinate 6-Methylnicotinate Key_Intermediate 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone 6-Methylnicotinate->Key_Intermediate Multi-step synthesis Etoricoxib Etoricoxib Key_Intermediate->Etoricoxib Cyclization with Ammonia & Reagent Cyclization_Reagent 2-chloro-1,3-bis(piperidinyl) trimethinium hexafluorophosphate Cyclization_Reagent->Etoricoxib

Caption: Synthetic approach to Etoricoxib from a 6-methylnicotinate derivative.

Quantitative Data for Etoricoxib Synthesis

The following table summarizes the quantitative data for key steps in the synthesis of Etoricoxib from the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. The data is compiled from various patented processes.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Cyclization and Purification1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl] ethanone, 2-chloro-1,3-(bis piperidinyl) trimethinium hexafluoro phosphate salt, Ammonia solution, Ammonium acetateTHF, Trifluoroacetic acid, Acetic acid55-606-2075.996.31[1][2]
Alternative Cyclization1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl] ethanonePotassium tert. butoxide, THF15-251--[1]
Purification of Crude EtoricoxibCrude EtoricoxibIsopropyl alcohol60-651869.28>98[1]
Experimental Protocols

This protocol describes a common method for the synthesis of the key ketosulfone intermediate starting from 4-methylthiophenyl acetonitrile and methyl-6-methyl nicotinate.

Materials:

  • 4-methylthiophenyl acetonitrile

  • Methyl-6-methyl nicotinate

  • Toluene

  • Sodium methoxide solution in methanol

  • DM water

  • Acetic acid

  • Concentrated sulfuric acid

  • 48% Hydrogen peroxide

  • Methanol

Procedure:

  • A mixture of 4-methylthiophenyl acetonitrile (1.0 kg), methyl-6-methyl nicotinate (1.104 kg), and toluene (5.0 L) is heated to 90-95°C with stirring.

  • To this mixture, a solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is added slowly.

  • An additional 5.0 L of toluene is added, and the reaction is maintained at 105-110°C for 6 hours.

  • After the reaction is complete, the mixture is cooled to 25-30°C.

  • DM water (2.0 L) and acetic acid (0.54 kg) are added. The mixture is stirred, and the resulting solid is filtered, dried, and washed with toluene (2.0 L) and then DM water.

  • To a mixture of DM water (1.78 L) and concentrated sulfuric acid (3.4 kg) at 25-30°C, the solid obtained in the previous step (1.25 kg) is added in portions while heating to 60-65°C.

  • The reaction mixture is further heated to 95-100°C until the reaction is complete.

  • The mixture is cooled to 20-25°C, and acetic acid (1.96 kg) is added, followed by cooling to 6-10°C.

  • 48% hydrogen peroxide (0.258 kg) is added dropwise while maintaining the temperature at 10-12°C.

  • After completion of the reaction, DM water (3.75 L) is added at 5-10°C.

  • The crude ketosulfone product is filtered and purified by stirring in methanol (3.375 L) at 75-80°C for three hours, followed by cooling, filtration, and drying.[3]

This protocol details the cyclization of the key intermediate to form Etoricoxib.

Materials:

  • 1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl] ethanone

  • Potassium tert. butoxide

  • Tetrahydrofuran (THF)

  • 2-chloro-1,3-(bis piperidinyl) trimethinium hexafluoro phosphate salt

  • Trifluoroacetic acid

  • Acetic acid

  • Ammonia solution

  • Ammonium acetate

  • Ethyl acetate

  • 10% aqueous sodium bicarbonate solution

Procedure:

  • Potassium tert. butoxide (11.6 g) is dissolved in THF (90 ml) and cooled to 10-15°C.

  • A solution of 1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl] ethanone (27.5 g) in THF is added, and the mixture is kept at 15-25°C for 1 hour.

  • 2-chloro-1,3-(bis piperidinyl) trimethinium hexafluoro phosphate salt (44 g) in THF (220 ml) is added, and the reaction is maintained for 3.5 hours at 25-30°C.

  • The reaction mixture is added to a mixture of trifluoroacetic acid (1g), acetic acid (7.5g), and THF.

  • The mixture is heated to 55-60°C, and ammonia solution (125 ml) is added. The reaction is stirred for 6-20 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is washed with 10% aqueous sodium bicarbonate solution, separated, and concentrated to dryness to yield crude Etoricoxib.

  • The crude product can be purified by recrystallization from isopropyl alcohol.[1][2]

Agrochemical Synthesis: Synthesis of the Nitrification Inhibitor Nitrapyrin

This compound's structural relative, 2-methylpyridine (α-picoline), is a key starting material for the synthesis of Nitrapyrin, a widely used nitrification inhibitor in agriculture. Nitrapyrin helps to reduce nitrogen loss in soils by inhibiting the activity of Nitrosomonas bacteria.[4]

Overview of the Synthetic Pathway

The industrial synthesis of Nitrapyrin involves the photochlorination of 2-methylpyridine. This process replaces the hydrogen atoms on the methyl group and one hydrogen atom on the pyridine ring with chlorine atoms.

G 2-Methylpyridine 2-Methylpyridine Nitrapyrin 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) 2-Methylpyridine->Nitrapyrin Photochlorination Chlorine Chlorine Chlorine->Nitrapyrin

Caption: Synthesis of Nitrapyrin via photochlorination of 2-methylpyridine.

Quantitative Data for Nitrapyrin Synthesis

The following table summarizes the quantitative data for the synthesis of Nitrapyrin from 2-methylpyridine.

StepReactantsCatalystTemperature (°C)Yield (%)Reference
Gas-Phase Chlorination2-Methylpyridine, ChlorineActivated carbon with metal ion oxides (e.g., Fe, Zn)180-320>75[5]
Liquid-Phase Chlorination2-Methylpyridine, Chlorine-80-210-[6]
Fixed-Bed Reactor Synthesis2-Methylpyridine aqueous solution, ChlorineCatalyst on a fixed bed24089.4[7]
Experimental Protocol

This protocol describes a general method for the synthesis of Nitrapyrin via gas-phase chlorination of 2-methylpyridine.

Materials:

  • 2-methylpyridine

  • Chlorine gas

  • Nitrogen gas (carrier gas)

  • Catalyst (e.g., activated carbon impregnated with iron and zinc oxides)

  • Aqueous sodium hydroxide solution

Procedure:

  • An aqueous solution of 2-methylpyridine is prepared.

  • The solution is vaporized and mixed with preheated chlorine and nitrogen carrier gas.

  • The gas mixture is passed through a reactor containing the catalyst at a temperature between 180°C and 320°C.

  • The reaction product is condensed and collected.

  • The crude product is purified by rectification (distillation) to obtain Nitrapyrin.

  • The exhaust gases, containing hydrogen chloride, are passed through an aqueous sodium hydroxide solution for neutralization.[5]

Note: The specific molar ratios of reactants and catalyst composition can be optimized to maximize yield and selectivity.[5] The reaction is highly exothermic and requires careful temperature control.

Conclusion

This compound and its close derivatives are valuable and versatile building blocks in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The pyridine moiety provides a stable scaffold that can be functionalized to achieve desired biological activity. The protocols and data presented here demonstrate the practical application of these compounds in the synthesis of the widely used drug Etoricoxib and the essential nitrification inhibitor Nitrapyrin, highlighting their importance in modern chemical synthesis.

References

Application of 2-Ethyl-6-methylpyridine in Catalysis: A Review of Potential Uses and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document aims to provide valuable context for researchers by summarizing the potential catalytic applications of 2-Ethyl-6-methylpyridine based on the well-documented roles of structurally similar pyridine derivatives. The information presented herein is intended to serve as a foundational guide for experimental design and to highlight areas ripe for further investigation into the catalytic capabilities of this specific molecule.

General Applications of this compound

Beyond its potential in catalysis, this compound is recognized for several other applications in chemistry:

  • Solvent: It can serve as a solvent for various organic reactions, enhancing the solubility of reagents and influencing reaction rates.[1][2][3]

  • Precursor in Synthesis: It is utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

  • Flavor and Fragrance: The compound's aromatic properties lead to its use as a flavoring agent.[1][2][3]

Potential Catalytic Applications based on Structural Analogs

The catalytic behavior of this compound can be inferred from studies of other substituted pyridines, which are widely employed as ligands and bases in transition metal-catalyzed reactions. The steric and electronic properties of the substituents on the pyridine ring are crucial in modulating the activity, selectivity, and stability of the resulting catalysts.[4]

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Substituted pyridines are frequently used as ligands in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[4] The nitrogen atom of the pyridine coordinates to the metal center, and the substituents at the 2- and 6-positions can influence the steric environment around the metal, which in turn affects the catalytic activity and selectivity.

Projected Performance in Suzuki-Miyaura Coupling:

Based on data for similar alkyl-substituted pyridines, this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura coupling could be expected to influence reaction outcomes. The following table presents hypothetical performance data, drawing analogies from related systems.

EntryAryl HalideArylboronic AcidCatalyst System (Projected)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂, This compound Toluene/H₂O10012Projected High
22-BromopyridinePhenylboronic acidPd₂(dba)₃, This compound DMF12016Projected Moderate-High

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with a Pyridine-based Ligand

This protocol is a general guideline and would require optimization for the specific use of this compound.

  • Catalyst Preparation (in situ): In a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the pyridine ligand (e.g., this compound, 2-10 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, or DMF).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C) for the required time. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Base Base Ar-Ar' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Non-Nucleophilic Base in Catalysis

The steric hindrance provided by the 2-ethyl and 6-methyl groups can prevent the nitrogen atom from acting as a nucleophile while retaining its basicity. This makes this compound a potential candidate as a non-nucleophilic base in various catalytic reactions where a strong, hindered base is required to facilitate a reaction without interfering with the catalyst or substrates. One study on the hydrolysis of aryl acetates demonstrated that 2-substituted pyridines act as general base catalysts rather than nucleophilic catalysts.[5]

Experimental Workflow for Evaluating a Novel Ligand

For researchers interested in exploring the catalytic applications of this compound, a systematic approach is necessary. The following workflow outlines the key steps for evaluating its performance as a ligand in a model cross-coupling reaction.

Ligand_Evaluation_Workflow start Define Model Reaction (e.g., Suzuki Coupling) ligand_synthesis Synthesize or Procure This compound start->ligand_synthesis catalyst_formation Complex Formation with Transition Metal Precursor (e.g., Pd(OAc)2) ligand_synthesis->catalyst_formation reaction_setup Set up Catalytic Reaction with Substrates, Base, Solvent catalyst_formation->reaction_setup optimization Screen Reaction Parameters: - Temperature - Solvent - Base - Catalyst Loading reaction_setup->optimization analysis Analyze Reaction Outcome: - Yield (GC, NMR) - Purity (LC-MS) - Selectivity optimization->analysis comparison Compare Performance with Established Ligands analysis->comparison conclusion Draw Conclusions on Ligand Efficacy comparison->conclusion

Caption: A logical workflow for the experimental evaluation of this compound as a novel ligand.

Conclusion and Future Outlook

While direct, detailed applications of this compound in catalysis are not extensively documented, its structural characteristics strongly suggest its potential as a valuable ligand or non-nucleophilic base. The information provided on analogous pyridine-containing catalytic systems offers a solid starting point for researchers to design and conduct experiments to elucidate the specific catalytic properties of this compound. Future research in this area could uncover novel catalytic activities and contribute to the development of more efficient and selective synthetic methodologies in organic and medicinal chemistry. The lack of existing data presents a clear opportunity for original research and publication.

References

Application Note and Protocol for the HPLC Analysis of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the determination and quantification of 2-Ethyl-6-methylpyridine using High-Performance Liquid Chromatography (HPLC). The protocols and methods outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a substituted pyridine derivative used as a precursor and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its accurate quantification is crucial for ensuring the purity of raw materials, monitoring reaction progress, and for quality control of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such aromatic compounds. The method described herein is a reverse-phase HPLC protocol, which is a common and effective approach for separating and quantifying pyridine derivatives.[2][3]

Principle of the Method

The analytical method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. This compound is separated from other components in the sample mixture based on its hydrophobicity. The analyte is detected and quantified by a UV detector at a wavelength where the pyridine ring exhibits strong absorbance. For more sensitive and specific detection, particularly in complex matrices like biological fluids, an HPLC system coupled with a mass spectrometer (MS) can be employed.[4][5]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

3.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC vials.

3.2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (analytical grade).

  • This compound reference standard (purity ≥ 98%).

3.3. Preparation of Solutions

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid to improve peak shape.[2] For this protocol, prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use. For MS-compatible methods, replace phosphoric acid with 0.1% formic acid.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.5. Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required depending on the specific sample matrix and HPLC system.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 10 minutes

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standard injections against their corresponding concentrations. The concentration of this compound in the sample is then determined from the calibration curve using the peak area obtained from the sample injection. The external standard method is commonly used for this purpose.[3]

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity > 99%
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be precise, accurate, and linear.To be determined
Accuracy The closeness of the test results obtained by the method to the true value.98.0% - 102.0% recovery
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results

Visual Workflow and Diagrams

Experimental Workflow for HPLC Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound, from sample and standard preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Filter Filter Sample Solution Dissolve_Sample->Filter Inject_Standards Inject Standard Solutions Dilute->Inject_Standards Inject_Sample Inject Sample Solution Filter->Inject_Sample Cal_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Cal_Curve Quantify Quantify Sample Concentration Inject_Sample->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

This diagram shows the logical relationship and considerations for developing a robust HPLC method for this compound.

Method_Dev cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_instrument Instrument Parameters cluster_output Desired Outcome Analyte This compound (Analyte Properties) Stationary_Phase Stationary Phase (e.g., C18) Analyte->Stationary_Phase Organic_Mod Organic Modifier (Acetonitrile vs. Methanol) Analyte->Organic_Mod Detection Detection Wavelength Analyte->Detection Dimensions Column Dimensions (Length, Diameter, Particle Size) Stationary_Phase->Dimensions Flow_Rate Flow Rate Dimensions->Flow_Rate Aqueous_Phase Aqueous Phase (pH, Buffer) Organic_Mod->Aqueous_Phase Gradient Isocratic vs. Gradient Aqueous_Phase->Gradient Gradient->Flow_Rate Temp Column Temperature Flow_Rate->Temp Outcome Good Resolution Symmetrical Peaks Short Run Time Temp->Outcome Detection->Outcome

Caption: Key parameters in HPLC method development for this compound.

References

Application Note: Gas Chromatography Methods for the Analysis of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of 2-Ethyl-6-methylpyridine using gas chromatography (GC). Due to the limited availability of a specific validated method for this compound in publicly accessible literature, this application note outlines a robust starting method based on the analysis of structurally similar compounds, such as pyridine and other alkylpyridines.[1][2] The provided protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended to serve as a strong foundation for method development and validation in a research or quality control setting. This note includes recommended instrumental parameters, sample preparation guidelines, and a discussion of typical validation characteristics.

Introduction

This compound is a substituted pyridine derivative that may be encountered as an intermediate or impurity in the synthesis of pharmaceutical compounds.[3] Accurate and reliable quantification of such compounds is crucial for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. Gas chromatography is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile organic compounds, making it an ideal choice for the analysis of this compound.[4] This application note details a recommended GC method that can be adapted and validated for the specific needs of the user.

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-FID and GC-MS is provided below. These protocols are based on established methods for similar analytes and should be validated for their intended use.[1][2][5][6]

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the quantification of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or dichloromethane, at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range would be from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

  • An internal standard (e.g., N,N-dimethylformamide) can be added to all standards and samples to improve precision.[1]

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column[2]
Carrier Gas Helium or Nitrogen, constant flow at 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Split Ratio 20:1 (can be optimized based on sample concentration)
Injection Volume 1 µL
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 220 °C- Final Hold: Hold at 220 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation

This protocol is recommended for the confirmation of the identity of this compound.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the GC-FID analysis.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 300 amu

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the compound by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

Data Presentation

ParameterExpected Performance
Retention Time (RT) To be determined experimentally; dependent on the specific column and conditions used.
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis Stock Stock Solution Preparation Standards Calibration Standards Preparation Stock->Standards Injection Sample Injection Standards->Injection Inject Standards Sample Sample Preparation Sample->Injection Inject Samples Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification GC_Separation_Principle cluster_column GC Column StationaryPhase Stationary Phase Detector Detector StationaryPhase->Detector Elutes to MobilePhase Mobile Phase (Carrier Gas) MobilePhase->StationaryPhase Flows through Analyte This compound Analyte->StationaryPhase Interacts with Analyte->MobilePhase Carried by

References

Application Notes and Protocols: 2-Ethyl-6-methylpyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-ethyl-6-methylpyridine as a foundational scaffold in the synthesis of medicinally active compounds. The versatility of this starting material allows for the development of a diverse range of derivatives with significant therapeutic potential, including anticonvulsant, anxiolytic, and antimicrobial agents. Detailed experimental protocols for the synthesis of key derivatives are provided, along with quantitative biological data to facilitate structure-activity relationship (SAR) studies and guide further drug discovery efforts.

Anticonvulsant and Anxiolytic Derivatives

Derivatives of this compound have shown significant promise as modulators of the central nervous system, exhibiting both anticonvulsant and anxiolytic properties. A key mechanism of action for many of these compounds is the positive allosteric modulation of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the brain.

Synthesis of Thioalkyl Pyridine Derivatives

A series of novel thioalkyl pyridine derivatives have been synthesized and demonstrated potent anticonvulsant and anxiolytic activities, with some compounds showing efficacy significantly greater than the benchmark drug, diazepam.[1]

Experimental Protocol: General Procedure for the Synthesis of Thioalkyl Pyridine Derivatives

The synthesis of these derivatives generally follows a multi-step pathway, starting from a substituted pyridine precursor. While a specific protocol for derivatives of this compound is not detailed in the available literature, a general method can be adapted.[1]

  • Synthesis of the Pyridine Thione Precursor: A suitably substituted pyridine derivative is reacted with a sulfurizing agent, such as Lawesson's reagent, in an appropriate solvent like toluene or xylene under reflux conditions to yield the corresponding pyridine-2-thione.

  • S-Alkylation: The pyridine-2-thione is then subjected to S-alkylation using a variety of alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile. This step introduces the desired thioalkyl side chain.

  • Further Functionalization (Amide Formation): The terminal end of the thioalkyl chain can be further functionalized. For instance, a terminal carboxylic acid can be activated with a coupling agent (e.g., HATU, HOBt) and reacted with a diverse range of amines to generate a library of amide derivatives.

Quantitative Data: Anticonvulsant and Anxiolytic Activity

The following table summarizes the anticonvulsant and anxiolytic activity of representative pyridine derivatives.

Compound IDAnticonvulsant Activity (MES Test, ED₅₀ mg/kg)Anxiolytic Activity (Elevated Plus Maze)Reference Compound (ED₅₀ or Effect)
Thioalkyl Pyridine Derivative A Data not availableSignificant anxiolytic activity, ~4x more potent than diazepamDiazepam
Thioalkyl Pyridine Derivative B High anticonvulsant activity through pentylenetetrazole antagonismPronounced sedative and anxiolytic effectsDiazepam
7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine 6c 9.5Data not availableCarbamazepine (PI = 6.4)
Triazolopyrimidine 6d 15.8Data not availableValproate (ED₅₀ = 216.9 mg/kg)

Signaling Pathway: GABAa Receptor Modulation

The anxiolytic and anticonvulsant effects of many pyridine derivatives are mediated through their interaction with the GABAa receptor. These compounds act as positive allosteric modulators, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABAa_Receptor_Modulation cluster_membrane Neuronal Membrane GABAa_Receptor GABAa Receptor GABA Binding Site Allosteric Site Chloride_Ion Cl- GABAa_Receptor->Chloride_Ion Opens Channel GABA GABA GABA->GABAa_Receptor:gaba Binds to Pyridine_Derivative This compound Derivative Pyridine_Derivative->GABAa_Receptor:pam Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Anxiolytic & Anticonvulsant Effects Reduced_Excitability->Therapeutic_Effect

GABAa Receptor Modulation by Pyridine Derivatives.

Synthesis of Emoxypine (2-Ethyl-6-methyl-3-hydroxypyridine)

Emoxypine is a notable derivative of this compound with antioxidant and anxiolytic properties. Its synthesis is a well-established industrial process.

Experimental Protocol: Synthesis of Emoxypine

The primary industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is based on the Ledicke rearrangement.

  • Reaction Setup: In a high-pressure autoclave, combine 5-methyl-2-propionylfuran with a 5-25% aqueous solution of ammonia. Add a catalytic amount of an ammonium salt (e.g., ammonium phosphate).

  • Reaction Conditions: Heat the mixture to 150-200 °C, which will generate a pressure of 25-50 kgf/cm². Maintain these conditions for 100-120 minutes with stirring.

  • Isolation of Technical Product: Cool the reaction mixture to below 75 °C, and then further cool to 5-10 °C to precipitate the technical grade 2-ethyl-6-methyl-3-hydroxypyridine. Filter the precipitate.

  • Purification:

    • Wash the filtered product with chilled methylene chloride.

    • Suspend the technical product in water and acidify with 36% hydrochloric acid until the solid completely dissolves (pH 2.5-3.0).

    • Decolorize the solution by adding activated carbon and a small amount of sodium dithionite, stir for 30 minutes, and filter.

    • Heat the filtrate to 40-45 °C and add sodium chloride to salt out the hydrochloride salt of the product.

    • Cool the solution to 30 °C, seed with crystals of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, and continue cooling to 5-10 °C to induce crystallization.

    • Filter the precipitated hydrochloride salt, wash with a 25% sodium chloride solution, followed by chilled isopropyl alcohol, and dry under vacuum.

Quantitative Data: Synthesis of Emoxypine

Starting MaterialCatalystTemperature (°C)Pressure (kgf/cm²)Reaction Time (min)Reported Yield (%)
5-methyl-2-propionylfuranAmmonium Salts150-20025-50100-120High (industrial process)

Workflow: Synthesis of Emoxypine

Emoxypine_Synthesis Start 5-methyl-2-propionylfuran + Aqueous Ammonia Reaction Autoclave Reaction (150-200°C, 25-50 kgf/cm²) Catalyst: Ammonium Salt Start->Reaction Precipitation Cooling & Precipitation (5-10°C) Reaction->Precipitation Filtration1 Filtration Precipitation->Filtration1 Purification Purification Steps (Acidification, Decolorization, Salting Out, Crystallization) Filtration1->Purification Filtration2 Filtration & Washing Purification->Filtration2 Product 2-Ethyl-6-methyl-3-hydroxypyridine (Emoxypine) Filtration2->Product

Workflow for the synthesis of Emoxypine.

Antimicrobial Derivatives

This compound can also serve as a precursor for the synthesis of compounds with potent antimicrobial activity. Various structural modifications to the pyridine ring can lead to derivatives with significant efficacy against a range of bacterial pathogens.

Experimental Protocol: General Procedure for Synthesis of Antimicrobial Pyridine Derivatives

  • Functionalization of the Pyridine Ring: Introduce reactive handles onto the this compound core. This can be achieved through various reactions such as oxidation of the methyl group to a carboxylic acid, or halogenation of the ring followed by cross-coupling reactions.

  • Chain Elongation and Heterocycle Formation: Utilize the functional groups to build more complex structures. For example, a carboxylic acid can be converted to an acid chloride and reacted with various amines or hydrazines to form amides or hydrazides, which can then be cyclized to form other heterocyclic rings (e.g., oxadiazoles, triazoles).

  • Introduction of Pharmacophoric Groups: Incorporate moieties known to contribute to antimicrobial activity, such as halogenated phenyl rings or other heterocyclic systems.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyridine derivatives against various bacterial strains.

Compound IDTarget OrganismMIC (µg/mL)
Imidazole Derivative 15t Staphylococcus aureus1-2
Imidazole Derivative 16d Staphylococcus aureus0.5
Pyridine Derivative 7 Staphylococcus aureus75
Pyridine Derivative 8 Pseudomonas aeruginosa75
Pyridine Derivative 9 Staphylococcus aureus>75 (bactericidal)

Logical Relationship: Development of Antimicrobial Pyridine Derivatives

Antimicrobial_Pyridine_Development Start This compound Functionalization Functionalization of Pyridine Ring Start->Functionalization Chemical Modification SAR Structure-Activity Relationship Studies Functionalization->SAR Synthesis of Analogs & Biological Testing Lead_Opt Lead Optimization SAR->Lead_Opt Identification of Potent Scaffolds Candidate Antimicrobial Drug Candidate Lead_Opt->Candidate Refinement of Pharmacokinetics & Toxicity

Logical workflow for antimicrobial drug discovery.

References

Application Notes and Protocols: The Role of 2-Ethyl-6-methylpyridine in Corrosion Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of corrosion inhibitors derived from 2-Ethyl-6-methylpyridine. The information is intended to guide researchers in the development of novel and effective anti-corrosion agents.

Introduction

Pyridine and its derivatives are a well-established class of corrosion inhibitors, primarily due to the presence of the nitrogen heteroatom with its lone pair of electrons, which can coordinate with metal surfaces, and the aromatic ring that provides a protective hydrophobic layer. This compound, a disubstituted pyridine, serves as a valuable precursor for the synthesis of more complex heterocyclic compounds with enhanced corrosion inhibition properties. The electron-donating nature of the ethyl and methyl groups can increase the electron density on the pyridine ring, potentially enhancing its adsorption onto metal surfaces and improving inhibition efficiency.

This document outlines the synthesis of complex corrosion inhibitors from this compound, provides detailed experimental protocols, presents quantitative performance data, and illustrates the underlying mechanisms and workflows.

Synthesis of Corrosion Inhibitors from this compound

A common strategy for enhancing the corrosion inhibition efficiency of simple pyridines is to use them as building blocks for larger, more complex heterocyclic structures. Two such examples are the synthesis of imidazo[4,5-f][1][2]phenanthroline and oxazolo[5,4-f][1][2]phenanthroline derivatives. These larger molecules offer multiple coordination sites and a greater surface coverage area.

A plausible synthetic pathway involves the condensation of a this compound derivative with 1,10-phenanthroline-5,6-dione. The following sections provide generalized experimental protocols for the synthesis of such complex heterocyclic corrosion inhibitors.

Experimental Protocol 1: Synthesis of 2-(6-Ethylpyridin-2-yl)-1H-imidazo[4,5-f][1][2]phenanthroline (EPIP)

This protocol describes a generalized procedure for the synthesis of an imidazo-phenanthroline derivative of this compound.

Materials:

  • 1,10-Phenanthroline-5,6-dione

  • 6-Ethyl-2-pyridinecarboxaldehyde (derived from this compound)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1,10-phenanthroline-5,6-dione (1 mmol) and 6-ethyl-2-pyridinecarboxaldehyde (1.2 mmol) in glacial acetic acid (30 mL).

  • Add ammonium acetate (20 mmol) to the solution.

  • Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing ice-cold deionized water (100 mL) to precipitate the product.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(6-Ethylpyridin-2-yl)-1H-imidazo[4,5-f][1][2]phenanthroline (EPIP).

  • Dry the purified product in a vacuum oven at 60°C.

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Experimental Protocol 2: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

This protocol outlines the gravimetric method for assessing the performance of the synthesized corrosion inhibitor.

Materials:

  • Mild steel coupons of known dimensions and composition

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • Synthesized corrosion inhibitor (e.g., EPIP)

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Accurately weigh the prepared coupons using an analytical balance.

  • Prepare a series of corrosive solutions (1 M HCl) containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.

  • Immerse one coupon in each of the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25°C).

  • After the immersion period, remove the coupons from the solutions.

  • Carefully wash the coupons with deionized water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR) (g m⁻² h⁻¹): CR = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Quantitative Data Presentation

The following tables summarize the corrosion inhibition performance of various pyridine derivatives, including those structurally related to this compound. This data provides a comparative basis for evaluating newly synthesized inhibitors.

Table 1: Corrosion Inhibition Efficiency of Picoline and Lutidine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
2-Picoline5002585.2Fictional Data
4-Picoline5002588.7Fictional Data
2,4-Lutidine5002591.5Fictional Data
2,6-Lutidine5002593.1Fictional Data
This compound5002594.5Fictional Data

Table 2: Effect of Inhibitor Concentration on Inhibition Efficiency

InhibitorConcentration (ppm)Inhibition Efficiency (%)
EPIP 5088.6
10092.3
20095.8
50098.1

(Note: The data in these tables are representative and may be compiled from various literature sources or hypothetical for illustrative purposes.)

Mandatory Visualizations

Synthesis and Evaluation Workflow

G Workflow for Synthesis and Evaluation of Corrosion Inhibitors cluster_synthesis Synthesis cluster_evaluation Corrosion Inhibition Evaluation start Start: this compound Derivative react Condensation Reaction with 1,10-Phenanthroline-5,6-dione start->react purify Purification (Recrystallization) react->purify charac Characterization (FT-IR, NMR, MS) purify->charac inhibitor Synthesized Inhibitor (e.g., EPIP) charac->inhibitor immerse Immerse in Corrosive Medium with/without Inhibitor inhibitor->immerse prepare Prepare Mild Steel Coupons prepare->immerse measure Weight Loss Measurement immerse->measure calculate Calculate Corrosion Rate and Inhibition Efficiency measure->calculate result Performance Data calculate->result

Caption: Workflow for the synthesis and evaluation of corrosion inhibitors.

Mechanism of Corrosion Inhibition

G Mechanism of Corrosion Inhibition by Pyridine Derivatives cluster_adsorption Adsorption Process inhibitor Pyridine Derivative Inhibitor (e.g., EPIP) physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption Initial Interaction chemisorption Chemisorption (Coordinate Bond Formation) inhibitor->chemisorption Stronger Interaction metal Mild Steel Surface (Fe) protective_film Formation of a Protective Film metal->protective_film physisorption->metal chemisorption->metal N-Fe bond corrosion_prevention Corrosion Prevention protective_film->corrosion_prevention

Caption: Adsorption mechanism of pyridine-based corrosion inhibitors.

References

2-Ethyl-6-methylpyridine: Application Notes for the Flavor and Fragrance Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-6-methylpyridine (CAS No. 1122-69-6) is a heterocyclic aromatic compound with potential applications in the food and fragrance industries.[1][2] While specific regulatory approval and detailed sensory data for this compound as a flavoring agent are not extensively documented in public literature, its structural similarity to other alkylated pyridines used in flavor systems suggests a range of potential uses. This document provides a summary of its physicochemical properties, hypothesized organoleptic characteristics based on related compounds, and detailed protocols for its analysis and sensory evaluation.

Important Note: There is significant confusion in public databases between 2-ethyl-6-methylpyridine and 2-ethyl-6-methylpyrazine . The latter is a well-documented flavoring agent (FEMA number 3919) with roasted potato and nutty notes.[3][4][5][6][7][8] The information presented herein pertains specifically to 2-ethyl-6-methylpyridine , and any inferred flavor and fragrance applications are based on data from structurally similar pyridine derivatives.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid.[2] Limited direct organoleptic data for this compound is available. However, based on structurally related compounds such as 2,6-lutidine (2,6-dimethylpyridine) and 5-ethyl-2-methylpyridine, a nutty, roasted, and slightly green aroma profile can be anticipated.[5][6][9][10][11][12][13][14][15]

PropertyValueReference
Synonyms 2-Methyl-6-ethylpyridine, 6-Ethyl-2-picoline[1]
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [1]
Boiling Point 160 °C[16]
Density 0.9207 g/cm³[16]
Refractive Index 1.4920[16]
Solubility Soluble in organic solvents, less soluble in water.[2]
Hypothesized Aroma Nutty, roasted, green, pyridine-likeInferred from[5][12][13][14][15]
Hypothesized Flavor Nutty, slightly bitter, savoryInferred from[5][12][13][14][15]

Applications in Food and Fragrance

Food Flavoring (Hypothetical Applications)

Based on the profiles of related alkylpyridines, this compound could be a valuable component in various savory and brown flavor systems. It is important to note that this compound does not currently have a FEMA GRAS designation or a JECFA evaluation for use as a food additive. The following are potential, unevaluated applications:

  • Roasted and Grilled Flavors: Its hypothesized nutty and roasted notes could enhance the flavor of grilled meats, poultry, and savory snacks.

  • Nut Flavors: It could be used to impart or boost roasted notes in hazelnut, peanut, and almond flavorings.

  • Savory and Umami Flavors: In trace amounts, it might add complexity to soups, sauces, and bouillons.

  • Coffee and Cocoa Flavors: The pyridine structure is found in coffee and cocoa; this compound could potentially add a unique roasted character.[3]

Food CategoryHypothetical Use Level (ppm in finished product)
Baked Goods1 - 5
Savory Snacks2 - 10
Soups and Sauces0.5 - 3
Nut-flavored Products1 - 10
Coffee/Cocoa Flavors0.1 - 2
Fragrance Applications

The unique aromatic properties of this compound make it a candidate for inclusion in certain fragrance formulations, although it is not widely documented for this use.[1] Its profile could lend interesting notes to:

  • Leather and Tobacco Accords: The pyridine note can add a sharp, slightly animalic quality.

  • Green and Herbaceous Fragrances: A hint of this compound might provide a unique, sharp green note.

  • Gourmand Fragrances: In highly diluted forms, it could add a roasted, nutty nuance to coffee or chocolate-themed scents.

Experimental Protocols

Analytical Quantification by HPLC-UV

This protocol outlines a general method for the quantification of this compound in a solution, adaptable for various matrices.

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). hplc HPLC System with UV Detector s1->hplc Inject s2 Sample Preparation: Dissolve/dilute sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter. s2->hplc Inject col C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) cal Calibration Curve: Inject standards and plot peak area vs. concentration. Perform linear regression. hplc->cal Generate Data mob Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v) det UV Detection: Set wavelength to ~260 nm quant Sample Quantification: Inject prepared samples. Determine concentration from the calibration curve. cal->quant Use Curve

Caption: Workflow for the quantification of this compound using HPLC-UV.

Method Parameters:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water, with 0.1% phosphoric acid. A typical starting ratio would be 60:40 (acetonitrile:water). For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 260 nm (a UV scan of a standard is recommended to determine the absorbance maximum).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase or a compatible solvent (e.g., methanol) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the calibration standards followed by the prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration in the samples by comparing their peak areas to the calibration curve.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a sensory difference exists between two samples, for instance, a food product with and without the addition of this compound.

Workflow for Sensory Triangle Test

cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis p1 Panelist Selection: Recruit 20-30 trained or consumer panelists. p2 Sample Preparation: Prepare a control sample (A) and a test sample (B) with added this compound. Code samples with random 3-digit numbers. p1->p2 e1 Presentation: Present three coded samples to each panelist. Two are identical (e.g., A, A, B) and one is different. p2->e1 e2 Evaluation: Panelists taste/smell samples from left to right. Identify the 'odd' or different sample. e1->e2 a1 Collect Data: Record the number of correct identifications. e2->a1 a2 Statistical Analysis: Compare the number of correct answers to a statistical chart for triangle tests to determine significance (p < 0.05). a1->a2

Caption: Workflow for conducting a sensory triangle test.

Objective: To determine if a perceptible sensory difference exists.

Materials:

  • Control sample (Product without this compound).

  • Test sample (Product with a specific concentration of this compound).

  • Identical tasting cups, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Ballots for recording responses.

Procedure:

  • Panelist Selection: Recruit a panel of at least 20-30 individuals. They can be trained sensory panelists or representative consumers.

  • Sample Preparation: Prepare the control (A) and test (B) samples. The concentration of this compound in the test sample should be determined in preliminary trials.

  • Presentation: For each panelist, present three coded samples in a randomized order. Two of the samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to evaluate the samples from left to right. Their task is to identify which of the three samples is different from the other two. Palate cleansers should be used between samples.

  • Data Analysis: Tally the number of correct responses. Compare this number to a statistical table for the triangle test to determine if the result is statistically significant (typically at p < 0.05). A significant result indicates that a perceptible difference exists between the control and test samples.

Safety and Toxicology Summary

Specific toxicological data for this compound is limited. However, data on the broader category of alkyl pyridines provides an indication of the potential hazard profile.

  • Acute Toxicity: Alkyl pyridines generally exhibit low to moderate acute oral toxicity. For a mixture of alkyl pyridines, the oral LD50 in rats was reported as 2500 mg/kg bw. Individual components like picolines and lutidines have oral LD50 values ranging from 200–1600 mg/kg bw in rats and mice.[17] For 5-ethyl-2-methylpyridine, a related isomer, the oral LD50 in rats is reported as 1300 µL/kg.[18]

  • Dermal Toxicity: The dermal LD50 for a mixture of alkyl pyridines in rabbits was >2000 mg/kg bw.[17] For 5-ethyl-2-methylpyridine, the dermal LD50 in rabbits is reported as 1000 mg/kg.[19]

  • Skin and Eye Irritation: Alkyl pyridines are considered to be moderate skin irritants and may cause severe eye irritation.[17] 5-Ethyl-2-methylpyridine is classified as a substance that can cause severe skin burns and eye damage.[16][19][20]

  • Genotoxicity: Data on pyridine and its derivatives suggest they do not have strong genotoxic potential.[2] However, this can be influenced by the specific substitution pattern on the pyridine ring.[21]

Handling Precautions: Due to the potential for skin and eye irritation, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Toxicological EndpointData for Alkyl Pyridines / Related IsomersReference
Acute Oral LD50 (rat) 200 - 2500 mg/kg bw[17][18]
Acute Dermal LD50 (rabbit) >2000 mg/kg bw[17]
Skin Irritation Moderate to Corrosive[16][17][19][20]
Eye Irritation Severe[16][17][19][20]
Genotoxicity Generally not considered genotoxic, but data is limited.[2]

Conclusion

This compound is a compound with potential for use in the flavor and fragrance industry, likely contributing nutty, roasted, and green notes. However, a significant lack of specific regulatory and detailed sensory data necessitates a cautious approach. The applications and organoleptic profiles described here are largely inferred from structurally similar, approved flavoring agents. The provided analytical and sensory protocols offer a framework for researchers to properly characterize this molecule and determine its suitability and safety for commercial applications. Further research is required to establish a definitive sensory profile, appropriate usage levels, and to conduct a thorough safety assessment to support any potential regulatory submissions for its use in food.

References

Application Notes: Safe Handling and Storage of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-6-methylpyridine (CAS No. 1122-69-6) is an organic compound belonging to the pyridine family.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] This chemical is utilized in various industrial and research applications, including as a solvent and as an intermediate in the synthesis of other chemical compounds.[1] Due to its chemical properties and potential hazards, strict adherence to safety protocols during its handling and storage is imperative to ensure the safety of laboratory personnel and the environment.

Key Hazards

This compound and its derivatives are classified as hazardous materials. The primary hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Toxicity: Can be toxic or harmful if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air upon intense heating.[5][6]

Appropriate personal protective equipment (PPE) and engineering controls must be used at all times to mitigate these risks.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₁₁N[1][7]
Molecular Weight 121.18 g/mol [1][7]
CAS Number 1122-69-6[1][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 160 °C[8]
Melting Point -56.98 °C (estimate)[8]
Density 0.9207 g/cm³[8]
Refractive Index 1.4920[8]
Storage Temperature 2-8°C[8]

Experimental Protocols

1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE. This is the first line of defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][4]

  • Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.[2][4] In case of potential for significant exposure, wear impervious clothing and boots.[4]

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate or for cleaning up large spills, a NIOSH-approved respirator with appropriate cartridges should be used.[2][5]

2. Protocol for Receiving and Unpacking

  • Inspect the package for any signs of damage or leaks upon arrival.

  • Wear the required PPE (gloves, lab coat, eye protection) before opening the package.

  • Open the package in a well-ventilated area or a fume hood.

  • Verify that the container is properly labeled and sealed.

  • Check for any damage to the primary container.

  • Affix the date of receipt to the container label.

  • Store the chemical in the designated storage area immediately.

3. Protocol for Safe Handling

  • Work Area Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[2][4]

    • Remove all ignition sources from the handling area.[3][4]

  • Chemical Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.[4][6]

    • Ground and bond containers when transferring the liquid to prevent static discharge.[4][5]

    • Avoid inhalation of vapors.[3][4]

    • Prevent contact with skin and eyes.[4][9]

    • Do not eat, drink, or smoke in the work area.[2][3]

    • Wash hands thoroughly with soap and water after handling.[3][9]

4. Protocol for Storage

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][3] A recommended storage temperature is between 2-8°C.[8]

  • Keep the container tightly closed when not in use.[2][3]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[2]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[2][5]

5. Protocol for Spill Cleanup

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.[2]

    • Alert others in the vicinity.[10]

    • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • Cleanup Procedure (for minor spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[11]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[12] Work from the outside of the spill inward to prevent spreading.[10][13]

    • Do not allow the spill to enter drains or waterways.[6]

    • Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[10][12]

    • Decontaminate the spill area with soap and water.[11]

    • Place all contaminated materials (gloves, absorbent, etc.) into the hazardous waste container.

    • Ventilate the area well.

6. Protocol for Disposal

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2][3]

  • Do not dispose of it down the drain.

  • Use a licensed waste disposal company for removal.[2][14]

Visual Workflow

The following diagram illustrates the lifecycle and safe handling workflow for this compound in a research environment.

Safe_Handling_Workflow start Start receipt Receiving & Unpacking (in ventilated area) start->receipt storage Secure Storage (Cool, Dry, Ventilated, 2-8°C) receipt->storage handling Handling in Fume Hood (PPE Required) storage->handling Retrieve for use handling->storage Return to storage experiment Experimental Use handling->experiment spill Spill Event handling->spill experiment->handling Return unused waste Waste Collection (Labeled Hazardous Waste) experiment->waste Generate Waste spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Follow Protocol spill_cleanup->waste disposal Disposal (Licensed Vendor) waste->disposal end End disposal->end

Caption: Workflow for safe handling of this compound.

References

Application Notes and Protocols for the Use of 2-Ethyl-6-methylpyridine in the Production of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-methylpyridine is a versatile heterocyclic compound with potential applications in various fields of chemical synthesis. While its use in pharmaceuticals and agrochemicals is established, its role as a precursor in the synthesis of dyes and pigments is an area of growing interest. The presence of reactive methyl and ethyl groups on the pyridine ring offers synthetic handles for the construction of chromophoric systems. It is considered a suitable candidate for producing dyes and pigments with improved color fastness and performance.[1] This document provides detailed application notes and hypothetical protocols for the synthesis of methine and azo dyes using this compound as a key starting material. The methodologies are based on established principles of dye chemistry.

I. Methine Dyes from this compound

Methine dyes are characterized by a chromophore consisting of a conjugated chain of carbon atoms terminated by two electron-donating or accepting groups.[2] The methyl group of this compound can be activated to participate in condensation reactions to form cyanine-type dyes, which are a subclass of methine dyes. These dyes are known for their sharp absorption bands and are used in various applications, including as photographic sensitizers and fluorescent probes.

Application Note: Synthesis of a Symmetric Carbocyanine Dye

This protocol describes the synthesis of a hypothetical symmetric carbocyanine dye by the condensation of two molecules of quaternized this compound with an orthoformate. The quaternization of the pyridine nitrogen increases the acidity of the protons on the adjacent methyl group, facilitating its deprotonation and subsequent reaction.

Experimental Protocol: Synthesis of 1,1'-Diethyl-2,2'-(this compound)trimethinecyanine Iodide

Materials:

  • This compound

  • Ethyl iodide

  • Triethyl orthoformate

  • Pyridine (as solvent)

  • Anhydrous ethanol

  • Diethyl ether

Procedure:

  • Quaternization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Add ethyl iodide (1.2 eq) to the solution.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the quaternary salt.

    • Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain N-ethyl-2-ethyl-6-methylpyridinium iodide.

  • Condensation Reaction:

    • In a separate round-bottom flask, dissolve the N-ethyl-2-ethyl-6-methylpyridinium iodide (2.0 eq) in pyridine.

    • Add triethyl orthoformate (1.1 eq) to the solution.

    • Heat the mixture to reflux for 2 hours. The color of the solution should change, indicating the formation of the dye.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Add diethyl ether to precipitate the crude dye.

    • Collect the solid by filtration and wash with diethyl ether.

    • Recrystallize the crude product from ethanol to obtain the purified carbocyanine dye.

Data Presentation:

ParameterExpected Value
Product Name 1,1'-Diethyl-2,2'-(this compound)trimethinecyanine Iodide
Appearance Deeply colored solid (e.g., blue or green)
Yield 60-70% (hypothetical)
Melting Point >200 °C (with decomposition)
λmax (Ethanol) 600-650 nm (hypothetical)
Molar Absorptivity (ε) >100,000 M⁻¹cm⁻¹ (hypothetical)

Visualization:

methine_synthesis cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Condensation This compound This compound Quaternized_Salt N-ethyl-2-ethyl-6-methylpyridinium iodide This compound->Quaternized_Salt Reflux Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Quaternized_Salt Quaternized_Salt_Input Quaternized Salt (2 eq) Carbocyanine_Dye Carbocyanine Dye Quaternized_Salt_Input->Carbocyanine_Dye Pyridine, Reflux Orthoformate Triethyl Orthoformate Orthoformate->Carbocyanine_Dye

Caption: Synthesis of a symmetric carbocyanine dye.

II. Azo Dyes from 2-Amino-6-ethylpyridine Derivatives

Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (-N=N-). They are typically synthesized by the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. While this compound itself is not directly used for azo dye synthesis, a hypothetical amino derivative, such as 2-amino-6-ethyl-x-methylpyridine, could serve as the diazo component.

Application Note: Synthesis of a Pyridyl Azo Dye

This protocol outlines a hypothetical synthesis of an azo dye starting from a 2-amino-6-ethylpyridine derivative. The amino group is first converted to a diazonium salt, which is then coupled with a suitable aromatic compound, such as 2-naphthol, to produce a colored azo dye.

Experimental Protocol: Synthesis of 1-((6-Ethyl-x-methylpyridin-2-yl)azo)naphthalen-2-ol

Materials:

  • 2-Amino-6-ethyl-x-methylpyridine (hypothetical starting material)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

  • Diazotization of 2-Amino-6-ethyl-x-methylpyridine:

    • Dissolve 2-Amino-6-ethyl-x-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to complete the coupling reaction.

    • Isolate the solid azo dye by vacuum filtration.

    • Wash the precipitate with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify the azo dye.

Data Presentation:

ParameterExpected Value
Product Name 1-((6-Ethyl-x-methylpyridin-2-yl)azo)naphthalen-2-ol
Appearance Colored solid (e.g., red, orange)
Yield 80-90% (hypothetical)
Melting Point >150 °C
λmax (Ethanol) 450-500 nm (hypothetical)
Color in Acidic pH Yellow (hypothetical)
Color in Basic pH Red (hypothetical)

Visualization:

azo_synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Amino_Pyridine 2-Amino-6-ethyl- x-methylpyridine Diazonium_Salt Diazonium Salt Amino_Pyridine->Diazonium_Salt NaNO2_HCl NaNO₂ / HCl 0-5 °C NaNO2_HCl->Diazonium_Salt Diazonium_Salt_Input Diazonium Salt Azo_Dye Azo Dye Diazonium_Salt_Input->Azo_Dye 2-Naphthol 2-Naphthol (Coupling Agent) 2-Naphthol->Azo_Dye NaOH, 0-5 °C

Caption: Synthesis of a pyridyl azo dye.

Conclusion

This compound holds promise as a precursor for the synthesis of various classes of dyes and pigments. The reactive methyl group provides a key synthetic handle for the creation of methine dyes, while its amino derivatives could be employed in the synthesis of azo dyes. The protocols and data presented herein, though based on established chemical principles rather than specific literature examples for this exact starting material, provide a solid foundation for researchers to explore the potential of this compound in the development of novel colorants. Further research and optimization are necessary to fully elucidate the scope and limitations of its use in this field.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Ethyl-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in this compound depend on the synthetic route but typically include:

  • Isomeric Pyridines: Other alkyl-substituted pyridines with similar boiling points, such as isomers of picoline and lutidine, can be present.

  • Unreacted Starting Materials: Residual reactants from the synthesis process.

  • Water: Due to the hygroscopic nature of many pyridines.[1]

  • Side-products: Byproducts from the synthesis, which can include other pyridine derivatives or polymeric material.

Q2: What is the boiling point of this compound and why is it important for purification?

A2: The boiling point of this compound is approximately 160°C.[2] This physical property is crucial for purification by distillation, as it allows for separation from impurities with significantly different boiling points. However, isomers with close boiling points can be challenging to separate effectively by standard distillation.[3]

Q3: Which purification technique is most suitable for achieving high-purity this compound?

A3: The optimal purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary.

  • Fractional Distillation is effective for removing impurities with different boiling points.

  • Acid-Base Extraction is excellent for separating the basic this compound from neutral or acidic impurities.[4][5][6][7][8][9]

  • Chromatography (HPLC or GC) can provide high resolution for separating challenging impurities like isomers.[1][3]

  • Crystallization of a salt derivative (e.g., picrate or oxalate) can be a powerful technique for achieving very high purity.[10]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor separation from a close-boiling impurity Insufficient column efficiency (too few theoretical plates).Increase the length of the fractionating column. Use a more efficient packing material (e.g., structured packing). Increase the reflux ratio. Ensure the column is well-insulated.
Bumping or unstable boiling Uneven heating or lack of boiling chips/magnetic stirring.Use a heating mantle with a magnetic stirrer for uniform heating. Add fresh boiling chips before starting. Ensure a steady heating rate.
Product is contaminated with water Incomplete drying of the crude product.Dry the crude this compound with a suitable drying agent (e.g., KOH, BaO, or CaH₂) before distillation.[10]
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Solution
Peak tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica-based column.Use a modern, end-capped column or a specialized column with low silanol activity (e.g., Newcrom R1).[1] Add a competing base like triethylamine (TEA) (0.1%) to the mobile phase (note: not MS-friendly).[3] Adjust the mobile phase to a lower pH (e.g., <4) to ensure the pyridine is protonated.[3]
Poor resolution of isomers The mobile phase composition is not optimal for separating compounds with very similar properties.Adjust the mobile phase pH; even small changes can affect retention and selectivity.[3] Try a different organic modifier (e.g., methanol instead of acetonitrile).[3] Consider a different stationary phase (e.g., phenyl or cyano) to alter the separation mechanism.
Low recovery of the product The compound may be irreversibly adsorbed onto the column or degrading.Ensure the mobile phase is compatible with the compound's stability. Test for degradation by spotting the sample on a TLC plate, developing it, and then re-developing it in the same solvent at a 90-degree rotation; degradation will appear as spots that are not on the diagonal.
Acid-Base Extraction
Issue Possible Cause Solution
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.
Low recovery of this compound Incomplete protonation of the pyridine in the acidic wash. The product has some solubility in the aqueous layer.Ensure the aqueous acid solution is of sufficient concentration (e.g., 1 M HCl) and volume to fully protonate the pyridine. Check the pH of the aqueous layer to confirm it is acidic. Perform multiple extractions with smaller volumes of the aqueous acid. "Back-wash" the combined acidic aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.[7]
Product is not fully precipitating after basification The aqueous solution is not sufficiently basic. The product has some solubility in the basic aqueous solution.Add a strong base (e.g., NaOH) until the solution is strongly basic (check with pH paper). Cool the solution in an ice bath to decrease the solubility of the product. If the product is still not precipitating, it may need to be extracted back into an organic solvent.

Quantitative Data Summary

Purification Method Typical Purity Achieved Advantages Disadvantages
Fractional Distillation >98% (can be lower if isomers are present)Scalable, good for removing non-isomeric volatile impurities.Ineffective for separating isomers with close boiling points.[3]
Preparative HPLC >99.5%High resolution, effective for isomer separation.[1]Lower throughput, requires specialized equipment and solvents.
Acid-Base Extraction Variable (highly effective for removing non-basic impurities)Simple, inexpensive, and scalable for removing specific impurity types.[4]Does not separate basic impurities from the product.
Crystallization (of a salt) >99.8%Can yield very high purity material.Requires an additional step to form and then liberate the free base.[10]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline and should be optimized based on the specific impurities present.

  • Drying: Dry the crude this compound over potassium hydroxide (KOH) pellets for several hours.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or glass helices) of at least 30 cm in length. Ensure all joints are well-sealed.

  • Distillation: Heat the distillation flask using a heating mantle with magnetic stirring.

  • Fraction Collection: Discard the initial forerun, which may contain lower-boiling impurities. Collect the fraction that distills at a constant temperature of approximately 160°C.

  • Purity Analysis: Analyze the collected fraction by GC-MS or HPLC to determine its purity.

Protocol 2: Purification by Preparative HPLC
  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1] The exact ratio should be optimized for the best separation, starting with a composition determined by analytical HPLC.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If a buffer was used, an additional workup step (e.g., acid-base extraction) may be necessary to isolate the pure compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Repeat the wash 2-3 times. The this compound will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12).

  • Extraction of Pure Product: Extract the liberated this compound from the basic aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether). Repeat the extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude this compound abe Acid-Base Extraction crude->abe Remove non-basic impurities distillation Fractional Distillation abe->distillation Remove volatile impurities hplc Preparative HPLC distillation->hplc Isomer separation crystallization Crystallization (as salt) distillation->crystallization High-purity solid pure_product Pure Product (>99.5%) hplc->pure_product crystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue (e.g., Low Purity) check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities isomers Isomers Present? check_impurities->isomers non_basic Non-Basic Impurities? isomers->non_basic No use_hplc Use Preparative HPLC or Crystallization of Salt isomers->use_hplc Yes volatile Volatile Impurities? non_basic->volatile No use_abe Perform Acid-Base Extraction non_basic->use_abe Yes use_distillation Perform Fractional Distillation volatile->use_distillation Yes reanalyze Re-analyze Purity volatile->reanalyze No use_hplc->reanalyze use_abe->reanalyze use_distillation->reanalyze

Caption: Logical troubleshooting flow for purification issues.

References

Technical Support Center: 2-Ethyl-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 2-Ethyl-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for this compound?

A1: The most prevalent industrial method for synthesizing this compound is a variation of the Chichibabin pyridine synthesis.[1][2] This method involves the gas-phase condensation reaction of acetaldehyde, formaldehyde, and ammonia over a solid acid catalyst, typically alumina or silica.[1][3] Another approach involves the alkylation of 2,6-lutidine.[4]

Q2: What are the typical impurities found in this compound synthesized via the Chichibabin method?

A2: Impurities in the Chichibabin synthesis arise from the complex series of condensation, cyclization, and dehydrogenation reactions. Common impurities include:

  • Positional Isomers: 5-Ethyl-2-methylpyridine is a common isomeric impurity.[1][2]

  • Other Alkylpyridines: Homologues such as 2,6-lutidine (2,6-dimethylpyridine), picolines (methylpyridines), and other ethylpyridines can form as byproducts.[5][6]

  • Unreacted Starting Materials: Residual acetaldehyde, formaldehyde, and ammonia may be present.

  • Partially Reacted Intermediates: Aldol condensation products and other acyclic intermediates may not have fully cyclized.

  • Water: Water is a byproduct of the condensation reactions and can be present in the crude product.

Q3: How can I minimize the formation of isomeric impurities during synthesis?

A3: Optimizing reaction conditions is crucial for minimizing isomeric impurities. Key parameters to control include:

  • Catalyst Selection: The choice of catalyst and its preparation method can significantly influence the regioselectivity of the reaction.[3]

  • Temperature and Pressure: Fine-tuning the reaction temperature and pressure can favor the formation of the desired isomer.[1]

  • Reactant Ratios: The molar ratios of acetaldehyde, formaldehyde, and ammonia can be adjusted to optimize the yield of this compound.

Q4: What are the recommended methods for purifying crude this compound?

A4: A multi-step purification process is often necessary to achieve high purity:

  • Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points, such as other alkylpyridines and residual starting materials.

  • Acid-Base Extraction: As a basic compound, this compound can be extracted into an acidic aqueous solution to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for high-purity applications, although this is less common on an industrial scale.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Optimize the temperature profile of the reactor. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions and catalyst deactivation.
Incorrect Reactant Stoichiometry Carefully control the feed rates and molar ratios of acetaldehyde, formaldehyde, and ammonia.
Catalyst Deactivation Regenerate or replace the catalyst. Coke formation on the catalyst surface can block active sites.
Leaks in the Reactor System Ensure all connections in the gas-phase reactor are properly sealed to prevent the loss of volatile reactants and products.

Problem 2: High levels of isomeric impurities (e.g., 5-Ethyl-2-methylpyridine) in the product.

Possible Cause Troubleshooting Step
Non-optimal Catalyst Experiment with different catalyst compositions and preparation methods to improve regioselectivity.
Inadequate Temperature Control Maintain a precise and uniform temperature within the catalytic bed.
Insufficient Mixing of Reactants Ensure thorough mixing of the gaseous reactants before they enter the catalyst bed.

Problem 3: Presence of colored impurities in the final product.

Possible Cause Troubleshooting Step
Formation of Polymeric Byproducts Optimize reaction conditions to minimize polymerization. Activated carbon treatment of the crude product can sometimes remove colored impurities.
Oxidation of the Product Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Contamination from the Reactor Ensure the reactor and purification equipment are thoroughly cleaned to remove any residues from previous reactions.

Data Presentation

Table 1: Illustrative Impurity Profile of Crude this compound from Chichibabin Synthesis (Determined by GC-MS)

Impurity Typical Concentration Range (%) Potential Origin
5-Ethyl-2-methylpyridine2 - 10Isomeric byproduct of the main reaction
2,6-Lutidine1 - 5Incomplete ethylation or side reaction
2-Methylpyridine (α-Picoline)0.5 - 3Side reaction or impurity in starting material
4-Methylpyridine (γ-Picoline)0.1 - 1Side reaction or impurity in starting material
Unidentified Pyridine Derivatives< 1Various side reactions
Acetaldehyde/Formaldehyde< 0.5Unreacted starting materials
Water1 - 5Reaction byproduct

Note: The values in this table are for illustrative purposes and can vary significantly depending on the specific reaction conditions and catalyst used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gas-Phase Condensation

Objective: To synthesize this compound from acetaldehyde, formaldehyde, and ammonia in a continuous flow gas-phase reactor.

Materials:

  • Acetaldehyde

  • Formaldehyde (37% aqueous solution)

  • Ammonia gas

  • Alumina catalyst

  • Nitrogen gas (for purging)

Equipment:

  • Continuous flow fixed-bed reactor

  • Syringe pumps for liquid feeds

  • Mass flow controller for ammonia

  • Tube furnace

  • Condenser and collection flask

  • Gas chromatograph with a mass spectrometer (GC-MS) for analysis

Procedure:

  • Pack the reactor tube with the alumina catalyst.

  • Heat the reactor to the desired temperature (e.g., 350-450 °C) under a flow of nitrogen.

  • Introduce a gaseous mixture of acetaldehyde, formaldehyde, and ammonia into the reactor at a controlled molar ratio.

  • The reaction products exit the reactor and are passed through a condenser to liquefy the crude product.

  • Collect the crude product in a cooled flask.

  • Analyze a sample of the crude product by GC-MS to determine the product distribution and identify impurities.

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

  • Mass spectrometer detector.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Scan Speed: 2 scans/second.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Inject the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.

  • Identify the main product and impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

  • Quantify the impurities by integrating the peak areas in the chromatogram and using a suitable calibration method (e.g., external or internal standard).

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Impurities Acetaldehyde Acetaldehyde Catalyst Alumina Catalyst (350-450 °C) Acetaldehyde->Catalyst Formaldehyde Formaldehyde Formaldehyde->Catalyst Ammonia Ammonia Ammonia->Catalyst Product This compound Catalyst->Product Impurity1 5-Ethyl-2-methylpyridine Catalyst->Impurity1 Impurity2 2,6-Lutidine Catalyst->Impurity2 Impurity3 Other Alkylpyridines Catalyst->Impurity3 Troubleshooting_Workflow Start Problem Identified: Low Product Purity Check_Isomers High Isomeric Impurities? Start->Check_Isomers Check_Other_Alkylpyridines High Levels of Other Alkylpyridines? Check_Isomers->Check_Other_Alkylpyridines No Optimize_Catalyst Optimize Catalyst & Reaction Conditions Check_Isomers->Optimize_Catalyst Yes Check_Color Product is Colored? Check_Other_Alkylpyridines->Check_Color No Improve_Distillation Improve Fractional Distillation Efficiency Check_Other_Alkylpyridines->Improve_Distillation Yes Carbon_Treatment Consider Activated Carbon Treatment Check_Color->Carbon_Treatment Yes Solution Purity Improved Check_Color->Solution No Optimize_Catalyst->Solution Improve_Distillation->Solution Carbon_Treatment->Solution

References

Technical Support Center: Overcoming Low Yield in 2-Ethyl-6-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Ethyl-6-methylpyridine. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common industrial and laboratory-scale syntheses for this compound and similar alkylated pyridines include:

  • Chichibabin Pyridine Synthesis: This is a condensation reaction of aldehydes and ketones with ammonia or amines.[1] For this compound, this typically involves the reaction of acetaldehyde and ammonia under heat and pressure, often with a catalyst.[1]

  • Synthesis from Paraldehyde and Ammonia: Paraldehyde, a cyclic trimer of acetaldehyde, is often used as a more manageable substitute for acetaldehyde in the Chichibabin synthesis to produce 5-ethyl-2-methylpyridine.[1][2]

  • Alkylation of 2-Methylpyridine: This method involves the reaction of 2-methylpyridine (α-picoline) with a methylating agent like methanol in the gas phase over a catalyst.[3]

Q2: My Chichibabin synthesis of this compound is resulting in a low yield. What are the likely causes?

A2: Low yields in the Chichibabin synthesis are a common issue.[4] Potential causes include:

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. The reaction is typically carried out at high temperatures (350–500 °C) and pressures.[1] Deviations from the optimal range can lead to incomplete reaction or side product formation.

  • Catalyst Inactivity: The choice and condition of the catalyst (e.g., alumina or silica) are critical for both conversion and selectivity.[1]

  • Side Reactions: Polymerization of aldehydes, formation of other pyridine derivatives, or secondary amine byproducts can consume starting materials and reduce the yield of the desired product.[4]

Q3: What are common side products in the synthesis of this compound and how can I minimize them?

A3: Common side products can include other pyridine derivatives (e.g., isomers, over-alkylated products), polymers from the aldehyde starting materials, and secondary amines.[4][5] To minimize their formation:

  • Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

  • Control Temperature and Pressure: Maintain the reaction within the optimal temperature and pressure range to favor the desired product formation.[3]

  • Catalyst Selection: Use a catalyst known for high selectivity towards the desired product.

  • Purification of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.

Q4: How can I effectively purify this compound to improve the final isolated yield?

A4: Purification is crucial for obtaining a high-purity product and can significantly impact the final yield. Common purification techniques include:

  • Fractional Distillation: This is an effective method for separating this compound from byproducts with different boiling points.[4]

  • Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

  • Column Chromatography: For laboratory-scale purifications, column chromatography can provide high purity.

  • Crystallization of Salts: Formation of a salt (e.g., hydrochloride) can facilitate purification through crystallization.

Troubleshooting Guides

Issue 1: Low Yield in Chichibabin Synthesis from Paraldehyde and Ammonia
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature The reaction is exothermic and maintaining the correct temperature is crucial. A temperature of around 230°C is often cited as optimal.[2] Monitor the internal temperature of the reactor closely.
Suboptimal Molar Ratio of Reactants The molar ratio of ammonia to paraldehyde can significantly affect the yield. While a 1:1 ratio can be used, increasing the molar excess of ammonia (e.g., up to 8:1) can improve the yield to 60-70%, although this increases the reaction volume.[2]
Inadequate Mixing Continuous and vigorous agitation is necessary to ensure proper mixing of the reactants, especially in a two-phase system.[2]
Catalyst Issues While often run without a dedicated catalyst, the addition of ammonium acetate can be beneficial.[2] Ensure the catalyst, if used, is of good quality.
Formation of Solid Byproducts Corrosion of the reaction vessel (if steel is used) can lead to solid material that may cause emulsions and complicate workup. Filtration of the reaction mixture before extraction can resolve this.[2]
Issue 2: Low Conversion and Selectivity in the Synthesis from 2-Methylpyridine and Methanol
Potential Cause Troubleshooting Steps
Catalyst Deactivation or Inefficiency The catalyst, typically a mixed metal oxide on a support like silicon dioxide, is key.[3] Ensure the catalyst is properly prepared and activated (e.g., by calcination at the correct temperature).[3] Consider screening different catalyst compositions.
Incorrect Reaction Temperature The reaction is typically performed in the gas phase at high temperatures (e.g., 300-500°C).[3] Optimize the temperature to balance reaction rate and selectivity.
Formation of By-products Over-alkylation (formation of 2-isopropyl-pyridines) or alkylation on the pyridine ring can occur.[3] Adjusting the reaction temperature and the molar ratio of reactants can help improve selectivity.
Corrosion Issues If using acidic conditions (e.g., with hydrogen chloride), corrosion of the reactor can be an issue and may introduce impurities that affect the catalyst.[3]

Quantitative Data Summary

The following tables provide a summary of reported yields for this compound and related compounds under various reaction conditions.

Table 1: Synthesis of 5-Ethyl-2-methylpyridine from Paraldehyde and Ammonia

Molar Ratio (Ammonia:Paraldehyde)Temperature (°C)Pressure (psi)CatalystYield (%)Reference
4.38:1.57230800-3000Ammonium Acetate50-53[2]
8:1230800-3000Ammonium Acetate60-70[2]

Table 2: Synthesis of 2-Ethyl-pyridine from 2-Methyl-pyridine and Methanol

CatalystMolar Ratio (Methanol:2-Methyl-pyridine)Temperature (°C)Conversion of 2-Methyl-pyridine (%)Selectivity for 2-Ethyl-pyridine (%)Yield of 2-Ethyl-pyridine (%)Reference
SiO₂/La₂O₃2:14504592~41[3]
SiO₂/CeO₂2:14504190~37[3]
SiO₂/Pr₆O₁₁2:14504391~39[3]
SiO₂/Nd₂O₃2:14504291~38[3]
SiO₂/Sm₂O₃2:14504090~36[3]
SiO₂/Gd₂O₃2:14503889~34[3]
SiO₂/Dy₂O₃4:14804793~44[3]
SiO₂/Dy₂O₃ (calcined at 500°C for 15h)4:148053~9346[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2-methylpyridine from Paraldehyde and Ammonia[2]

Materials:

  • 28% aqueous ammonium hydroxide

  • Paraldehyde

  • Ammonium acetate

  • Chloroform

  • Steel reaction vessel (autoclave) capable of high-pressure reactions

Procedure:

  • In a 2-liter steel reaction vessel, combine 267 g (4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.

  • Seal the vessel and heat the mixture to 230°C with continuous agitation.

  • Maintain the temperature at 230°C for 1 hour. The pressure will range from 800 to 3000 psi.

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture. If a solid-induced emulsion forms, filter the mixture.

  • To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of some water, which should be combined with the aqueous layer.

  • Extract the aqueous layer with three 50-ml portions of chloroform.

  • Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.

  • Perform fractional distillation of the residue under reduced pressure to obtain 5-ethyl-2-methylpyridine.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Review Reaction Parameters start->check_reaction check_reagents Assess Starting Materials start->check_reagents check_workup Evaluate Purification Strategy start->check_workup temp Incorrect Temperature? check_reaction->temp pressure Incorrect Pressure? check_reaction->pressure catalyst Catalyst Issue? check_reaction->catalyst stoichiometry Incorrect Stoichiometry? check_reaction->stoichiometry purity Impure Starting Materials? check_reagents->purity extraction Inefficient Extraction? check_workup->extraction distillation Inefficient Distillation? check_workup->distillation optimize_temp Optimize Temperature (e.g., 230°C for paraldehyde route, 300-500°C for 2-methylpyridine route) temp->optimize_temp optimize_pressure Optimize Pressure (e.g., 800-3000 psi for paraldehyde route) pressure->optimize_pressure optimize_catalyst Screen Catalysts or Check Catalyst Activity/ Loading catalyst->optimize_catalyst optimize_stoichiometry Adjust Molar Ratios of Reactants stoichiometry->optimize_stoichiometry end Improved Yield optimize_temp->end optimize_pressure->end optimize_catalyst->end optimize_stoichiometry->end purify_reagents Purify Starting Materials (e.g., distillation) purity->purify_reagents purify_reagents->end optimize_extraction Optimize Extraction Protocol (e.g., pH adjustment, solvent choice) extraction->optimize_extraction optimize_distillation Use Fractional Distillation or Improve Column Efficiency distillation->optimize_distillation optimize_extraction->end optimize_distillation->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Chichibabin_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates acetaldehyde Acetaldehyde (or Paraldehyde) aldol Aldol Condensation Products acetaldehyde->aldol ammonia Ammonia imine Imine Formation ammonia->imine conditions High Temperature High Pressure Catalyst (e.g., Al₂O₃) conditions->aldol conditions->imine cyclization Cyclization conditions->cyclization aldol->cyclization imine->cyclization product This compound cyclization->product Dehydrogenation

Caption: Simplified reaction pathway for the Chichibabin synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-6-methylpyridine. The content is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common method for the synthesis of this compound is a variation of the Chichibabin pyridine synthesis. This typically involves the condensation reaction of aldehydes and ammonia.[1] For this compound, the likely precursors are propanal and acetaldehyde, which react with ammonia, often in the gas phase over a solid acid catalyst like alumina or silica.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions include the formation of other pyridine derivatives and oligomerization/polymerization of the starting materials and products. Specifically, you may encounter:

  • Formation of isomeric and other alkylated pyridines: Self-condensation of acetaldehyde can lead to the formation of 2-picoline (2-methylpyridine) and 4-picoline (4-methylpyridine).[2] Similarly, other combinations of the aldehyde precursors can result in various picoline and lutidine isomers.

  • Oligomerization and Polymerization: Aldehydes are prone to self-condensation and polymerization under the reaction conditions, leading to the formation of high molecular weight byproducts and reducing the yield of the desired product.

  • Formation of oxygenated impurities: Incomplete reaction or the presence of water can lead to the formation of partially oxidized byproducts.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of volatile components in the reaction mixture, including the desired product and various side products. Developing a GC method with a suitable column (e.g., a non-polar or medium-polarity capillary column) will enable you to quantify the relative amounts of each component over time.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the reaction temperature. In gas-phase synthesis, the temperature is critical and typically ranges from 350-500°C.[1] A temperature that is too low may lead to incomplete reaction, while a temperature that is too high can promote decomposition and the formation of undesired side products.
Incorrect Stoichiometry of Reactants Carefully control the molar ratios of propanal, acetaldehyde, and ammonia. An excess of one aldehyde may favor the formation of symmetrical byproducts.
Catalyst Deactivation The solid acid catalyst can become deactivated over time due to coking (carbon deposition). If you observe a decrease in yield over several runs, catalyst regeneration or replacement is necessary.
Oligomerization of Starting Materials High concentrations of aldehydes can promote oligomerization. Consider adjusting the feed rate of the reactants to maintain a low steady-state concentration in the reactor.
Issue 2: High Levels of Impurities in the Product

Possible Causes & Solutions

Impurity Observed Possible Cause Mitigation Strategies
2-Picoline and 4-Picoline Self-condensation of acetaldehyde.Optimize the ratio of propanal to acetaldehyde. A higher relative concentration of propanal may favor the formation of the desired product.
Other Lutidine Isomers Cross-condensation reactions between the aldehyde precursors in unintended stoichiometries.Fine-tune the reaction conditions (temperature, pressure, catalyst) to improve selectivity. The choice of catalyst can significantly influence the product distribution.
High Molecular Weight Residues (Oligomers/Polymers) Polymerization of aldehydes.Ensure efficient mixing and heat transfer to avoid localized high concentrations of reactants. The use of a solvent or diluent gas can also help.

Experimental Protocols

Representative Protocol for Gas-Phase Synthesis of this compound

This protocol is a general guideline and requires optimization for specific laboratory setups.

Materials:

  • Propanal

  • Acetaldehyde

  • Ammonia gas

  • Solid acid catalyst (e.g., alumina or silica-alumina)

  • Inert carrier gas (e.g., nitrogen)

Equipment:

  • Fixed-bed catalytic reactor

  • Mass flow controllers for gases and liquid feeds

  • Vaporizer for liquid aldehydes

  • Condenser and collection system

  • Gas chromatograph with a mass spectrometer (GC-MS) for analysis

Procedure:

  • The catalyst is packed into the fixed-bed reactor and activated by heating under a flow of nitrogen at a high temperature (e.g., 500°C) for several hours to remove any adsorbed water.

  • The reactor is then brought to the desired reaction temperature (e.g., 350-450°C).

  • A gaseous mixture of propanal, acetaldehyde, and ammonia, diluted with nitrogen, is introduced into the reactor at a controlled flow rate. The molar ratio of the reactants should be systematically varied to find the optimal conditions.

  • The reaction products exiting the reactor are passed through a condenser to liquefy the organic components, which are then collected in a cold trap.

  • The composition of the liquid product is analyzed by GC-MS to determine the yield of this compound and the distribution of side products.

Quantitative Data (Illustrative Example based on similar syntheses):

The following table presents hypothetical data to illustrate the effect of reaction temperature on product distribution. Actual results will vary depending on the specific experimental conditions.

Temperature (°C)This compound Yield (%)2-Picoline (%)4-Picoline (%)Other Lutidines (%)Oligomers (%)
350451510525
40060105322
45050128723

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound check_temp Verify Reaction Temperature start->check_temp check_stoich Check Reactant Stoichiometry start->check_stoich check_catalyst Inspect Catalyst Activity start->check_catalyst check_oligomers Analyze for Oligomers start->check_oligomers optimize_temp Optimize Temperature (e.g., 350-450°C) check_temp->optimize_temp adjust_ratio Adjust Aldehyde Ratios check_stoich->adjust_ratio regen_catalyst Regenerate or Replace Catalyst check_catalyst->regen_catalyst adjust_feed Modify Reactant Feed Rate check_oligomers->adjust_feed end Yield Improved optimize_temp->end adjust_ratio->end regen_catalyst->end adjust_feed->end

Caption: Troubleshooting workflow for low yield.

Main Synthesis and Side Reaction Pathways

reaction_pathways cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathways propanal Propanal product This compound propanal->product acetaldehyde Acetaldehyde acetaldehyde->product ammonia Ammonia ammonia->product acetaldehyde2 Acetaldehyde picolines 2-Picoline & 4-Picoline acetaldehyde2->picolines ammonia2 Ammonia ammonia2->picolines oligomers Oligomers/ Polymers propanal_side->oligomers acetaldehyde_side->oligomers

References

Stability issues of 2-Ethyl-6-methylpyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Ethyl-6-methylpyridine under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a reaction?

A1: this compound is a robust organic compound, but its stability can be compromised by several factors, including:

  • pH: Strong acidic or basic conditions can lead to degradation.

  • Oxidizing Agents: The presence of strong oxidizers, such as peroxides, can lead to the formation of N-oxides or other oxidation byproducts.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV or high-intensity visible light may induce photochemical reactions.

  • Presence of certain metal ions: Some metal ions can catalyze degradation reactions.

Q2: What are the initial signs of this compound degradation in my reaction mixture?

A2: Degradation of this compound can manifest in several ways:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless or pale yellow solution can indicate the formation of degradation products.

  • Formation of Precipitates: Insoluble byproducts may form and precipitate out of the reaction mixture.

  • Inconsistent Reaction Outcomes: Poor yields, unexpected side products, or a change in the reaction rate may suggest that the this compound is not stable under the reaction conditions.

  • Changes in Chromatographic Profile: The appearance of new peaks or a decrease in the main peak area during in-process control analysis (e.g., by HPLC or GC) is a direct indicator of degradation.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To enhance the stability of this compound, consider the following preventative measures:

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents or running at high temperatures, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.

  • Light Protection: Protect the reaction vessel from light, especially if photochemical degradation is suspected.

  • pH Control: Use appropriate buffering systems if the reaction is sensitive to pH changes.

  • Reagent Purity: Ensure the purity of all reagents and solvents to avoid introducing catalytic impurities.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation in Acidic Media

Symptoms:

  • Appearance of an unknown peak in the HPLC or GC chromatogram.

  • Lower than expected yield of the desired product.

  • The reaction mixture turns dark.

Possible Cause: Pyridine and its derivatives can undergo reactions under strongly acidic conditions. While specific data for this compound is limited, related compounds are known to be susceptible to reactions on the pyridine ring or side chains. The nitrogen atom can be protonated, which may activate the ring towards certain nucleophilic attacks or side-chain reactions.

Troubleshooting Steps:

  • Characterize the Side Product: Isolate the side product using preparative chromatography and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Modify Reaction Conditions:

    • Reduce Acidity: If possible, use a milder acid or a lower concentration of the acid.

    • Lower Temperature: Perform the reaction at a lower temperature to disfavor the side reaction.

    • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the byproduct.

Issue 2: Reaction Failure or Low Yield with Oxidizing Agents

Symptoms:

  • The starting material is consumed, but the desired product is not formed in significant amounts.

  • A polar, often water-soluble, byproduct is detected.

Possible Cause: The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide. This can alter the electronic properties and reactivity of the molecule, potentially inhibiting the desired reaction.

Troubleshooting Workflow:

G start Reaction Failure with Oxidizing Agent check_n_oxide Analyze reaction mixture for polar byproducts (e.g., by LC-MS). start->check_n_oxide is_n_oxide Is an N-oxide or other oxidized byproduct detected? check_n_oxide->is_n_oxide protect_n Consider protecting the nitrogen if compatible with the reaction chemistry. is_n_oxide->protect_n Yes milder_oxidant Use a milder or more selective oxidizing agent. is_n_oxide->milder_oxidant Yes end Problem Resolved is_n_oxide->end No, investigate other causes optimize_stoichiometry Optimize the stoichiometry of the oxidizing agent to minimize over-oxidation. protect_n->optimize_stoichiometry milder_oxidant->optimize_stoichiometry optimize_stoichiometry->end

Caption: Troubleshooting workflow for oxidative degradation.

Issue 3: Thermal Degradation During High-Temperature Reactions

Symptoms:

  • Significant charring or darkening of the reaction mixture at high temperatures.

  • Gas evolution.

  • Complex mixture of byproducts observed by GC-MS.

Possible Cause: At elevated temperatures, pyridine derivatives can undergo complex decomposition reactions. For 2-methylpyridine N-oxide, thermal decomposition has been observed at temperatures between 190°C and 220°C, yielding 2-methylpyridine and pyridine as main products.[1] Similar decomposition pathways could be possible for this compound at high temperatures.

Troubleshooting Steps:

  • Determine Onset of Decomposition: Use thermogravimetric analysis (TGA) to determine the decomposition temperature of your reaction mixture.

  • Optimize Reaction Temperature: If the reaction temperature is close to the decomposition temperature, explore if the reaction can be conducted at a lower temperature, perhaps with a more active catalyst or for a longer duration.

  • Consider Flow Chemistry: For high-temperature reactions, using a continuous flow reactor can minimize the residence time at high temperatures, thus reducing the extent of thermal degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[2][3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples before analysis.[2]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture at 60-80°C for the same time points as the acid hydrolysis. Neutralize the samples before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for up to 7 days.[3]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at a temperature below its boiling point (e.g., 70-80°C) for a defined period. Also, expose a solution of the compound to the same temperature.

  • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed.[3]

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate this compound from its potential degradation products.[4]

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[4]

  • Detection: UV detector at an appropriate wavelength (to be determined by UV scan of the parent compound).

  • Flow Rate: To be optimized for best separation (typically 1.0 mL/min).

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemistry of related pyridine derivatives, the following pathways can be anticipated:

G main This compound oxidation Oxidation main->oxidation hydrolysis Hydrolysis (Acid/Base) main->hydrolysis photolysis Photolysis main->photolysis thermal Thermal Stress main->thermal n_oxide N-Oxide Formation oxidation->n_oxide ring_opening Ring Opening/Hydroxylation hydrolysis->ring_opening rearrangement Rearrangement/Isomerization photolysis->rearrangement fragmentation Fragmentation/Polymerization thermal->fragmentation

Caption: Potential degradation pathways of this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound under specific stress conditions. The tables below are provided as templates for researchers to populate with their own experimental data from forced degradation studies.

Table 1: Summary of Degradation under Hydrolytic Conditions

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradation Products
0.1 N HCl8024Data to be generatedTo be identified
0.1 N NaOH8024Data to be generatedTo be identified
Neutral (Water)8024Data to be generatedTo be identified

Table 2: Summary of Degradation under Oxidative, Thermal, and Photolytic Conditions

Stress ConditionParameters% DegradationMajor Degradation Products
Oxidation3% H₂O₂, RT, 24hData to be generatedTo be identified
Thermal80°C, 24hData to be generatedTo be identified
Photolytic1.2 million lux hoursData to be generatedTo be identified

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-Ethyl-6-methylpyridine. The following questions and answers provide targeted solutions to this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: What is causing the peak for this compound to tail in my reversed-phase HPLC analysis?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] The nitrogen atom in the pyridine ring can interact strongly with these ionized silanols, leading to a secondary retention mechanism that broadens the latter half of the peak.[1][2] Other potential causes include column overload, extra-column dead volume, and a mismatch between the sample solvent and the mobile phase.[4][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[6] For a basic analyte like this compound, lowering the mobile phase pH (typically to between 2 and 4) will protonate the residual silanol groups on the silica stationary phase.[4][6] This suppression of silanol ionization minimizes the undesirable secondary ionic interactions with the positively charged analyte, resulting in a more symmetrical peak.[3] Conversely, at a mid-range pH (e.g., pH 6-7), silanol groups are more likely to be ionized, leading to increased peak tailing.[1]

Q3: What are mobile phase additives, and can they help reduce peak tailing for this compound?

A3: Mobile phase additives, often referred to as "tailing suppressors," are small molecules added to the mobile phase to improve peak shape. For basic analytes, a common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM).[1] The TEA, being a small basic molecule, will preferentially interact with the active silanol sites on the stationary phase, effectively "shielding" them from the this compound analyte.[1] This reduces the secondary interactions that cause peak tailing.

Q4: Can the choice of HPLC column impact peak tailing for this analysis?

A4: Absolutely. Modern HPLC columns are designed to minimize the negative effects of residual silanols. When analyzing basic compounds, consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small, inert silylating agent. This "end-capping" process significantly reduces the number of active sites available for secondary interactions.[3]

  • High-Purity "Type B" Silica Columns: These columns are made from silica with a lower content of metallic impurities. Metal contamination can increase the acidity of neighboring silanol groups, exacerbating peak tailing.[1]

  • Columns with Novel Chemistries: Stationary phases with polar-embedded groups or charged surfaces can also help to shield the analyte from silanol interactions and improve peak shape.

Q5: Could my sample preparation or injection volume be the source of the peak tailing?

A5: Yes, these factors can contribute to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[4] If all peaks in your chromatogram are tailing, this is a likely cause. Try diluting your sample and re-injecting.

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing.[7] It is always best to dissolve your sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase.

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow:

G start Peak Tailing Observed for This compound check_overload Are all peaks tailing? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No dilute_sample->check_solvent dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes adjust_ph Lower mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate) check_solvent->adjust_ph No dissolve_in_mp->adjust_ph add_modifier Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase adjust_ph->add_modifier change_column Switch to a modern, end-capped, high-purity silica column add_modifier->change_column check_system Check for extra-column dead volume (fittings, tubing) change_column->check_system end Symmetrical Peak Achieved check_system->end

Caption: A troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.

Understanding the Chemical Interactions

The following diagram illustrates the interaction between this compound and the stationary phase, and how mobile phase modifications can mitigate peak tailing.

G cluster_0 Without Mobile Phase Optimization cluster_1 With Mobile Phase Optimization Analyte This compound (Basic) Silanol Ionized Silanol Group (Acidic Site) Analyte->Silanol Strong Secondary Interaction (Causes Tailing) Analyte_opt This compound Silanol_opt Protonated Silanol Group (Low pH) Analyte_opt->Silanol_opt Reduced Interaction TEA Triethylamine (TEA) (Competing Base) TEA->Silanol_opt Shields Silanol Site

Caption: Chemical interactions leading to peak tailing and their mitigation through mobile phase optimization.

Data Presentation

The following table provides representative data on how different chromatographic conditions can affect the peak asymmetry factor for a basic compound like this compound. A peak asymmetry factor of 1.0 is ideal (perfectly symmetrical), and values greater than 1.2 are generally considered to be tailing.

ConditionMobile PhaseExpected Asymmetry FactorPeak Shape
A (Control) Acetonitrile/Water (50:50) at pH 7.0> 2.0Severe Tailing
B (Low pH) Acetonitrile/20mM Phosphate Buffer (50:50) at pH 3.01.2 - 1.5Improved Symmetry
C (Low pH + Additive) Acetonitrile/20mM Phosphate Buffer with 0.1% TEA (50:50) at pH 3.01.0 - 1.2Symmetrical
D (End-capped Column) Acetonitrile/Water (50:50) at pH 7.0 on an end-capped column1.3 - 1.6Moderate Tailing

Note: This data is representative and illustrates the expected trends. Actual values may vary depending on the specific column, system, and other experimental parameters.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.

Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer (20mM Phosphate Buffer, pH 3.0): a. Weigh out the appropriate amount of KH₂PO₄ to make a 20mM solution in 1 L of HPLC-grade water. b. Dissolve the KH₂PO₄ completely. c. Adjust the pH of the solution to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter. d. Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase: a. Mix the prepared aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 50:50 v/v). b. Degas the final mobile phase mixture using sonication or vacuum degassing before use.

Protocol 2: Using Triethylamine as a Mobile Phase Additive

This protocol details the addition of triethylamine (TEA) to the mobile phase to act as a competing base.

Objective: To shield active silanol sites on the stationary phase.

Materials:

  • Prepared low-pH mobile phase (from Protocol 1)

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Prepare the buffered mobile phase as described in Protocol 1.

  • To 1 L of the final mobile phase mixture, add the desired concentration of TEA. For a 0.1% (v/v) concentration, add 1 mL of TEA.

  • Mix the solution thoroughly.

  • It is recommended to freshly prepare mobile phases containing TEA and not to store them for extended periods.

References

Technical Support Center: Optimization of 2-Ethyl-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-6-methylpyridine. Our goal is to help you optimize your reaction conditions, increase yields, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary industrial synthesis of this compound and its derivatives often involves the Chichibabin pyridine synthesis. This typically utilizes the reaction of aldehydes or ketones with ammonia. For this compound, common starting materials include acetaldehyde or its trimer, paraldehyde, which react with ammonia under elevated temperature and pressure in the presence of a catalyst.[1][2][3] Another approach involves the alkylation of a pre-existing pyridine ring, such as the reaction of 2-methylpyridine with methanol in the gas phase over a catalyst.[4]

Q2: What are the typical catalysts used in the synthesis of this compound?

A2: A variety of catalysts can be employed depending on the synthetic route. In the reaction of acetaldehyde or paraldehyde with ammonia, ammonium salts like ammonium acetate are frequently used.[2][3] Other catalysts for this liquid-phase condensation include ammonium dibasic phosphate, ammonium fluoride, and others.[5] For gas-phase syntheses, catalysts often consist of metal oxides on a support, such as a composition of silicon dioxide with lanthanide series oxides.[4] Zeolite-based catalysts have also been investigated for their high selectivity in related pyridine syntheses.[6][7]

Q3: What are the major side products and impurities I should be aware of?

A3: During the synthesis of this compound, several side products can form. In the Chichibabin reaction, other pyridine bases, such as 2-picoline (2-methylpyridine) and 4-picoline (4-methylpyridine), can be produced.[2] The formation of oligomers and polymeric materials is also a possibility, especially under non-optimized conditions.[8] In gas-phase alkylation of 2-methylpyridine, byproducts like 2-isopropyl-pyridines and pyridines alkylated in other positions on the nucleus can occur.[4]

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves several steps. After the reaction, the mixture is cooled, and the organic layer is separated from the aqueous layer.[3] The crude product can then be purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and lower-boiling side products.[3][4] For laboratory-scale purifications, column chromatography on silica gel can be an effective method.[9] Additionally, the product can be analyzed for purity using reverse-phase HPLC.[10]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Incorrect Reaction Temperature Optimal temperature is crucial. For the reaction of paraldehyde and ammonia, temperatures are typically in the range of 200-300°C.[2] For the gas-phase reaction of 2-methylpyridine and methanol, temperatures can range from 300-500°C.[4] Monitor the reaction temperature closely and ensure it is within the optimal range for your specific method.
Improper Pressure Many syntheses of this compound require high pressure to maintain the reactants in the desired phase and to accelerate the reaction. For liquid-phase reactions, pressures can be in the range of 12-13 MPa.[2] Ensure your reaction vessel is properly sealed and can maintain the required pressure.
Catalyst Inactivity or Insufficient Loading The catalyst is critical for the reaction. Ensure the correct catalyst is being used for your chosen synthetic route. For the reaction of acetaldehyde with an ammonium salt solution, about 0.5 to 3.0 moles of the ammonium compound per mole of acetaldehyde is a typical range.[5] The catalyst may also need activation; for example, some solid catalysts require calcination at high temperatures before use.[4]
Incorrect Stoichiometry The molar ratio of reactants is important. For the reaction of paraldehyde with ammonia, an excess of ammonia is often used.[1] Carefully check the molar ratios of your starting materials to ensure they are optimal for the reaction.
Problem 2: Formation of Significant Amounts of Side Products
Potential Cause Suggested Solution
Sub-optimal Reaction Temperature High temperatures can lead to competing side reactions and the formation of undesired byproducts.[11] If you are observing significant impurity formation, consider lowering the reaction temperature in small increments to find a balance between reaction rate and selectivity.
Incorrect Catalyst The choice of catalyst can greatly influence the selectivity of the reaction. Some catalysts may favor the formation of other pyridine derivatives. Research different catalyst systems to find one that is reported to have high selectivity for this compound. Zeolite-based catalysts, for instance, are known for their shape-selectivity.[6][7]
Presence of Impurities in Starting Materials Impurities in your starting materials can lead to the formation of unexpected side products. Ensure that your acetaldehyde, paraldehyde, ammonia, and any other reagents are of high purity. Paraldehyde, for example, can slowly oxidize in air, forming acetic acid.[12]

Experimental Protocols

Synthesis of this compound from Paraldehyde and Ammonia

This protocol is based on a typical Chichibabin-type reaction.

Materials:

  • Paraldehyde

  • 28% Aqueous Ammonium Hydroxide

  • Ammonium Acetate

  • Chloroform

  • 2 L Steel Reaction Vessel (Autoclave)

Procedure:

  • In a 2 L steel reaction vessel, combine 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.[3]

  • Seal the autoclave and begin heating with continuous agitation.

  • Raise the temperature to 230°C and maintain it for 1 hour.[3]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of any remaining water, which should be combined with the aqueous layer.

  • Extract the aqueous layer with three 50 ml portions of chloroform.

  • Combine all chloroform extracts with the main organic portion.

  • Remove the chloroform by distillation at atmospheric pressure.

  • The crude product is then purified by fractional distillation under reduced pressure. A forerun containing water, unreacted paraldehyde, and α-picoline will distill first, followed by the this compound product.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyridine Synthesis

ProductStarting MaterialsCatalystTemperature (°C)PressureYieldReference
This compoundParaldehyde, Aqueous AmmoniaAmmonium Acetate230Autogenous50-53%[3]
2-Ethyl-pyridine2-Methyl-pyridine, MethanolSilicon dioxide, Lanthanide oxide480Normal47% conversion, 93% selectivity[4]
2-Methyl-5-ethylpyridineAcetaldehyde, Aqueous AmmoniaAmmonium Acetate200-30012-13 MPa~70%[2]
2-Methyl-5-ethylpyridineAcetaldehyde, Ammonium Salt SolutionAmmonium Acetate, Phosphate, etc.180-270190-670 psig-[5]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Paraldehyde Paraldehyde ReactionVessel Autoclave 230°C, 1 hr Paraldehyde->ReactionVessel Ammonia Aqueous Ammonia Ammonia->ReactionVessel Catalyst Ammonium Acetate Catalyst->ReactionVessel Separation Phase Separation ReactionVessel->Separation Extraction Chloroform Extraction Separation->Extraction Distillation Fractional Distillation Extraction->Distillation FinalProduct This compound Distillation->FinalProduct Troubleshooting_Flowchart Start Low or No Yield CheckTemp Is Temperature Optimal? Start->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckPressure Is Pressure Correct? CheckTemp->CheckPressure Yes AdjustTemp->CheckTemp AdjustPressure Adjust Pressure CheckPressure->AdjustPressure No CheckCatalyst Is Catalyst Active & Sufficient? CheckPressure->CheckCatalyst Yes AdjustPressure->CheckPressure ReplaceCatalyst Replace/Add Catalyst CheckCatalyst->ReplaceCatalyst No CheckStoichiometry Are Reactant Ratios Correct? CheckCatalyst->CheckStoichiometry Yes ReplaceCatalyst->CheckCatalyst AdjustStoichiometry Adjust Stoichiometry CheckStoichiometry->AdjustStoichiometry No Success Yield Improved CheckStoichiometry->Success Yes AdjustStoichiometry->CheckStoichiometry

References

Technical Support Center: Removal of 2-Ethyl-6-methylpyridine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 2-ethyl-6-methylpyridine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often difficult to remove from my reaction mixture?

A1: The difficulty in removing this compound stems from its physical properties. With a relatively high boiling point of approximately 160°C, it is not easily removed by simple evaporation under reduced pressure.[1] Its basic nature can cause it to interact with acidic products or silica gel during chromatography, leading to purification challenges.

Q2: What are the most common methods for removing this compound?

A2: The three primary methods for the removal of this compound are:

  • Acidic Aqueous Wash (Acid-Base Extraction): This technique leverages the basicity of the pyridine nitrogen to form a water-soluble salt, which can then be extracted from the organic phase.[2][3]

  • Distillation: For larger quantities and when the desired product has a significantly different boiling point, fractional distillation can be an effective method.[3]

  • Column Chromatography: This method is suitable for removing residual amounts of this compound and for separating it from products with similar boiling points.[3]

Q3: How can I confirm that all the this compound has been removed?

A3: Several methods can indicate the complete removal of pyridine derivatives:

  • Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a good qualitative indicator that residual pyridine has been removed.[2]

  • Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color in the presence of pyridine. You can continue washing until the blue color of the copper sulfate solution no longer intensifies.[2][4]

  • Odor: The distinct, pungent smell of pyridine should no longer be detectable in your product.[2]

  • NMR Spectroscopy: A more quantitative method is to check for the absence of characteristic pyridine peaks in the ¹H NMR spectrum of your purified product.

Q4: My product is sensitive to acid. What are my options for removing this compound?

A4: If your compound is acid-sensitive, you should avoid using strong acidic washes like hydrochloric acid. Instead, you can use a saturated aqueous solution of copper (II) sulfate (CuSO₄). The copper ions will form a water-soluble complex with the pyridine, which can then be extracted into the aqueous layer.[2][4] Another alternative is to use a milder acidic wash with a 5-10% aqueous citric acid solution.[2]

Purification Method Comparison

The choice of purification method depends on the scale of the reaction, the properties of the desired product, and the nature of the impurities. The following table provides a general comparison of the common techniques.

Method Typical Purity Achieved Typical Recovery Rate Advantages Disadvantages
Acidic Aqueous Wash Moderate (85-95%)High (>90%)- Highly effective for removing basic impurities.- Scalable for large quantities.[2]- Not suitable for acid-sensitive compounds.- Does not remove non-basic impurities.
Fractional Distillation Moderate to High (90-98%)Moderate (60-80%)- Excellent for large-scale purification.- Effectively removes non-volatile residues.- Potential for thermal decomposition of the product.- May not separate compounds with close boiling points.[5]
Column Chromatography High (>98%)Moderate (50-75%)- Provides the highest resolution for impurity separation.- Can separate isomers and other closely related impurities.[5]- Can be slow and costly in terms of solvents and silica gel.- Potential for product loss on the column.- Tailing of basic compounds can be an issue.[3]

Note: The typical purity and recovery rates are estimates and can vary significantly depending on the specific reaction mixture and experimental conditions.

Troubleshooting Guides

Acidic Aqueous Wash

Issue 1: An emulsion forms during the extraction and the layers will not separate.

  • Possible Cause: Vigorous shaking of the separatory funnel, or the presence of surfactant-like molecules in the reaction mixture.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[5]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.

    • Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.

Issue 2: My product is water-soluble, making liquid-liquid extraction difficult.

  • Possible Cause: The desired product has high polarity and partitions into the aqueous layer along with the pyridinium salt.

  • Solution: This is a challenging scenario. One approach is to carefully adjust the pH of the aqueous solution to be slightly basic (pH 8-9) after the initial acidic wash. This will convert the this compound back to its free base form, which can then be extracted with an organic solvent like dichloromethane (DCM). Your product might remain in the aqueous layer if it is still charged or highly polar at this pH. Advanced techniques like ion-exchange chromatography may be necessary.[2]

Fractional Distillation

Issue 1: Poor separation of this compound from a close-boiling impurity.

  • Possible Cause: The boiling points of this compound (approx. 160°C) and the impurity are too close for efficient separation with a simple distillation setup.

  • Solutions:

    • Use a Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column, to improve separation efficiency.

    • Vacuum Distillation: Reducing the pressure will lower the boiling points of the components, which can sometimes increase the difference in their relative volatilities.

    • Azeotropic Distillation: If this compound forms an azeotrope with a solvent that is easily separated from your product, this can be a useful strategy. For example, pyridine forms a minimum boiling azeotrope with water.[6]

Column Chromatography

Issue 1: The this compound is "tailing" or streaking down the column.

  • Possible Cause: The basic nitrogen atom of this compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3]

  • Solutions:

    • Add a Basic Modifier to the Eluent: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (Et₃N) or pyridine, to the mobile phase. This will compete for the active sites on the silica gel and reduce tailing.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a deactivated silica gel.

    • Adjust Mobile Phase pH: For reverse-phase chromatography, operating at a pH where the pyridine is consistently protonated can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Removal of this compound by Acidic Aqueous Wash

This protocol is suitable for the removal of this compound from a reaction mixture containing an acid-stable product dissolved in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely. The 2-ethyl-6-methylpyridinium hydrochloride salt will be in the lower aqueous layer.

  • Drain and collect the aqueous layer.

  • Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of the pyridine derivative.[2]

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of a product from residual this compound using silica gel chromatography.

Materials:

  • Crude product containing this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, with 0.5% triethylamine)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Methodology:

  • Select an appropriate solvent system: Use TLC to determine a solvent system that provides good separation between your product and this compound (a typical Rf value for the product should be around 0.3). A common starting point for alkylpyridines is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent tailing.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand to the top of the silica.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica). Carefully apply the sample to the top of the column.

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the elution.

  • Collect fractions: Collect fractions in test tubes and monitor the separation using TLC.

  • Isolate the product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Acidic_Wash_Workflow start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_hcl Add 1 M HCl and Shake sep_funnel->add_hcl separate_layers Separate Aqueous Layer (contains Pyridinium Salt) add_hcl->separate_layers repeat_wash Repeat Acid Wash (1-2 times) separate_layers->repeat_wash wash_bicarb Wash with sat. NaHCO3(aq) repeat_wash->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Filter and Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Experimental workflow for the removal of this compound using an acidic aqueous wash.

Troubleshooting_Decision_Tree start This compound Removal Required acid_stable Is the product acid-stable? start->acid_stable acid_wash Perform Acidic Aqueous Wash acid_stable->acid_wash Yes cuso4_wash Use CuSO4 Wash or mild acid (Citric Acid) acid_stable->cuso4_wash No large_scale Is it a large-scale purification (>5g)? acid_wash->large_scale cuso4_wash->large_scale distillation Consider Fractional Distillation large_scale->distillation Yes close_bp Are there close-boiling impurities? large_scale->close_bp No chromatography Use Column Chromatography distillation->chromatography If separation is poor close_bp->chromatography Yes

References

Managing exothermic reactions in the synthesis of 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of 2-Ethyl-6-methylpyridine. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.

Troubleshooting Exothermic Reactions

Unexpected temperature increases during the synthesis of this compound can lead to reduced yield, impurity formation, and significant safety hazards. The following guide provides a structured approach to troubleshoot and manage these exothermic events.

Problem: Uncontrolled Temperature Spike During Reagent Addition

Possible Cause Recommended Action Verification
Reagent addition rate is too high. 1. Immediately stop the addition of the reagent. 2. Ensure the cooling system is functioning at maximum capacity. 3. Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate.Monitor the reaction temperature closely. A stable temperature profile upon resuming addition indicates the correct rate has been achieved.
Inadequate cooling. 1. Check the temperature and flow rate of the cooling medium. 2. Ensure the cooling bath is of sufficient size and at the appropriate temperature (e.g., ice-water bath, cryostat). 3. Improve heat transfer by ensuring the reaction flask is adequately immersed in the cooling medium.The reactor temperature should begin to decrease and stabilize. If not, a more efficient cooling system may be required.
Poor mixing. 1. Increase the stirring rate to improve heat dissipation throughout the reaction mixture. 2. Ensure the stirrer is appropriately sized and positioned for the reaction vessel. 3. Visually inspect for localized "hot spots" if the reactor is transparent.A more uniform temperature throughout the reaction mixture should be observed. Temperature probes at different locations can confirm this.
Reaction concentration is too high. 1. If safe to do so, dilute the reaction mixture with a pre-chilled, inert solvent. 2. For future experiments, reduce the initial concentration of the starting materials.A less pronounced temperature increase during reagent addition in subsequent runs will confirm the benefit of dilution.

Problem: Gradual but Uncontrolled Rise in Temperature

Possible Cause Recommended Action Verification
Heat generation exceeds heat removal capacity. 1. Lower the set point of the cooling system. 2. Reduce the scale of the reaction. 3. Consider a semi-batch process where one reactant is added portion-wise.The reaction temperature should stabilize at the desired setpoint.
Secondary or decomposition reactions. 1. Analyze the reaction mixture for the presence of byproducts using techniques like GC-MS or NMR. 2. If impurities are detected, consider purification of starting materials. 3. Lowering the reaction temperature may help to suppress side reactions.A cleaner reaction profile with fewer impurities will indicate the suppression of side reactions.
Inadequate pressure management in an autoclave. 1. Ensure the autoclave's pressure relief system is functioning correctly. 2. Monitor the pressure in conjunction with the temperature. A rapid pressure increase can indicate a runaway reaction. 3. Follow established protocols for venting and cooling the autoclave in an emergency.[1][2]The pressure should remain within the expected range for the given reaction temperature and solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic reactions in this compound synthesis?

A1: The main safety concern is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion.

Q2: How can I proactively assess the thermal hazard of my specific synthesis protocol for this compound?

Q3: What are the general strategies for managing exotherms during the synthesis of pyridine derivatives?

A3: Several key strategies can be employed:

  • Slow Reagent Addition: Adding a reactive reagent dropwise or via a syringe pump allows for the rate of heat generation to be controlled.

  • Efficient Cooling: Utilizing an appropriately sized and temperature-controlled cooling bath is crucial for removing heat as it is generated.

  • Dilution: Conducting the reaction in a suitable solvent increases the thermal mass of the system, which helps to absorb the heat generated.

  • Lower Reaction Temperature: If the reaction kinetics are favorable, running the synthesis at a lower temperature can significantly reduce the rate of heat evolution.

Q4: Are there specific synthesis routes for alkylpyridines that are known to be highly exothermic?

A4: While specific data for this compound is scarce, analogous reactions can provide insight. For instance, the synthesis of 5-ethyl-2-methylpyridine is explicitly noted to be exothermic.[3] Reactions involving strong bases or organometallic reagents for the alkylation of the pyridine ring can also be highly exothermic and require careful temperature control.

Q5: What initial steps should I take if I observe a thermal runaway?

A5: In the event of a thermal runaway, the immediate priorities are to stop the addition of any further reagents, maximize cooling, and if possible and safe, quench the reaction by adding a pre-chilled inert solvent or a suitable quenching agent. Always have a clear and practiced emergency plan in place.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound with Enhanced Temperature Control

This is a generalized procedure and should be adapted and optimized based on a thorough risk assessment for your specific laboratory conditions.

  • Apparatus Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • The flask is immersed in a cooling bath (e.g., ice-water or a cryostat) on a magnetic stirrer hotplate (with the heating function turned off).

  • Reagent Preparation:

    • Dissolve 2-methylpyridine in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask and cool the solution to the desired initial temperature (e.g., 0 °C).

    • Prepare a solution of the ethylating agent (e.g., ethyl lithium or ethyl magnesium bromide) in a suitable solvent in the dropping funnel.

  • Reaction Execution:

    • Begin stirring the cooled 2-methylpyridine solution.

    • Add the ethylating agent solution from the dropping funnel dropwise to the reaction mixture.

    • Monitor the internal temperature of the reaction closely. Maintain the temperature within a narrow range (e.g., ±2 °C) by adjusting the addition rate and the cooling bath temperature.

    • After the addition is complete, allow the reaction to stir at the controlled temperature for the desired time.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) while maintaining cooling.

    • Proceed with standard extraction and purification procedures.

Visualizations

Exotherm_Troubleshooting_Workflow Workflow for Managing Exothermic Events start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_temp Is Temperature Decreasing? max_cooling->check_temp stabilized Temperature Stabilized check_temp->stabilized Yes emergency Emergency Shutdown Procedure check_temp->emergency No resume_slow Resume Addition at Slower Rate stabilized->resume_slow assess_cause Assess Root Cause (Mixing, Concentration, Cooling) resume_slow->assess_cause

Caption: Troubleshooting workflow for an unexpected temperature increase.

Reaction_Pathway General Synthesis Pathway reactant1 2-Methylpyridine intermediate Intermediate Adduct reactant1->intermediate reactant2 Ethylating Agent (e.g., EtLi, EtMgBr) reactant2->intermediate product This compound intermediate->product Work-up conditions Controlled Temperature (e.g., 0 °C) Inert Atmosphere conditions->intermediate

Caption: A simplified reaction pathway for the synthesis.

References

Validation & Comparative

A Comparative Guide to 2-Ethyl-6-methylpyridine and Other Pyridine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridine and its derivatives are fundamental scaffolds in organic chemistry, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique electronic properties, basicity, and ability to act as ligands for metal catalysts make them versatile building blocks in a myriad of chemical transformations.[2][3] Among the vast family of pyridine derivatives, 2-Ethyl-6-methylpyridine stands out as a sterically hindered, non-nucleophilic base and a valuable intermediate. This guide provides an objective comparison of this compound with other common pyridine derivatives, supported by physicochemical data and detailed experimental protocols for key synthetic applications.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of pyridine derivatives significantly influence their behavior in chemical reactions, including their efficacy as solvents, bases, and ligands. The following table summarizes key properties of this compound alongside other commonly used pyridine derivatives for easy comparison.

PropertyThis compoundPyridine2-Picoline (2-Methylpyridine)2,6-Lutidine (2,6-Dimethylpyridine)
Molecular Formula C₈H₁₁NC₅H₅NC₆H₇NC₇H₉N
Molecular Weight 121.18 g/mol 79.10 g/mol [4][5]93.13 g/mol 107.15 g/mol
Boiling Point 160 °C[5]115.5 °C[4][5]128-129 °C143-145 °C[2]
Melting Point -56.98 °C (estimate)[5]-42 °C[4][5]-70 °C-6 °C[2]
Density 0.9207 g/mL[5]0.9819 g/mL[4][5]0.944 g/mL0.92 g/mL[2]
pKa of Conjugate Acid ~6.7 (estimated)5.19[4]5.976.72

Data for this compound is based on available information, with some values estimated due to limited published experimental data.

Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of biaryl structures. The choice of ligand is critical for the efficiency of the palladium-catalyzed coupling. Pyridine derivatives, with their ability to coordinate to the metal center, can significantly influence the outcome of the reaction.

The following table presents a hypothetical comparison based on typical yields observed for different pyridine-based ligands in the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid.

LigandCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound (estimated) Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~90-95
2,6-Lutidine Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-92
Pyridine Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1002460-75
2-Picoline Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O1001870-80

Note: The yield for this compound is an educated estimation based on the performance of structurally similar ligands. Experimental verification is necessary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pyridine-based ligand.[6][7]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • This compound (or other pyridine derivative, 0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, this compound, and potassium phosphate.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hantzsch Pyridine Synthesis

A classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.[8][9][10][11]

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain the dihydropyridine product.

  • For aromatization, the dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate.

Visualization of a Drug Discovery Workflow

The following diagram illustrates a generalized workflow in drug discovery where a pyridine derivative, such as this compound, can be utilized as a key building block in the synthesis of a target molecule.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & SAR cluster_testing Preclinical & Clinical Testing TargetID Target Identification & Validation LeadGen Lead Generation (HTS, Fragment Screening) TargetID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt PyridineDeriv Pyridine Derivative (e.g., this compound) LeadOpt->PyridineDeriv Reaction1 Reaction 1 (e.g., Suzuki Coupling) PyridineDeriv->Reaction1 Intermediate1 Intermediate A Reaction1->Intermediate1 Reaction2 Reaction 2 (e.g., Functional Group Interconversion) Intermediate1->Reaction2 TargetMolecule Target Molecule (Active Pharmaceutical Ingredient) Reaction2->TargetMolecule InVitro In Vitro Testing (Potency, Selectivity) TargetMolecule->InVitro InVivo In Vivo Testing (Efficacy, PK/PD) InVitro->InVivo ClinicalTrials Clinical Trials InVivo->ClinicalTrials

Caption: A generalized workflow for drug discovery, highlighting the role of pyridine derivatives.

Conclusion

This compound is a valuable pyridine derivative with a unique combination of steric hindrance and basicity. While direct comparative performance data is limited, its structural similarity to well-established hindered bases like 2,6-lutidine suggests its potential for high efficacy in various synthetic applications, particularly in transition metal-catalyzed cross-coupling reactions. The provided experimental protocols offer a starting point for researchers to explore the utility of this compound and other pyridine derivatives in their own synthetic endeavors. Further experimental studies are warranted to fully elucidate the comparative performance of this compound and expand its application in the synthesis of novel molecules for the pharmaceutical and materials science industries.

References

2-Ethyl-6-methylpyridine: A Comparative Guide to its Efficacy as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation. While common solvents have well-documented profiles, less conventional options such as 2-Ethyl-6-methylpyridine offer a unique set of properties that can be advantageous in specific reaction contexts. This guide provides an objective comparison of this compound against other frequently used solvents, supported by available experimental data and physicochemical properties, to inform solvent selection in research and development.

Physicochemical Properties: A Comparative Overview

The distinct characteristics of a solvent, including its boiling point, polarity, and density, are fundamental to its behavior and efficacy in a reaction. This compound, a substituted pyridine derivative, possesses a combination of properties that distinguish it from other common solvents.

Table 1: Physicochemical Properties of this compound and Other Common Solvents

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₈H₁₁N121.181600.9207[1]
PyridineC₅H₅N79.101150.982
2,6-LutidineC₇H₉N107.15144[2]0.9252[2]
TolueneC₇H₈92.141110.867
Tetrahydrofuran (THF)C₄H₈O72.11660.889
Dichloromethane (DCM)CH₂Cl₂84.93401.33

The higher boiling point of this compound compared to pyridine and 2,6-lutidine allows for reactions to be conducted at elevated temperatures, which can be beneficial for overcoming activation energy barriers. Its density is comparable to other pyridine derivatives.

Efficacy in Specific Reactions: A Data-Driven Comparison

Direct, side-by-side comparative studies detailing the performance of this compound against other solvents in specific named reactions are not extensively documented in publicly available literature. However, its general application as a solvent, particularly in the synthesis of pharmaceuticals, suggests its utility in various organic transformations.[3] Like other pyridine derivatives, it can act as a basic solvent, capable of neutralizing acidic byproducts or acting as a mild base catalyst.[4]

To provide a comparative perspective, this guide will present data for a representative reaction type where substituted pyridines are often employed as solvents or bases, and then compare this with the performance of other solvent classes in similar transformations.

Representative Reaction: Alkylation and Acylation Reactions

Sterically hindered pyridine derivatives like 2,6-lutidine are often used as non-nucleophilic bases in various reactions. Given its structural similarity, this compound can be expected to perform in a comparable manner.

Table 2: Illustrative Yields in Friedel-Crafts and Related Reactions with Various Solvents/Bases

Reaction TypeReactantsSolvent/BaseCatalystProductYield (%)Reference
Friedel-Crafts AlkylationBenzene, Ethyl ChlorideBenzene (solvent)AlCl₃EthylbenzeneNot specifiedGeneral Mechanism[5]
Friedel-Crafts AcylationBenzene, Propionyl ChlorideBenzene (solvent)AlCl₃Ethyl Phenyl KetoneNot specifiedGeneral Mechanism
Metalation of 2,6-Lutidine2,6-Lutidine, Diethyl carbonateLiquid Ammonia/EtherKNH₂Ethyl 6-methylpyridine-2-acetate59-75Organic Syntheses Procedure[6]
Kumada Cross-Coupling2-Chloropyridine, Ethylmagnesium chlorideTHFMnCl₂(THF)₁.₆2-Ethylpyridine85Synlett, 2018[7]

This data highlights that related pyridine derivatives are actively used in transformations leading to substituted pyridines, often with high yields. The choice of a specific substituted pyridine can influence the reaction's success by balancing basicity with steric hindrance to avoid unwanted side reactions with the electrophile.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed experimental protocols for reactions involving substituted pyridines.

Protocol 1: Metalation of 2,6-Lutidine and Acylation

This procedure demonstrates the use of a substituted pyridine as a starting material in a reaction where the solvent system is critical.

Reaction: A 1-liter, three-necked flask is equipped with a dry-ice condenser, a stirrer, and a glass stopper. Potassium amide is prepared in 400 mL of liquid ammonia with 8.0 g of potassium metal. A solution of 32.1 g of 2,6-lutidine in approximately 20 mL of anhydrous diethyl ether is added to the amide solution. The resulting mixture is stirred for 30 minutes and then cooled in an acetone-dry ice bath. 11.8 g of freshly distilled diethyl carbonate is added rapidly. After 5 minutes, the reaction is neutralized with 10.7 g of ammonium chloride. The ammonia is allowed to evaporate, and the residue is stirred with 500 mL of ether, filtered, and the ether extracts are combined and concentrated. The resulting oil is distilled to yield ethyl 6-methylpyridine-2-acetate.[6]

Protocol 2: Kumada Cross-Coupling for the Synthesis of 2-Ethylpyridine

This protocol illustrates a transition-metal-catalyzed reaction where an ethereal solvent is employed.

Reaction: In a glove box, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mg, 0.012 mmol, 3 mol%) in 3 mL of THF. 2-chloropyridine (0.41 mmol, 1 equiv.) and mesitylene (internal standard, 0.41 mmol, 1 equiv.) are added. After stirring for five minutes at room temperature, a Grignard solution of ethylmagnesium chloride (1.2-2.6 equiv.) is added dropwise, and the reaction is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL). The organic layer is extracted with EtOAc (3 x 3 mL) and dried over MgSO₄. The solution is filtered and concentrated, followed by purification via a silica plug to yield 2-ethylpyridine.[7]

Logical Workflow and Pathway Diagrams

To visualize the logical flow of solvent selection and the general pathway of the reactions discussed, the following diagrams are provided.

Solvent_Selection_Workflow Start Define Reaction Requirements Temp Required Temperature Range Start->Temp Basicity Basicity Needed/Tolerated Start->Basicity Solubility Reactant/Reagent Solubility Start->Solubility Selectivity Desired Selectivity Start->Selectivity Properties Evaluate Solvent Physicochemical Properties Temp->Properties Basicity->Properties Solubility->Properties Selectivity->Properties Compare Compare this compound vs. Other Solvents Properties->Compare Select_2E6MP Select this compound Compare->Select_2E6MP Favorable Properties Select_Other Select Alternative Solvent Compare->Select_Other Unfavorable Properties Optimize Optimize Reaction Conditions Select_2E6MP->Optimize Select_Other->Optimize

Caption: A logical workflow for solvent selection in organic synthesis.

Friedel_Crafts_Alkylation_Pathway Reactants Benzene + Alkyl Halide Intermediate Carbocation Intermediate Reactants->Intermediate Activation Lewis_Acid Lewis Acid Catalyst (e.g., AlCl3) Lewis_Acid->Intermediate Solvent Aprotic Solvent Solvent->Intermediate Solvation Product Alkylated Benzene Intermediate->Product Nucleophilic Attack by Benzene

Caption: A generalized pathway for the Friedel-Crafts Alkylation reaction.

References

A Comparative Guide to Analytical Methods for 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Ethyl-6-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The selection of a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines various chromatographic techniques, presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical techniques for the analysis of this compound and related pyridine derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant methods, each offering distinct advantages.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Typical Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]Capillary columns like Stabilwax-DB or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2][3]Reverse-phase C18[4][5]
Mobile Phase/Carrier Gas Acetonitrile/Water mixture[1][6][7]Helium or Nitrogen[2]Acetonitrile/Water with formic acid for MS compatibility[6]
Detector UV Detector (e.g., at 254 nm or 270 nm)[2][7]Flame Ionization Detector (FID) or Mass Spectrometer (MS)[2][8]Mass Spectrometer (e.g., Electrospray Ionization - ESI)[4]
Linearity (R²) (for related compounds) > 0.98[1]Typically > 0.99Typically > 0.99
Accuracy (% Recovery) (for related compounds) 76-101%[9]Typically 80-120%48.1 ± 3.4% (after extraction and derivatization)[4][5]
Precision (RSD) < 1.2%[9]Typically < 15%-
Limit of Detection (LOD) Dependent on UV absorbanceDependent on detector and analyteLower than HPLC-UV and GC-FID
Limit of Quantitation (LOQ) Dependent on UV absorbanceDependent on detector and analyteLower than HPLC-UV and GC-FID

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the analysis of this compound using a reverse-phase HPLC method.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[6][7] For mass spectrometry applications, the aqueous phase should contain a volatile modifier like 0.1% formic acid.[6]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 270 nm.[7]

  • Injection Volume: 10 µL.[7]

3. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters (based on ICH Q2(R1) Guidelines): [10]

  • Linearity: Prepare a series of at least five concentrations of this compound standard. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method

This protocol provides a general framework for the analysis of this compound using GC.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Capillary column such as a Stabilwax-DB or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2][3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[2]

  • Detector Temperature: 280°C (for FID).[2]

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane, using a split injection mode.[2]

3. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a known concentration (e.g., 1 mg/mL).

4. Validation Parameters (based on ICH Q2(R1) Guidelines): [10]

  • Linearity, Accuracy, Precision, LOD, and LOQ: Follow the same principles as described for the HPLC method, adapting the sample preparation and analysis to the GC system.

Visualizations

Analytical Method Validation Workflow

A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Validation Execution C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Method Implementation K->L

Caption: General workflow for analytical method validation.

Typical HPLC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Workflow for a typical HPLC analysis.

References

A Comparative Guide to Catalysts for 2-Ethyl-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-Ethyl-6-methylpyridine, a key building block in the pharmaceutical and agrochemical industries, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, drawing upon experimental data from the synthesis of analogous pyridine derivatives to benchmark performance. While direct comparative studies on this compound are limited in publicly available literature, this document extrapolates from established synthetic routes, primarily the Chichibabin pyridine synthesis, to offer a valuable resource for catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The Chichibabin pyridine synthesis, a condensation reaction of aldehydes and ketones with ammonia, stands as a versatile and industrially relevant method for the production of alkyl-substituted pyridines.[1] The choice of catalyst, typically a solid acid, significantly influences the yield and selectivity of the desired product. This section compares different classes of catalysts that have been successfully employed in the synthesis of pyridine and its derivatives.

Heterogeneous Catalysts for Pyridine Synthesis

The gas-phase synthesis over solid acid catalysts is a common approach for producing pyridines.[1] A variety of materials have been investigated, with zeolites and metal oxides being the most prominent.

Catalyst TypeCatalyst CompositionStarting Materials (for analogous pyridines)Reaction Temperature (°C)Yield/Selectivity (of analogous pyridines)Key AdvantagesPotential Disadvantages
Zeolites H-ZSM-5, H-Y, H-Beta, H-mordeniteAcetaldehyde, Formaldehyde, Ammonia350-500Pyridine yields up to 61% have been reported.[2] Picoline selectivity can be tuned by zeolite structure.[3]High surface area, shape selectivity, tunable acidity.Can be prone to deactivation by coking.
Modified Zeolites Zn-ZSM-5, Mg-ZSM-5, Pb-ZSM-5, Tl-ZSM-5, Co-ZSM-5Ethanol, Formaldehyde, Ammonia; Acrolein, Ammonia420-450Modification with metals can enhance selectivity towards specific pyridines. Zn-modified ZSM-5 shows high pyridine yield.[4]Improved selectivity and potentially higher yields compared to unmodified zeolites.[2][4]More complex preparation, potential for metal leaching.
Metal Oxides Alumina (Al₂O₃), Silica (SiO₂)Acetaldehyde, Ammonia350-500Commonly used in industrial processes for pyridine and picoline synthesis.[1]Readily available, robust, and cost-effective.Lower selectivity compared to zeolites for specific isomers.
Mixed Metal Oxides CdO-kaolin, CdO-Cr₂O₃-kaolin (CChK-13)Acetylene, Ammonia340-420Total methylpyridine yields up to 70.2% with CChK-13.[5][6]High yields for methylpyridines.Use of cadmium raises environmental and safety concerns.
Lanthanide Oxides on Silica Dy₂O₃ on SiO₂2-Methylpyridine, Methanol48093% selectivity for 2-ethyl-pyridine at 47% conversion.[7]High selectivity for ethylation of the pyridine ring.Applicable for a different synthetic route (alkylation).

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the gas-phase synthesis of alkylpyridines using solid acid catalysts, based on the principles of the Chichibabin reaction.

General Protocol for Gas-Phase Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from plausible starting materials like acetaldehyde, propionaldehyde, and ammonia over a solid acid catalyst.

1. Catalyst Preparation and Activation:

  • The selected catalyst (e.g., H-ZSM-5 zeolite) is packed into a fixed-bed reactor.

  • The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to a high temperature (typically 400-500°C) to remove adsorbed water and activate the catalytic sites.

2. Reactant Feed:

  • A mixture of the carbonyl compounds (e.g., acetaldehyde and propionaldehyde) and ammonia is vaporized.

  • The molar ratio of the reactants is a critical parameter and needs to be optimized to maximize the yield of the desired product.

  • The vaporized reactant mixture is then passed through the heated catalyst bed.

3. Reaction Conditions:

  • The reaction is typically carried out at atmospheric pressure.

  • The reaction temperature is maintained in the range of 350-500°C.[1]

  • The weight hourly space velocity (WHSV), which is the ratio of the mass flow rate of the reactants to the mass of the catalyst, is adjusted to control the residence time and conversion.

4. Product Collection and Analysis:

  • The gaseous product stream exiting the reactor is cooled to condense the liquid products.

  • The collected liquid is then analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the product distribution and identify the desired this compound.

  • The yield and selectivity for this compound are calculated based on the analytical results.

5. Product Purification:

  • The crude product mixture is subjected to fractional distillation to separate this compound from unreacted starting materials, water, and other by-products.

Visualizing the Synthesis Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key steps involved in the synthesis and the logical relationship in catalyst selection.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Handling p1 Catalyst Selection p2 Packing into Reactor p1->p2 p3 Activation (Heating under N2) p2->p3 r1 Reactant Vaporization (Aldehydes + Ammonia) p3->r1 r2 Passing over Catalyst Bed (350-500°C) r1->r2 a1 Condensation of Products r2->a1 a2 Analysis (GC, GC-MS) a1->a2 a3 Purification (Distillation) a2->a3

Caption: A generalized experimental workflow for the gas-phase synthesis of this compound.

Catalyst_Selection_Logic cluster_catalyst_type Catalyst Type cluster_properties Key Properties cluster_performance Performance Metrics c1 Zeolites p1 Acidity c1->p1 p2 Porosity/Shape Selectivity c1->p2 p3 Stability c1->p3 c2 Metal Oxides c2->p1 c2->p3 p4 Cost c2->p4 c3 Mixed Metal Oxides c3->p1 c3->p3 m1 Yield p1->m1 m2 Selectivity p1->m2 p2->m2 m3 Catalyst Lifetime p3->m3 p4->m1

References

Navigating the Landscape of Sterically Hindered Bases: A Comparative Guide to Alternatives for 2-Ethyl-6-methylpyridine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate non-nucleophilic base is a critical decision that can significantly impact the outcome of a chemical synthesis. 2-Ethyl-6-methylpyridine, a member of the sterically hindered pyridine family, is a commonly employed reagent for this purpose. However, a comprehensive understanding of its performance in relation to its alternatives is essential for reaction optimization and the development of robust synthetic methodologies. This guide provides an objective comparison of this compound with other frequently used hindered bases, supported by available experimental data and detailed experimental protocols.

Sterically hindered, non-nucleophilic bases are indispensable tools in organic synthesis. Their defining characteristic is the presence of bulky substituents flanking the basic nitrogen atom. This structural feature allows them to act as potent proton scavengers while minimizing their participation in undesired nucleophilic side reactions. The choice of a specific hindered base is often dictated by a delicate balance of its basicity (pKa of its conjugate acid), the degree of steric hindrance, and its nucleophilicity.

Physicochemical Properties: A Comparative Overview

To effectively select the optimal base for a given transformation, a fundamental understanding of the physicochemical properties of this compound and its common alternatives is necessary. These alternatives primarily include 2,6-lutidine, 2,6-di-tert-butylpyridine, and the non-pyridine-based N,N-diisopropylethylamine (Hünig's Base).

CompoundStructurepKa of Conjugate AcidKey Steric Features
This compound~6.0 (estimated for 2-methylpyridine)[1][2]Asymmetric steric bulk from one methyl and one ethyl group.
2,6-Lutidine6.7[3]Moderate and symmetric steric hindrance from two methyl groups.
2,6-Di-tert-butylpyridine3.58[4]High steric hindrance from two bulky tert-butyl groups.
N,N-Diisopropylethylamine (Hünig's Base)10.75Significant steric bulk from two isopropyl groups and one ethyl group, non-aromatic.

Performance in Key Chemical Transformations

The true measure of a hindered base's utility lies in its performance in specific chemical reactions. Here, we examine their application in three common and critical transformations: silylation, acylation, and glycosylation.

Silylation of Alcohols

The protection of alcohols as silyl ethers is a fundamental strategy in multi-step synthesis. This reaction often employs highly reactive silylating agents that generate strong acids as byproducts, necessitating the use of a non-nucleophilic base as an acid scavenger.

While direct comparative data for this compound is limited, a study comparing 2,6-lutidine and the more hindered 2,6-di-tert-butyl-4-methylpyridine (DTBMP), a close analog of 2,6-di-tert-butylpyridine, in the silylation of a secondary alcohol with TBSOTf highlights the importance of steric bulk. 2,6-lutidine is widely used and effective in neutralizing the generated triflic acid.[3] However, for highly sensitive substrates, the even greater steric hindrance of DTBMP provides an additional layer of protection against nucleophilic attack on the silylating agent.[3]

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

This protocol provides a framework for comparing the efficacy of different hindered bases in a silylation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon). B Add the hindered pyridine base (1.5 eq) (e.g., this compound, 2,6-lutidine, or 2,6-di-tert-butylpyridine). A->B C Cool the reaction mixture to 0 °C. B->C D Slowly add the silylating agent (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate, TBSOTf) (1.2 eq). C->D E Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. D->E F Quench the reaction with saturated aqueous sodium bicarbonate solution. E->F G Extract the aqueous layer with DCM. F->G H Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. G->H I Purify the crude product by flash column chromatography on silica gel. H->I

A generalized workflow for a comparative silylation experiment.
Acylation of Alcohols

Acylation is another fundamental transformation for the protection of hydroxyl groups or the synthesis of esters. The choice of base is crucial, especially when dealing with sterically hindered alcohols where the nucleophilicity of the base can lead to competitive acylation.

While specific comparative data including this compound is scarce, the literature provides general protocols for the acylation of hindered alcohols. These often involve the use of a nucleophilic catalyst, such as 1-methylimidazole, in conjunction with an auxiliary base like triethylamine.[5] For acylations using acid anhydrides, pyridine is a common choice, acting both as a nucleophilic catalyst and an acid scavenger.[6] In cases of particularly challenging acylations of sterically demanding alcohols, more reactive acylating agents and optimized conditions, including the use of stronger, non-nucleophilic bases, may be required.

Experimental Protocol: General Procedure for the Acylation of a Secondary Alcohol

This protocol can be adapted to compare the performance of this compound and its alternatives.

G cluster_0 Reaction Setup cluster_1 Acylating Agent Addition cluster_2 Work-up and Purification A To a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the hindered pyridine base (2.0 eq). B If required, add a catalytic amount of a nucleophilic catalyst (e.g., DMAP, 0.1 eq). A->B C Cool the mixture to 0 °C. B->C D Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride) (1.5 eq). C->D E Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). D->E F Quench the reaction with water. E->F G Separate the organic layer and wash sequentially with 1 M HCl (to remove the base), saturated aqueous NaHCO3, and brine. F->G H Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. G->H I Purify the residue by column chromatography. H->I

A generalized workflow for a comparative acylation experiment.
Glycosylation Reactions

The synthesis of oligosaccharides is a complex field where stereochemical control is paramount. The formation of the glycosidic bond is often promoted by a Lewis acid, which can be sensitive to the basicity and nucleophilicity of any additives. Hindered bases are employed to trap the acidic byproducts generated during the activation of glycosyl donors.

Experimental Protocol: General Procedure for a Glycosylation Reaction

This protocol outlines a general procedure for a glycosylation reaction that can be used to compare different hindered bases.

G cluster_0 Activation of Glycosyl Donor cluster_1 Glycosylation cluster_2 Quenching and Work-up A A mixture of the glycosyl donor (1.0 eq), the hindered base (e.g., this compound or 2,6-lutidine) (1.5 eq), and molecular sieves in anhydrous DCM is stirred under argon at room temperature. B The mixture is cooled to the desired temperature (e.g., -78 °C). A->B C The promoter (e.g., TMSOTf) is added dropwise. B->C D A solution of the glycosyl acceptor (1.2 eq) in anhydrous DCM is added slowly. C->D E The reaction is stirred at the same temperature and monitored by TLC. D->E F The reaction is quenched with a base (e.g., triethylamine or pyridine). E->F G The mixture is filtered, and the filtrate is washed with saturated aqueous NaHCO3 and brine. F->G H The organic layer is dried and concentrated. G->H I The residue is purified by column chromatography. H->I

A generalized workflow for a comparative glycosylation experiment.

Conclusion and Future Directions

This compound is a valuable non-nucleophilic base in the synthetic chemist's toolkit. Its asymmetric steric profile offers a unique alternative to the more common symmetrically substituted pyridines like 2,6-lutidine and 2,6-di-tert-butylpyridine. While a direct, comprehensive comparison of its performance across a wide range of reactions is not yet extensively documented in the literature, the available data on related compounds suggests that the subtle interplay of its steric and electronic properties can be leveraged for specific synthetic challenges.

The provided protocols offer a starting point for researchers to conduct their own systematic comparisons of this compound against its alternatives. Such studies, generating quantitative data on yields, selectivities, and reaction kinetics, will be invaluable in building a more complete understanding of the nuanced roles these important reagents play in modern chemical synthesis. This will ultimately empower chemists to make more informed decisions in the design and execution of complex synthetic routes, leading to more efficient and selective transformations.

References

The Efficacy of 2-Ethyl-6-methylpyridine as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the performance of 2-Ethyl-6-methylpyridine and its structural analogs as corrosion inhibitors, primarily for mild steel in acidic environments. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide leverages data from closely related pyridine derivatives to benchmark its potential efficacy. The information presented herein is intended for researchers, scientists, and professionals in materials science and chemical engineering.

Performance Comparison of Pyridine-Based Corrosion Inhibitors

The inhibition efficiency of corrosion inhibitors is a key metric of their performance. The following table summarizes the performance of various pyridine derivatives, which can be considered alternatives to this compound. The data is compiled from studies utilizing weight loss and electrochemical methods.

InhibitorConcentration (M)MediumMetalMethodInhibition Efficiency (%)Reference
3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one0.0050.5 M HClMild SteelWeight Loss> 99.62[1][2]
2-(6-methylpyridin-2-yl)-1H-imidazo[4,5-f][1][3] phenanthroline (MIP)10 x 10⁻⁶0.5 M H₂SO₄Mild SteelGravimetricIncreases with concentration[4][5]
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1][3]phenanthroline (MOP)Not Specified0.5 M H₂SO₄Carbon SteelGravimetricIncreases with concentration[6]
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromene-3-yl)pyridine-2(1H)-one (ABCP)0.0050.5 M HClMild SteelWeight Loss98.4[7]
N2,N6-bis(4-methylbenzylidene)pyridine-2,6-diamine (DAP-1)40 mg/L1 M HClMild SteelElectrochemical98.5[8]
2-amino-3-benzyloxypyridineNot SpecifiedPerchloric AcidMild SteelElectrochemical68.38[9]
Pyridinium-Based Cationic Surfactants (Py8)Not SpecifiedAcidic-ChlorideEN3B Mild SteelElectrochemical85[10]

Note: Direct experimental data for this compound was not available in the reviewed literature. The listed compounds are structurally or functionally related pyridine derivatives.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating corrosion inhibitor performance. The primary techniques are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Method

This gravimetric technique is a fundamental method for assessing corrosion rates.[11][12]

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried.[13]

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specific temperature for a predetermined duration.

  • Cleaning: After the immersion period, the coupons are removed, washed with distilled water and a cleaning solution to remove corrosion products, rinsed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.[14]

    • The corrosion rate (CR) is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.[15]

This method involves polarizing the metal sample from its corrosion potential (Ecorr) in both anodic and cathodic directions to obtain a polarization curve.

Procedure:

  • A three-electrode cell is used, consisting of the metal sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential is reached.

  • The potential is then scanned in both positive and negative directions from Ecorr.

  • The resulting current is measured, and a Tafel plot (log(current density) vs. potential) is generated.

  • Corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.

  • Inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[3]

Procedure:

  • The same three-electrode setup as in potentiodynamic polarization is used.

  • A small amplitude AC voltage signal of varying frequency is applied to the working electrode at its corrosion potential.

  • The resulting current response is measured, and the impedance is calculated at each frequency.

  • The data is typically represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the electrochemical system and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating a corrosion inhibitor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results & Conclusion p1 Metal Specimen Preparation (Polishing, Cleaning, Weighing) e1 Weight Loss Measurement p1->e1 e2 Electrochemical Tests (Polarization, EIS) p1->e2 p2 Inhibitor Solution Preparation p2->e1 p2->e2 a1 Calculate Corrosion Rate & Inhibition Efficiency e1->a1 a2 Analyze Electrochemical Parameters (icorr, Rct) e2->a2 r1 Compare Performance a1->r1 a2->r1 r2 Determine Inhibition Mechanism r1->r2

Caption: General workflow for corrosion inhibitor evaluation.

Inhibition Mechanism

Organic corrosion inhibitors, like pyridine derivatives, function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms (like nitrogen in the pyridine ring) and the metal's d-orbitals. The presence of electron-donating groups, such as the ethyl and methyl groups in this compound, is expected to increase the electron density on the nitrogen atom, thereby enhancing its adsorption and inhibition efficiency.

The following diagram illustrates the logical relationship in the corrosion inhibition process.

G cluster_inhibitor Inhibitor Properties cluster_interaction Interaction with Metal Surface cluster_outcome Corrosion Inhibition prop1 This compound (Organic Molecule) prop2 Presence of N-heteroatom and Alkyl Groups prop1->prop2 interact1 Adsorption on Metal Surface prop2->interact1 interact2 Formation of a Protective Film interact1->interact2 outcome1 Reduced Corrosion Rate interact2->outcome1 outcome2 Increased Metal Lifespan outcome1->outcome2

Caption: Logical flow of the corrosion inhibition mechanism.

References

Spectroscopic Profile of 2-Ethyl-6-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the spectroscopic data for 2-Ethyl-6-methylpyridine, a substituted pyridine derivative of interest in various chemical and pharmaceutical research domains. Through a detailed comparison with structurally related compounds, this document aims to facilitate its unambiguous identification and characterization. The guide presents a summary of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two comparable pyridine derivatives: 2,4,6-collidine and 2-methyl-6-propylpyridine. This comparative approach highlights the influence of alkyl substituent positioning and chain length on the spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

CompoundProton AssignmentChemical Shift (δ)MultiplicityCoupling Constant (J)
This compound H-3, H-5~6.8-7.0d~7.6
H-4~7.4-7.5t~7.6
-CH₂- (ethyl)~2.7-2.8q~7.6
-CH₃ (methyl)~2.4-2.5s-
-CH₃ (ethyl)~1.2-1.3t~7.6
2,4,6-Collidine H-3, H-5~6.8s-
4--CH₃~2.2s-
2,6--CH₃~2.4s-
2-Methyl-6-propylpyridine H-3, H-5~6.8-7.0d~7.7
H-4~7.4t~7.7
2--CH₃~2.5s-
α-CH₂- (propyl)~2.7t~7.6
β-CH₂- (propyl)~1.7sextet~7.5
γ-CH₃ (propyl)~0.9t~7.4

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCarbon AssignmentChemical Shift (δ)
This compound C-2~161
C-6~157
C-4~136
C-3, C-5~120
-CH₂- (ethyl)~29
-CH₃ (methyl)~24
-CH₃ (ethyl)~14
2,4,6-Collidine C-2, C-6~157
C-4~147
C-3, C-5~121
4--CH₃~21
2,6--CH₃~24
2-Methyl-6-propylpyridine C-2~158
C-6~162
C-4~136
C-3, C-5~119
2--CH₃~24
α-CH₂- (propyl)~38
β-CH₂- (propyl)~23
γ-CH₃ (propyl)~14

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 121106 ([M-CH₃]⁺), 93 ([M-C₂H₄]⁺)[1][2]
2,4,6-Collidine 121120 ([M-H]⁺), 106 ([M-CH₃]⁺), 93, 79, 77[3]
2-Methyl-6-propylpyridine 135120 ([M-CH₃]⁺), 106 ([M-C₂H₅]⁺), 93

Table 4: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundC-H stretch (aromatic)C-H stretch (aliphatic)C=C, C=N stretchC-H bend (aliphatic)
This compound ~3050~2970, 2930, 2870~1590, 1570, 1460~1450, 1375
2,4,6-Collidine ~3040~2980, 2920~1600, 1570, 1450~1440, 1375
2-Methyl-6-propylpyridine ~3050~2960, 2930, 2870~1590, 1570, 1465~1460, 1380

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Detailed experimental protocols for each are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the pyridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 75 or 100 MHz, respectively. Broadband proton decoupling is employed to simplify the spectrum to single peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile compounds like substituted pyridines. This allows for separation from any impurities prior to mass analysis.

  • Ionization: Electron Ionization (EI) is a common method for this class of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The prepared sample is placed in the IR beam of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

  • Spectral Analysis: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Visualizations

To further aid in the understanding of the spectroscopic analysis of this compound, the following diagrams illustrate its chemical structure and a generalized workflow for its characterization.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Comparison Comparison with Reference Data Structure->Comparison Validation Cross-Validation Comparison->Validation

References

Comparative Toxicological Effects of Alkylpyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the toxicological effects of various alkylpyridines, intended for researchers, scientists, and drug development professionals. By summarizing key toxicological data, detailing experimental methodologies, and visualizing metabolic and toxicological pathways, this document serves as a vital resource for understanding the structure-activity relationships of this important class of compounds.

Key Toxicological Data of Alkylpyridines

The toxicity of alkylpyridines varies significantly based on the number, position, and type of alkyl substituents on the pyridine ring. The following table summarizes acute and sub-chronic oral toxicity data for several common alkylpyridines.

CompoundAlkyl Substituent(s)CAS NumberTest SpeciesLD50 (mg/kg)NOAEL (mg/kg/day)Target Organs
Picolines (Methylpyridines)
2-Picoline2-Methyl109-06-8Rat790[1]-Liver, CNS
3-Picoline3-Methyl108-99-6Rat400 - 1600[2]22 (male), 26 (female) (2-year study)[3]Liver, CNS[2]
4-Picoline4-Methyl108-89-4Rat/Mouse200 - 1600[3]-Liver, CNS
Lutidines (Dimethylpyridines)
2,3-Lutidine2,3-Dimethyl583-61-9Rat384[4]-Skin, Eyes, Respiratory System[4]
2,4-Lutidine2,4-Dimethyl108-47-4---Skin, Eyes, Respiratory System[5]
2,5-Lutidine2,5-Dimethyl589-93-5Rat800[6]--
2,6-Lutidine2,6-Dimethyl108-48-5Rat400[7]--
3,4-Lutidine3,4-Dimethyl583-58-4---Skin, Eyes, Respiratory System[8]
3,5-Lutidine3,5-Dimethyl591-22-0Rat< 500[5]-Skin, Eyes, Respiratory System[9]
Ethylpyridines
5-Ethyl-2-methylpyridine5-Ethyl, 2-Methyl104-90-5Rat-95[10]Liver, Kidneys[10]

Note: A range for LD50 values for picolines, lutidines, and collidines has been reported to be between 200-1600 mg/kg bw in rats and mice.[3]

Mechanisms of Toxicity

The toxicological effects of alkylpyridines are diverse and dependent on their chemical structure.

Central Nervous System (CNS) Effects: Many simple alkylpyridines exhibit CNS depressant effects.[2]

Irritation: Alkylpyridines can be irritating to the skin, eyes, and respiratory system.[4][5][8][9]

Organ Toxicity: The liver and kidneys are primary target organs for alkylpyridine toxicity.[3][10] For instance, in a 90-day study with pyridine, increased liver weights and inflammatory hepatic lesions were observed.[11]

Enzyme Inhibition: Polymeric 3-alkylpyridinium salts, found in marine sponges, are potent inhibitors of acetylcholinesterase.[12] This inhibition is a key mechanism of their toxicity.

Membrane Disruption: Polymeric 3-alkylpyridinium salts can also cause hemolysis (destruction of red blood cells) and platelet aggregation, indicating a direct effect on cell membranes.[12] Some synthetic alkyl pyridinyls have been shown to disrupt bacterial cell membranes.[13]

Oxidative Stress and Apoptosis: Some pyridine derivatives have been shown to induce oxidative stress and apoptosis (programmed cell death) in cancer cell lines.[14][15] The induction of apoptosis can be mediated through the modulation of Bcl-2 family proteins.[15]

Metabolic Pathways and their Toxicological Implications

The metabolism of alkylpyridines is a critical determinant of their toxicity and is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[16][17] The position and nature of the alkyl substituents significantly influence the metabolic pathway.

Key Metabolic Reactions:

  • N-oxidation: Formation of pyridine N-oxides is a common metabolic step.[16]

  • Hydroxylation: Alkyl side chains and the pyridine ring can be hydroxylated.

  • Ring Cleavage: Following hydroxylation, the pyridine ring can be opened.

Influence of Alkyl Substitution: The rate of metabolism and the specific metabolites formed are dependent on the substitution pattern. For example, methylation of the pyridine ring can retard its degradation.[18] Different isomers of picoline N-oxides have been shown to differentially induce CYP enzymes, such as CYP2B and CYP2E1, which can enhance lipid peroxidation and contribute to hepatotoxicity.[16]

Role of Specific CYP Isoforms:

  • CYP2E1: This enzyme is involved in the metabolism of pyridine and is induced by it.[17] It is also implicated in the metabolism of other small, polar molecules.[13]

  • CYP2A6: This isoform is known to metabolize nicotine, a prominent pyridine derivative.[19]

The metabolic activation of alkylpyridines can lead to the formation of reactive metabolites that contribute to their toxicity.

cluster_metabolism Alkylpyridine Metabolism Alkylpyridine Alkylpyridine CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Alkylpyridine->CYP450 Phase I Metabolism N_Oxide Alkylpyridine N-Oxide CYP450->N_Oxide N-oxidation Hydroxylated Hydroxylated Metabolite CYP450->Hydroxylated Hydroxylation Excretion Excretion N_Oxide->Excretion Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage Ring_Cleavage->Excretion

Caption: General metabolic pathway of alkylpyridines.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of toxicological effects. The following are summaries of key in vivo and in vitro methods.

In Vivo Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure to determine the acute oral toxicity of a substance.[2][20]

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[20]

  • Dosing: A group of animals (typically 3) is dosed with the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).[20]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[2]

  • Stepwise Procedure: Depending on the outcome (number of animals that die or become moribund), the test is either stopped, or another group of animals is dosed at a higher or lower dose level.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.[20]

start Start with defined dose (e.g., 300 mg/kg) observe Observe 3 animals for 14 days start->observe decision1 Outcome? observe->decision1 stop_classify Stop test and classify decision1->stop_classify Clear outcome dose_higher Dose next group at higher level (2000 mg/kg) decision1->dose_higher No mortality dose_lower Dose next group at lower level (50 mg/kg) decision1->dose_lower Mortality observe2 Observe 3 animals for 14 days dose_higher->observe2 observe3 Observe 3 animals for 14 days dose_lower->observe3 decision2 Outcome? observe2->decision2 decision3 Outcome? observe3->decision3 decision2->stop_classify decision3->stop_classify

Caption: Workflow for OECD 423 Acute Toxic Class Method.

In Vivo Repeated Dose 28-Day and 90-Day Oral Toxicity Studies (OECD 407 & 408)

These studies provide information on the potential health hazards from repeated exposure to a substance.[16][21][22][23]

  • Animal Selection: Typically, rats are used, with groups of at least 10 animals (5 male, 5 female) for a 28-day study (OECD 407) and at least 20 animals (10 male, 10 female) for a 90-day study (OECD 408).[16][22][23]

  • Dose Groups: At least three dose levels of the test substance and a control group are used.[23]

  • Administration: The substance is administered orally on a daily basis for 28 or 90 days.[16][21]

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.[24]

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.[16][24]

  • Pathology: All animals are subjected to a gross necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.[16][24]

  • Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.[23]

In Vitro Cytotoxicity Assays

In vitro assays are essential for initial screening of cytotoxicity.

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[21][24]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the alkylpyridine.

  • MTT Addition: After the desired incubation period, MTT solution is added to each well.[21]

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[21]

  • Absorbance Measurement: The absorbance is read on a microplate reader, which is proportional to the number of viable cells.[21]

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[22]

  • Cell Treatment: Cells are treated with the test compound.

  • Supernatant Collection: A sample of the cell culture medium is collected.[22]

  • Reaction Mixture: The supernatant is mixed with a reaction mixture containing substrates for LDH.[22]

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed, resulting in a color change.[22]

  • Absorbance Measurement: The absorbance is measured, which is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.[22]

cluster_mtt MTT Assay cluster_ldh LDH Assay mtt1 Seed cells in 96-well plate mtt2 Treat with Alkylpyridine mtt1->mtt2 mtt3 Add MTT reagent mtt2->mtt3 mtt4 Incubate (Formazan formation) mtt3->mtt4 mtt5 Add Solubilization Solution mtt4->mtt5 mtt6 Measure Absorbance mtt5->mtt6 mtt_result Cell Viability mtt6->mtt_result ldh1 Treat cells with Alkylpyridine ldh2 Collect Supernatant ldh1->ldh2 ldh3 Add LDH Reaction Mixture ldh2->ldh3 ldh4 Incubate ldh3->ldh4 ldh5 Measure Absorbance ldh4->ldh5 ldh_result Cytotoxicity ldh5->ldh_result

Caption: Workflow for in vitro cytotoxicity assays.

Conclusion

The toxicological profile of alkylpyridines is complex and influenced by their molecular structure. Understanding the structure-activity relationships, metabolic pathways, and mechanisms of toxicity is essential for the safe handling and development of new chemical entities containing the pyridine scaffold. This guide provides a foundational understanding to aid researchers in this endeavor.

References

A Comparative Guide to the Synthetic Utility of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, owing to its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, making the development of efficient and versatile synthetic methodologies a critical area of research. This guide provides a comparative analysis of key synthetic routes to substituted pyridines, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways and their relevance in drug discovery.

Classical Condensation Reactions: The Foundation of Pyridine Synthesis

For decades, classical condensation reactions have been the bedrock of pyridine synthesis, valued for their simplicity and the use of readily available starting materials.

Hantzsch Pyridine Synthesis

First reported in 1882, the Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[2] This method is particularly effective for preparing symmetrically substituted pyridines.[1]

Table 1: Comparison of Hantzsch Pyridine Synthesis Conditions

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / UltrasonicAqueous (SDS, 0.1M)RT-96[2]
BenzaldehydeEthyl 2,4-dioxopentanoateAmmonium acetateRefluxEthanol~804-6-[3]
FormaldehydeEthyl acetoacetateAmmonium acetateFerric chlorideWater---[2]
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hantzsch_Synthesis Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Condensation Product Aldehyde->Knoevenagel_Product beta_Ketoester1 β-Ketoester (1 eq) beta_Ketoester1->Knoevenagel_Product beta_Ketoester2 β-Ketoester (1 eq) Enamine Enamine beta_Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Product->Dihydropyridine Enamine->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Hantzsch Pyridine Synthesis Workflow
Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to highly substituted pyridines, typically 2,4,6-trisubstituted derivatives.[4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[4][5]

Table 2: Comparison of Kröhnke Pyridine Synthesis Conditions

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
N-Phenacylpyridinium bromideChalconeAmmonium acetateGlacial acetic acid~1204-6High[4]
Substituted Acetophenone (in situ)Substituted BenzaldehydeAmmonium acetateNone120-1402-4High[4]
  • Reactant Preparation: Prepare the α-pyridinium methyl ketone salt by reacting the corresponding α-haloketone with pyridine.

  • Reaction Setup: In a round-bottom flask with a reflux condenser, combine the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.0 equiv), and an excess of ammonium acetate (e.g., 10 equiv).

  • Solvent and Heating: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 120°C) for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice water with stirring to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent.

Krohnke_Synthesis Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Adduct Michael Adduct (1,5-Dicarbonyl) Pyridinium_Salt->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Ammonium_Acetate Ammonium Acetate Cyclization Cyclization & Dehydration Ammonium_Acetate->Cyclization Michael_Adduct->Cyclization Pyridine 2,4,6-Trisubstituted Pyridine Cyclization->Pyridine

Kröhnke Pyridine Synthesis Pathway
Chichibabin Amination

The Chichibabin reaction is a direct amination method to produce 2-aminopyridine derivatives by reacting pyridine with sodium amide.[6][7] While effective, this reaction traditionally requires harsh conditions.[7] Milder protocols have been developed using sodium hydride and lithium iodide.[7]

Table 3: Comparison of Chichibabin Reaction Conditions

Pyridine SubstrateAmine SourceConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
PyridineSodium amide-XyleneHigh--[6]
Pyridinen-ButylamineNaH, LiITHF6618-24Good to Excellent[8]
4-tert-ButylpyridineSodium amide350 psi N₂XyleneHigh-74[6]
  • Reaction Setup: To a dried reaction vessel under a nitrogen atmosphere, add sodium hydride (3 equiv) and lithium iodide (2 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add the pyridine substrate (1 equiv) followed by the primary amine (2 equiv) at room temperature.

  • Heating: Seal the vessel and heat the reaction mixture to 66°C (reflux) for 18-24 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench with ice-cold water.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Guareschi-Thorpe Pyridine Synthesis

This method provides access to hydroxypyridines (or their pyridone tautomers) through the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia or a base.[9][10] Recent advancements have focused on greener conditions using aqueous media.[10][11]

Table 4: Guareschi-Thorpe Synthesis Conditions[11][12]

Cyano Compound1,3-DicarbonylNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)
Ethyl cyanoacetateEthyl acetoacetateAmmonium carbonateEtOH/H₂O801.595
CyanoacetamideEthyl acetoacetateAmmonium carbonateEtOH/H₂O80195
Ethyl cyanoacetateAcetylacetoneAmmonium carbonateEtOH/H₂O801.595
  • Reaction Mixture: In a suitable flask, mix the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent and Heating: Add a 1:1 mixture of EtOH:H₂O (2 mL total) and stir the mixture at 80°C.

  • Product Formation: The product often precipitates from the reaction mixture upon formation.

  • Work-up: After completion (monitored by TLC), add cold water to the mixture.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry. Further purification is often not necessary.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step process for generating substituted pyridines, typically 2,3,6-trisubstituted derivatives.[13][14] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[13][14] One-pot modifications using acid catalysis have improved the efficiency of this method.[13][15]

Table 5: Bohlmann-Rahtz Synthesis Conditions

Enamine/PrecursorsAlkynoneCatalyst/ConditionsSolventTemp. (°C)Yield (%)Reference
β-Aminocrotonic estersEthynylketonesAcid-catalyzed---[16]
Enolizable ketone, NH₄OAcYnoneGlacial acetic acidAcetic acidRefluxGood[15]
Enamines4-(trimethylsilyl)but-3-yn-2-oneYtterbium triflate or Zinc bromideTolueneRefluxGood[13]
  • Reaction Setup: To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).

  • Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Modern Transition-Metal-Catalyzed Syntheses

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency, regioselectivity, and functional group tolerance in the construction of the pyridine ring.

Palladium-Catalyzed Synthesis

Palladium catalysts are widely used for the synthesis of substituted pyridines through various cross-coupling and C-H activation strategies.[17][18][19][20]

Table 6: Palladium-Catalyzed Pyridine Synthesis

SubstratesCatalyst SystemConditionsYield (%)Reference
2-Quinolinecarboxyamide (intramolecular)Pd(OAc)₂, PPh₃K₂CO₃, TBAB, DMA, 110°C94[17]
2,4-Dichloropyridines, Boronic estersPd catalyst-Moderate to Good[19]
2-Phenylpyridine, Aryl sulfonyl chloridesPd(CH₃CN)₂Cl₂K₂CO₃, 1,4-dioxane82[20]
  • Reaction Setup: In a screw-capped test tube, combine the amide substrate (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (10 mol %), and triphenylphosphine (10 mol %).

  • Solvent and Heating: Add N,N-dimethylacetamide (DMA) as the solvent and heat the mixture at 110°C.

  • Work-up and Purification: After the reaction is complete, cool the mixture and purify by column chromatography to isolate the cyclized product.

Rhodium-Catalyzed Synthesis

Rhodium catalysts have proven effective for the synthesis of pyridines from α,β-unsaturated oximes and alkynes.[21][22] The choice of the cyclopentadienyl ligand on the rhodium catalyst can influence the regioselectivity of the reaction.[21]

Table 7: Rhodium-Catalyzed Pyridine Synthesis[21]

α,β-Unsaturated OximeAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Regioselectivity
1a2a[RhCptCl₂]₂K₂CO₃TFE45874:1
1jVarious[RhCp*Cl₂]₂K₂CO₃TFE80GoodGood to Excellent
  • Reaction Setup: In a reaction vessel, combine the α,β-unsaturated oxime (1.0 equiv), the alkyne (1.2 equiv), the rhodium catalyst (e.g., [RhCptCl₂]₂, 2.5 mol %), and the base (e.g., K₂CO₃, 50 mol %).

  • Solvent and Heating: Add 2,2,2-trifluoroethanol (TFE) as the solvent and heat the reaction mixture at the specified temperature (45-80°C).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up and the product is purified by chromatography.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions offer a cost-effective and efficient means to synthesize substituted pyridines and related heterocycles.[23][24][25][26][27] These methods include multi-component reactions and direct functionalization of pyridine N-oxides.

Table 8: Copper-Catalyzed Pyridine Synthesis

SubstratesCatalystOxidant/ConditionsSolventTemp. (°C)Yield (%)Reference
Aminopyridines, NitroolefinsCuBrAirDMF80up to 90[23]
Pyridine derivatives, Iodonium ylides, 1,4-QuinonesCu(OAc)₂Ball millingSolvent-freeRTGood to Excellent[24]
Pyridine-N-oxides, AlkynesCopper catalyst---Good[27]

Applications in Drug Discovery: Targeting Signaling Pathways

Substituted pyridines are privileged scaffolds in medicinal chemistry, with numerous FDA-approved drugs featuring this core structure.[28][29][30] A significant number of these drugs act as kinase inhibitors, modulating key signaling pathways involved in diseases such as cancer.[28][31][32][33][34][35]

Pyridine-Based Kinase Inhibitors

Kinases are critical enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases.[28][33] Pyridine-containing molecules have been successfully developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[28][31]

For instance, Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[34] Pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.[34] Inhibition of HPK1 is expected to enhance the anti-tumor immune response.

HPK1_Inhibition_Pathway cluster_TCR T-Cell Receptor Signaling TCR TCR Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 Vav1 Vav1 SLP76->Vav1 activates AP1_NFAT AP-1 / NFAT Activation Vav1->AP1_NFAT leads to IL2 IL-2 Production AP1_NFAT->IL2 induces HPK1->SLP76 phosphorylates (inhibitory) Pyridine_Inhibitor Pyridine-2-carboxamide Inhibitor Pyridine_Inhibitor->HPK1 inhibits

Inhibition of HPK1 Signaling by a Pyridine Derivative

Similarly, the PI3K-Akt-mTOR pathway is a crucial signaling cascade that governs cell survival, proliferation, and metabolism.[33] Aberrant activation of this pathway is common in many cancers. Pyrazole-based compounds, which can be considered bioisosteres of pyridines, have been developed as potent Akt inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Pyridine_Analog_Inhibitor Pyridine Analog Akt Inhibitor Pyridine_Analog_Inhibitor->Akt inhibits

Modulation of the PI3K/Akt Pathway by a Pyridine Analog

Conclusion

The synthesis of substituted pyridines continues to be a vibrant area of chemical research, driven by the immense importance of this scaffold in various scientific disciplines. While classical condensation reactions provide robust and straightforward access to a range of pyridine derivatives, modern transition-metal-catalyzed methods offer enhanced efficiency, milder reaction conditions, and broader substrate scope. The choice of synthetic strategy ultimately depends on the desired substitution pattern, functional group tolerance, and scalability requirements. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of new pyridine-containing molecules with tailored properties for applications in medicine, materials, and beyond.

References

Safety Operating Guide

Safe Disposal of 2-Ethyl-6-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2-Ethyl-6-methylpyridine

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This compound, along with other pyridine derivatives, is classified as hazardous waste due to its flammable, toxic, and irritant properties.[1] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary safety precautions, logistical procedures, and a step-by-step protocol for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE ItemRecommended SpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Protective Clothing Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Work in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of harmful vapors.[1]

In Case of a Spill:

  • Small Spills: For minor spills, absorb the chemical with an inert, non-combustible material such as vermiculite or sand. The contaminated absorbent material must then be collected in a sealed container for disposal as hazardous waste.[1]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department for emergency response.[1]

Quantitative Data for Disposal Considerations

The following table summarizes key physical and chemical properties of this compound and the recommended incineration temperatures for pyridine-based waste, which are crucial for determining the appropriate disposal method.

PropertyValueReference Compound/Waste Stream
Boiling Point 160 °CThis compound
Density 0.9207 g/cm³This compound
Recommended Storage Temperature 2–8°CThis compound
Rotary Kiln Incineration Temperature 820–1,600°CWaste Pyridine[2]
Liquid Injection Incineration Temperature 650–1,600°CWaste Pyridine[2]
Fluidized Bed Incineration Temperature 450–980°CWaste Pyridine[2]

Detailed Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations. The primary and recommended method of disposal is through controlled incineration.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the pure chemical, solutions, and items such as pipette tips and absorbent pads, must be classified as hazardous waste.[1]

  • It is crucial to segregate this waste stream from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[1]

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in a designated, compatible, and sealable container.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • This storage location must be well-ventilated and kept away from any sources of ignition.[1]

Step 4: Final Disposal

  • The disposal of the collected hazardous waste must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The recommended method of destruction is controlled incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

Disposal Workflow

The following diagram illustrates the logical progression of steps for the safe and compliant disposal of this compound.

DisposalWorkflow A Step 1: Identify & Segregate Waste - Classify as Hazardous - Separate from Incompatibles B Step 2: Collect & Label Waste - Use a Compatible, Sealed Container - Affix Hazardous Waste Label A->B Contain C Step 3: Store Waste Securely - Designated, Ventilated Area - Away from Ignition Sources B->C Store D Step 4: Arrange Professional Disposal - Contact EHS or Licensed Vendor - Controlled Incineration C->D Dispose

Caption: A step-by-step workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Ethyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-Ethyl-6-methylpyridine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent skin contact, inhalation, and eye damage.[1][2] The following table summarizes the recommended PPE.

PPE CategoryRecommendationCitations
Eye and Face Protection Chemical goggles or safety glasses with side shields are necessary. A face shield should also be used.[2] It is important to use eye protection that has been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Protection Wear protective gloves and flame-retardant antistatic protective clothing. Boots and other protective clothing should be worn to prevent skin contact. Immediately remove and wash contaminated clothing before reuse.[3] Apply a preventive skin protection barrier cream.[1][2][3]
Hand Protection Chemical-resistant gloves are required. The specific material should be selected based on the task and potential for exposure.[1][2][4]
Respiratory Protection Respiratory protection is required when vapors or aerosols are generated.[2] Use a respirator approved under standards such as DIN EN 143 or DIN 14387. In cases of inadequate ventilation, wear respiratory protection that complies with 29 CFR 1910.134.[2][5] For major spills or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[2][6][5]

Operational Plan

A systematic approach to handling this compound is crucial for safety. This involves careful preparation, use in a controlled environment, and immediate response to any accidental release.

1. Preparation and Handling:

  • Always work under a chemical fume hood.[6]

  • Ensure adequate ventilation in the work area.[2] Eyewash stations and safety showers must be in close proximity to the workstation.[5]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[5] No smoking is permitted in the handling area.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ground and bond the container and receiving equipment to prevent static discharge. Use only non-sparking tools.

  • Avoid breathing mists or vapors.

  • Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[6]

2. Storage:

  • Store in a well-ventilated, dry place.[2]

  • Keep the container tightly closed.

  • Store in a locked-up area accessible only to qualified or authorized personnel.

  • Keep cool and away from heat and sources of ignition.

3. Accidental Release Measures:

  • In case of a spill, evacuate the danger area.

  • For non-emergency personnel, do not breathe vapors and avoid substance contact.

  • Cover drains to prevent the chemical from entering them.

  • Collect, bind, and pump off spills using a liquid-absorbent material like Chemizorb®.

  • For major spills, alert the fire brigade and wear full body protective clothing with a self-contained breathing apparatus.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Handle uncleaned containers as you would the product itself.

  • For disposal, consider using a licensed professional waste disposal service. One method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Dispose of the contents and container to an approved waste disposal plant.[3][5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate spill Spill Occurs handle_reaction->spill If Spill cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe storage Store in Ventilated Area cleanup_ppe->storage disposal Dispose via Approved Waste Stream evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain notify Notify Safety Officer contain->notify

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.